molecular formula C9H7BrN2O2 B1326462 Methyl 5-bromo-1H-indazole-6-carboxylate CAS No. 1000342-30-2

Methyl 5-bromo-1H-indazole-6-carboxylate

Cat. No.: B1326462
CAS No.: 1000342-30-2
M. Wt: 255.07 g/mol
InChI Key: OMGXGABLIDYSNN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-indazole-6-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGXGABLIDYSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=NNC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646736
Record name Methyl 5-bromo-1H-indazole-6-carboxylate
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Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1000342-30-2
Record name Methyl 5-bromo-1H-indazole-6-carboxylate
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Record name Methyl 5-bromo-1H-indazole-6-carboxylate
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Foundational & Exploratory

synthesis of 1H-indazole-6-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1H-Indazole-6-Carboxylic Acid Derivatives

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 1H-indazole are investigated for a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1][3][4] Specifically, 1H-indazole-6-carboxylic acid serves as a crucial intermediate in the synthesis of various therapeutic agents, including kinase inhibitors and anti-cancer drugs.[5][6][7] Its structure allows for diverse functionalization at the indazole nitrogen atoms, the C3 position, and the carboxylic acid group, enabling the exploration of broad chemical space in drug discovery programs. This guide provides a comprehensive overview of the core synthetic strategies, experimental protocols, and key data for the preparation of these valuable derivatives.

Core Synthetic Strategies

The can be broadly categorized into two approaches: construction of the indazole ring with the carboxylic acid moiety already in place, or late-stage functionalization of a pre-formed indazole core.

Construction of the Indazole Ring System

Several classical and modern methods are employed to construct the bicyclic indazole ring.

  • Cyclization from Substituted Anilines: A common method involves the diazotization of an appropriately substituted aniline, such as 2-methyl-5-carboxyaniline, followed by intramolecular cyclization. For instance, reacting 2-methyl-3-nitroaniline with sodium nitrite in glacial acetic acid can yield 4-nitro-1H-indazole.[8]

  • Palladium-Catalyzed Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. One such approach is the intramolecular C-H amination of arylhydrazones.[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling is another powerful tool used to create new indazole compounds by forming carbon-carbon bonds, typically involving an aryl halide and an organoboronic acid.[9]

  • From Isatin Derivatives: A novel approach involves the rearrangement of isatin derivatives. For example, reacting 7-nitroisatins with hydrazine hydrate can lead to the formation of the indazole ring through a metal-free C-H amination.[10]

  • Aryne Cycloaddition: The [3+2] cycloaddition reaction between arynes (generated in situ) and diazo compounds, such as ethyl diazoacetate, provides an efficient route to 3-substituted 1H-indazoles, including those with ester functionalities that can be hydrolyzed to the desired carboxylic acid.[11][12]

Functionalization of the Carboxylic Acid Group

Once the 1H-indazole-6-carboxylic acid core is synthesized, the carboxylic acid moiety serves as a versatile handle for further derivatization, primarily through the formation of esters and amides.

  • Esterification: The carboxylic acid can be readily converted to its corresponding methyl or ethyl ester by treatment with an alcohol (e.g., methanol) under acidic conditions or by using a suitable esterification reagent.[3][13]

  • Amide Coupling: The formation of amides is a cornerstone of medicinal chemistry. 1H-indazole-6-carboxylic acid can be coupled with a wide variety of primary or secondary amines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).[4][9]

Data Presentation: Synthesis Overview

The following table summarizes various synthetic approaches for 1H-indazole-6-carboxylic acid and its derivatives.

Starting MaterialKey Reagents & ConditionsProductYield (%)Reference
2,3-Difluorobenzoic acid1. Bromination, 2. Amidation, 3. Grignard, 4. Cyclization, 5. Suzuki Coupling, 6. OxidationFluorine-containing indazole carboxylic acid intermediateN/A[14]
1H-Indazole-6-carboxylic acid methyl esterIodine, Sodium hydroxide, MethanolMethyl 3-iodo-1H-indazole-6-carboxylateHigh[13]
1-Butyl-1H-indazole-3-carboxylic acidN-(4-bromophenyl)amine, HATU, DIPEA, DMFN-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide82.5%[9]
1H-Indazole-3-carboxylic acidSubstituted amines, EDC·HCl, HOBT, TEA, DMF1H-Indazole-3-carboxamide derivatives65-85%[4]
3-Amino-3-(2-nitrophenyl)propanoic acidAlcohols (e.g., MeOH), NaOH, MicrowaveIndazole acetic acid derivativesModest to Excellent[15]
2-(Trimethylsilyl)phenyl triflate & Ethyl diazoacetateTBAF, THF, -78 °CEthyl 1H-indazole-3-carboxylate82%[12]

Experimental Protocols

Detailed methodologies for key transformations are provided below. Researchers should adhere to all standard laboratory safety procedures.

Protocol 1: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate[13]

This protocol details the direct iodination of the indazole core at the C3 position.

  • Materials:

    • 1H-indazole-6-carboxylic acid methyl ester (1.0 equiv)

    • Methanol (solvent)

    • Sodium hydroxide (NaOH, 1.2 equiv)

    • Iodine (I₂, 1.2 equiv)

    • Saturated aqueous sodium sulfite solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1H-indazole-6-carboxylic acid methyl ester (1.0 equiv) in methanol in a round-bottom flask.

    • Add sodium hydroxide (1.2 equiv) and stir until dissolved.

    • At room temperature, add solid iodine (1.2 equiv) portion-wise over 30 minutes.

    • Stir the reaction for 1 hour, monitoring completion by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture and evaporate the filtrate to dryness under reduced pressure.

    • To the residue, add a saturated aqueous solution of sodium sulfite and stir for 30 minutes to quench any remaining iodine. A solid will precipitate.

    • Collect the solid by filtration and dry the filter cake to obtain the crude product.

    • Purification can be achieved by recrystallization or silica gel column chromatography to yield the light yellow solid product.

Protocol 2: General Procedure for Amide Coupling[3][4][9]

This protocol describes the synthesis of 1H-indazole-6-carboxamide derivatives from the corresponding carboxylic acid.

  • Materials:

    • 1H-Indazole-6-carboxylic acid (1.0 equiv)

    • Substituted amine (primary or secondary, 1.0-1.1 equiv)

    • HATU or EDC·HCl/HOBT (1.0-1.2 equiv)

    • DIPEA or Triethylamine (TEA) (2.0-3.0 equiv)

    • Anhydrous Dimethylformamide (DMF) (solvent)

    • Ice water

    • Ethyl acetate or 10% Methanol in Chloroform

    • Brine solution

  • Procedure:

    • To a stirred solution of 1H-indazole-6-carboxylic acid (1.0 equiv) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.0 equiv) and the amine (1.0 equiv).

    • Add the base (e.g., DIPEA, 2.0 equiv) to the mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the solid product.

    • Collect the solid by filtration, washing sequentially with water and a non-polar solvent like diethyl ether.

    • Alternatively, if a solid does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., Ethanol/DMF).

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of 1H-indazole-6-carboxylic acid.

G Start Aromatic Precursor (e.g., Substituted Toluene/Aniline) CoreSynth Indazole Ring Formation (e.g., Cyclization, Pd-Coupling) Start->CoreSynth IndazoleAcid 1H-Indazole-6-Carboxylic Acid CoreSynth->IndazoleAcid Esterification Esterification (R-OH, H+) IndazoleAcid->Esterification AmideCoupling Amide Coupling (R1R2NH, Coupling Agents) IndazoleAcid->AmideCoupling FurtherFunc Further Functionalization (e.g., C3-Halogenation) IndazoleAcid->FurtherFunc EsterDeriv Ester Derivatives Esterification->EsterDeriv AmideDeriv Amide Derivatives AmideCoupling->AmideDeriv FinalProduct Diverse Bioactive Molecules EsterDeriv->FinalProduct AmideDeriv->FinalProduct FurtherFunc->FinalProduct G A 6-Bromo-1H-Indazole Intermediate Reaction Suzuki-Miyaura Cross-Coupling A->Reaction B Arylboronic Acid B->Reaction C 6-Aryl-1H-Indazole Derivative Reaction->C  Pd Catalyst,  Base D Carboxylation/ Modification C->D E Final 1H-Indazole-6-Carboxylic Acid Derivative D->E G Core 1H-Indazole-6-COOH Amide Amide Derivative (-CONR1R2) Core->Amide Ester Ester Derivative (-COOR) Core->Ester Amine R1R2NH Amine->Core Coupling Agents Alcohol R-OH Alcohol->Core Acid Catalyst

References

An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-1H-indazole-6-carboxylate is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
CAS Number 1000342-30-2[1][2]
Molecular Formula C₉H₇BrN₂O₂[1][2]
Molecular Weight 255.07 g/mol [1][2]
Appearance Solid[3]
Melting Point 148-153 °C[4]
Boiling Point (Predicted) 391.9 ± 22.0 °C[1]
pKa (Predicted) 11.17 ± 0.40[1]
Purity ≥95%[4]

Spectral Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton, and the methyl ester protons.

Chemical Shift (δ) ppmMultiplicityAssignment
~13.0br s1H, NH
~8.2s1H, Ar-H
~8.0s1H, Ar-H
~3.9s3H, OCH₃

Solvent: DMSO-d₆

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~140C (aromatic quaternary)
~135C (aromatic quaternary)
~125CH (aromatic)
~120C (aromatic quaternary)
~115CH (aromatic)
~110C-Br
~52OCH₃

Solvent: DMSO-d₆

Predicted IR Spectroscopy Data

The infrared spectrum is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~3000C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1600, ~1450C=C stretch (aromatic)
~1250C-O stretch (ester)
~750C-Br stretch
Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. Characteristic fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general and plausible method can be adapted from the synthesis of similar indazole carboxylates.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of indazole derivatives.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: Dissolve 2-amino-4-bromobenzoic acid in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide in water dropwise. Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cyclization: The intermediate acyl azide will cyclize upon gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Esterification: After cyclization is complete, add methanol and a catalytic amount of concentrated sulfuric acid to the reaction mixture. Reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity and Applications in Drug Development

Indazole derivatives are of significant interest in drug discovery, particularly as inhibitors of protein kinases.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The indazole scaffold can serve as a versatile template for the design of potent and selective kinase inhibitors.

This compound is a valuable intermediate in the synthesis of these more complex, biologically active molecules. The bromine atom at the 5-position and the methyl ester at the 6-position provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Generic Kinase Inhibitor Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors derived from indazole-based scaffolds. In this pathway, a growth factor binds to a receptor tyrosine kinase (RTK), leading to its dimerization and autophosphorylation. This activates downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which ultimately promotes cell proliferation and survival. Indazole-based inhibitors can be designed to block the ATP-binding site of a specific kinase in this pathway, thereby inhibiting its activity and disrupting the downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->RAF Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Generic Kinase Signaling Pathway Targeted by Indazole-based Inhibitors.

Experimental Workflow for Kinase Inhibitor Screening

The development of new kinase inhibitors involves a systematic process of synthesis, screening, and optimization. The following workflow outlines the key steps in this process, starting from a building block like this compound.

G A This compound (Starting Material) B Chemical Synthesis (e.g., Suzuki Coupling, Amide Formation) A->B C Library of Indazole Derivatives B->C D In Vitro Kinase Assay (Primary Screening) C->D E Identification of 'Hits' (Active Compounds) D->E F Cell-based Assays (Secondary Screening) E->F G Lead Compound Selection F->G H Structure-Activity Relationship (SAR) Studies & Lead Optimization G->H I In Vivo Efficacy & Toxicity Studies G->I H->C Iterative Optimization J Preclinical Candidate I->J

References

Spectroscopic Analysis of Substituted Indazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted indazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, have made them a focal point in medicinal chemistry and drug development.[1][2][3] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring the efficacy and safety of potential drug candidates. This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the analysis of substituted indazoles, complete with detailed experimental protocols and structured data tables for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of substituted indazoles, providing detailed information about the molecular framework and the position of substituents.[4][5] Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are routinely used to unambiguously assign the structures of these compounds, particularly for distinguishing between N-1 and N-2 isomers.[2][4]

¹H NMR Spectroscopy

Proton NMR provides insights into the chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ) of the indazole core protons are influenced by the nature and position of substituents.

Key Observational Trends:

  • H3 Proton: The proton at the C3 position is typically observed as a singlet and its chemical shift is sensitive to the electronic nature of the substituent on the pyrazole ring.

  • Aromatic Protons: Protons on the benzene ring (H4, H5, H6, H7) appear in the aromatic region (typically δ 7.0-8.5 ppm) and their splitting patterns provide information about the substitution pattern on the benzene ring.

  • N-H Proton: In N-unsubstituted or N1/N2-H tautomers, the N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.[6]

  • Distinguishing N-1 and N-2 Isomers: The chemical shifts of the protons on the substituent attached to the nitrogen atom can be diagnostic. For instance, in N-alkylated indazoles, the protons on the carbon directly attached to the nitrogen are often more downfield in the N-2 isomer compared to the N-1 isomer.[7]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring are characteristic and aid in structural confirmation.[8][9]

Key Observational Trends:

  • C3 Carbon: The chemical shift of the C3 carbon is particularly useful for structural assignment.

  • Quaternary Carbons: The signals for the bridgehead carbons (C3a and C7a) are typically found in the range of δ 120-145 ppm.

  • Solvent Effects: The choice of solvent can influence the chemical shifts, and this can be leveraged for resolving overlapping signals.[4]

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Substituted Indazoles

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazoleDMSO-d₆8.85 (d, J = 1.9 Hz, 1H, H4), 8.52 (s, 1H, H3), 8.43 (dd, J = 9.2, 2.0 Hz, 1H, H6), 8.01 (d, J = 9.2 Hz, 1H, H7), 7.82 (d, J = 8.9 Hz, 1H, H3'), 7.42 (d, J = 2.9 Hz, 1H, H6'), 7.29 (dd, J = 8.9, 2.9 Hz, 1H, H4'), 3.75 (s, 3H, OCH₃)160.2 (C5'), 145.3 (C5), 140.8 (C7a), 135.2 (C3), 134.1 (C2'), 130.8 (C4'), 128.9 (C3a), 125.7 (C7), 122.9 (C6), 119.3 (C4), 116.5 (C6'), 114.8 (C1'), 56.1 (OCH₃)[10]
1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amineDMSO-d₆8.15 (s, 1H, H3), 7.68 (d, J = 8.8 Hz, 1H, H7), 7.55 (d, J = 8.9 Hz, 1H, H3'), 7.35 (d, J = 2.9 Hz, 1H, H6'), 7.21 (dd, J = 8.9, 2.9 Hz, 1H, H4'), 6.95 (d, J = 1.9 Hz, 1H, H4), 6.78 (dd, J = 8.8, 2.0 Hz, 1H, H6), 5.35 (s, 2H, NH₂), 3.72 (s, 3H, OCH₃)159.8 (C5'), 147.2 (C5), 141.5 (C7a), 134.5 (C3), 133.8 (C2'), 130.5 (C4'), 128.2 (C3a), 125.1 (C7), 116.8 (C6'), 115.2 (C6), 114.5 (C1'), 102.9 (C4), 55.9 (OCH₃)[10]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the substituted indazole in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

    • Set the appropriate spectral width and number of scans.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in complete structural assignment.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum and determine the coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of substituted indazoles. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula.[1][11] Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

Key Fragmentation Pathways:

  • The molecular ion peak (M⁺) is typically observed.

  • Fragmentation often involves the cleavage of substituents from the indazole core.

  • The specific fragmentation patterns can be diagnostic of the substitution pattern and the nature of the substituents.[12]

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for Substituted Indazoles

CompoundIonization ModeCalculated m/zFound m/zReference
1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazoleESI+[M+H]⁺ 368.0102368.0108[10]
1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amineESI+[M+H]⁺ 338.0361338.0366[10]
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.[13]

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

    • For structural information, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[13]

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern to deduce structural features of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Characteristic IR Absorptions for Substituted Indazoles:

  • N-H Stretch: For compounds with an N-H bond, a characteristic stretching vibration is observed in the region of 3100-3500 cm⁻¹.

  • C=N and C=C Stretching: Vibrations associated with the aromatic rings are typically found in the 1400-1650 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

  • Substituent Vibrations: The presence of specific functional groups (e.g., -NO₂, -C=O, -SO₂-) will give rise to characteristic absorption bands. For example, the nitro group (-NO₂) shows strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Table 3: Representative Infrared (IR) Spectroscopy Data for Substituted Indazoles

CompoundIR (cm⁻¹)Reference
1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole3112 (C-H arom), 1528 (NO₂ asym), 1348 (NO₂ sym), 1180, 1385 (SO₂)[10]
1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine3450, 3350 (NH₂), 3100 (C-H arom), 1175, 1370 (SO₂)[10]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

    • Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr for pellets).

    • Place the sample in the IR spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the chromophoric system.

Key Features for Substituted Indazoles:

  • The indazole ring system is a chromophore that absorbs in the UV region.

  • The position and intensity of the absorption bands are influenced by the nature and position of substituents on the indazole ring.[14]

  • The UV-Vis spectra of N-1 and N-2 isomers can show distinct differences.[15]

Table 4: Representative UV-Visible Spectroscopy Data for Substituted Indazoles

CompoundSolventλₘₐₓ (nm)Reference
1H-IndazoleAcetonitrile~250, ~290[15]
1-MethylindazoleAcetonitrile~255, ~295[15]
2-MethylindazoleAcetonitrile~235, ~280, ~310[15]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water) of a known concentration. The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Visualizing the Analytical Workflow

The structural characterization of a novel substituted indazole follows a logical workflow, integrating the spectroscopic techniques discussed above. The following diagram illustrates this general process.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Synthesis of Substituted Indazole Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (HRMS) Determine Molecular Formula Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity & Isomerism Purification->NMR IR IR Spectroscopy Identify Functional Groups Purification->IR UV_Vis UV-Vis Spectroscopy Analyze Electronic Transitions Purification->UV_Vis Structure Final Structure Confirmation MS->Structure NMR->Structure IR->Structure UV_Vis->Structure

Caption: General workflow for the spectroscopic characterization of substituted indazoles.

Conclusion

The comprehensive spectroscopic analysis of substituted indazoles is a critical component of their development as therapeutic agents. The synergistic use of NMR, mass spectrometry, IR, and UV-Vis spectroscopy provides a detailed and unambiguous structural characterization. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field, facilitating the efficient and accurate elucidation of novel indazole-based compounds.

References

Stability and Degradation of Methyl 5-bromo-1H-indazole-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Methyl 5-bromo-1H-indazole-6-carboxylate, a key heterocyclic compound with applications in pharmaceutical research and development. Understanding the stability profile of this molecule is critical for ensuring its quality, efficacy, and safety in various applications. This document outlines potential degradation mechanisms under different stress conditions and provides detailed experimental protocols for conducting forced degradation studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior in different environments.

PropertyValueReference
Molecular Formula C₉H₇BrN₂O₂[1][2]
Molecular Weight 255.07 g/mol [1][2]
CAS Number 1000342-30-2[1][2]
Appearance Solid[1]
Predicted Boiling Point 391.9 ± 22.0 °C[2]
Predicted pKa 11.17 ± 0.40[2]

Potential Degradation Pathways

This compound, like many heterocyclic compounds, is susceptible to degradation under various environmental conditions. Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.[3] The primary degradation pathways to consider are hydrolysis, oxidation, photolysis, and thermolysis.[3][4]

The indazole ring system, while aromatic and relatively stable, can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The ester functional group is a primary target for hydrolysis under both acidic and basic conditions, which would lead to the corresponding carboxylic acid. The bromine substituent on the benzene ring is generally stable but can be involved in certain photochemical reactions.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[5][6] The goal is to induce a target degradation of 5-20% to ensure that potential degradation products are formed at detectable levels without causing excessive degradation that might not be relevant to normal storage conditions.[4]

General Stock Solution Preparation

A stock solution of this compound should be prepared in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.[4] This stock solution will be used for the subsequent stress studies.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Protocol: Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M hydrochloric acid.[5]

    • Conditions: The mixture should be heated at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M to 1 M sodium hydroxide.

  • Basic Hydrolysis:

    • Protocol: Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M sodium hydroxide.[5]

    • Conditions: The mixture should be kept at room temperature or heated at 40-60°C for a specified period.

    • Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M to 1 M hydrochloric acid.

  • Neutral Hydrolysis:

    • Protocol: Mix 1 mL of the stock solution with 1 mL of purified water.

    • Conditions: The mixture should be heated at 60-80°C for a specified period.

Oxidative Degradation
  • Protocol: Mix 1 mL of the stock solution with 1 mL of 3% to 30% hydrogen peroxide.[4]

  • Conditions: The solution should be kept at room temperature for a specified period (e.g., up to 7 days), protected from light.[7]

Thermal Degradation
  • Protocol: A sample of the solid compound is placed in a controlled temperature chamber.

  • Conditions: The sample should be exposed to a temperature of 40-80°C, with and without humidity, for a specified period (e.g., up to 7 days).[7]

Photolytic Degradation
  • Protocol: Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to a light source.

  • Conditions: The exposure should be in a photostability chamber with a combination of UV and visible light, as per ICH Q1B guidelines.[4] A dark control sample should be stored under the same conditions but protected from light.

Analytical Method for Stability Indication

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is required to separate and quantify the parent compound from its degradation products.[3][8]

Illustrative RP-HPLC Method Parameters
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (determined by UV scan of the parent compound)
Column Temperature 25-30°C

Hypothetical Stability Data

The following table presents hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
0.1 M HCl24 hours80°C15%5-bromo-1H-indazole-6-carboxylic acid
0.1 M NaOH8 hours40°C18%5-bromo-1H-indazole-6-carboxylic acid
3% H₂O₂48 hoursRoom Temp12%N-oxide derivative
Heat (Solid)7 days80°C5%Unidentified thermal degradant
Photolytic (Solution)24 hoursICH Q1B10%Unidentified photolytic degradant

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results and Reporting stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) stock_solution->acid base Base Hydrolysis (0.1 M NaOH, 40°C) stock_solution->base oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal Degradation (Solid, 80°C) stock_solution->thermal photo Photolytic Degradation (ICH Q1B) stock_solution->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec LC-MS for Identification hplc->mass_spec data_table Tabulate % Degradation hplc->data_table pathway Propose Degradation Pathways mass_spec->pathway

Caption: Workflow for conducting forced degradation studies.

Logical Relationship of Stability Indicating Method Development

Stability_Method_Development cluster_dev Method Development cluster_val Method Validation cluster_outcome Outcome forced_degradation Perform Forced Degradation Studies generate_degradants Generate Degradation Products forced_degradation->generate_degradants hplc_dev Develop HPLC Method (Column, Mobile Phase, etc.) generate_degradants->hplc_dev specificity Specificity/ Peak Purity hplc_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy specificity->accuracy precision Precision specificity->precision robustness Robustness specificity->robustness validated_method Validated Stability- Indicating Method linearity->validated_method accuracy->validated_method precision->validated_method robustness->validated_method

Caption: Logical flow for stability-indicating method development.

Conclusion

This technical guide provides a foundational understanding of the stability and degradation of this compound. While specific experimental data for this compound is not extensively available in public literature, the provided protocols and hypothetical data serve as a robust starting point for researchers and drug development professionals. A thorough forced degradation study, coupled with the development of a validated stability-indicating analytical method, is paramount to ensuring the quality and reliability of this important pharmaceutical intermediate.

References

The Strategic Advantage of Brominated Indazoles in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Thesis: The strategic introduction of a bromine atom onto the indazole scaffold is a pivotal step in contemporary organic synthesis and medicinal chemistry. Brominated indazoles are not merely halogenated intermediates; they are versatile, pre-functionalized building blocks that unlock access to a vast chemical space of complex, biologically active molecules. Their utility stems from the bromine atom's capacity to serve as a highly efficient "handle" for a wide array of cross-coupling reactions, enabling the regioselective construction of carbon-carbon and carbon-heteroatom bonds. This guide elucidates the core advantages of this strategy, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system is a prominent feature in numerous compounds with significant pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] Its unique bicyclic structure allows it to act as a versatile pharmacophore, capable of engaging with various biological targets. The development of novel indazole-based therapeutics, therefore, heavily relies on efficient and flexible synthetic methods to functionalize the core structure and explore structure-activity relationships (SAR).

Bromination: A Gateway to Molecular Diversity

The primary advantage of using brominated indazoles lies in their role as key intermediates for diversification. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][5] This allows for the precise and predictable introduction of a wide range of aryl and heteroaryl moieties, which is critical for tuning the pharmacological profile of a drug candidate.

Regioselective Bromination

A significant advantage is the ability to regioselectively install a bromine atom at specific positions on the indazole ring, primarily at the C3 and C7 positions. This control is crucial for directing subsequent functionalization.

  • C3-Bromination: The C3 position can be selectively brominated using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[6][7] Ultrasound-assisted methods have been developed to achieve this transformation rapidly and efficiently under mild conditions.[2][7][8]

  • C7-Bromination: Direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS, providing access to another key position for diversification.[1][5][9]

The logical workflow for leveraging brominated indazoles in synthesis is depicted below.

G cluster_start Core Synthesis cluster_diversification Diversification & Application Indazole Indazole Scaffold Bromination Regioselective Bromination (e.g., NBS, DBDMH) Indazole->Bromination Introduce 'Handle' BromoIndazole Brominated Indazole (Key Intermediate) Bromination->BromoIndazole Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) BromoIndazole->Coupling Introduce Diversity Library Diversified Indazole Library Coupling->Library Bioactive Bioactive Molecules & Drug Candidates Library->Bioactive

Caption: Synthetic workflow using brominated indazoles.

Quantitative Analysis of Synthetic Utility

The effectiveness of using brominated indazoles is demonstrated by the high yields achieved in both the bromination and subsequent cross-coupling steps.

Table 1: Ultrasound-Assisted C3-Bromination of 2H-Indazoles with DBDMH

This method showcases a rapid and efficient protocol for C3 bromination.[7][10]

Substrate (Indazole)Product (3-Bromo-Indazole)Yield (%)
2-Phenyl-2H-indazole3-Bromo-2-phenyl-2H-indazole95
2-(4-Fluorophenyl)-2H-indazole3-Bromo-2-(4-fluorophenyl)-2H-indazole96
2-(4-Chlorophenyl)-2H-indazole3-Bromo-2-(4-chlorophenyl)-2H-indazole94
2-(p-Tolyl)-2H-indazole3-Bromo-2-(p-tolyl)-2H-indazole92
2-(4-(Trifluoromethyl)phenyl)-2H-indazole3-Bromo-2-(4-(trifluoromethyl)phenyl)-2H-indazole85

Data sourced from studies on ultrasound-assisted bromination.[7]

Table 2: Suzuki-Miyaura Coupling of 7-Bromo-1H-indazoles

This table highlights the high efficiency of coupling reactions using 7-bromoindazoles as substrates to create C7-arylated products.[1]

7-Bromo-Indazole SubstrateBoronic Acid PartnerProduct Yield (%)
7-Bromo-4-(phenylsulfonamido)-1H-indazole4-Methoxyphenylboronic acid85
7-Bromo-4-(phenylsulfonamido)-1H-indazole3-Thienylboronic acid75
7-Bromo-4-(phenylsulfonamido)-1H-indazole2-Thienylboronic acid80
7-Bromo-4-(N-phenylbenzamido)-1H-indazole4-Methoxyphenylboronic acid91
7-Bromo-4-(N-(p-tolyl)benzamido)-1H-indazole2-Furylboronic acid89

Data sourced from studies on C7-functionalization of indazoles.[1]

Application in Drug Discovery: Targeting Signaling Pathways

The diverse libraries of indazole derivatives synthesized via brominated intermediates are frequently screened for activity against biological targets, such as protein kinases, which are pivotal in cellular signaling pathways implicated in diseases like cancer.

cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase (Target) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Signal Transduction Response Cellular Response (e.g., Proliferation) Downstream->Response Leads to Inhibitor Indazole Derivative (Synthesized from Brominated Precursor) Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase pathway by an indazole derivative.

Detailed Experimental Protocols

The following are representative experimental procedures for the synthesis and application of brominated indazoles.

Protocol 1: Ultrasound-Assisted C3-Bromination of 2-Phenyl-2H-indazole[7]
  • Reagents:

    • 2-Phenyl-2H-indazole (0.2 mmol, 1.0 equiv.)

    • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol, 1.0 equiv.)

    • Sodium Carbonate (Na₂CO₃) (0.4 mmol, 2.0 equiv.)

    • Ethanol (EtOH) (2.0 mL)

  • Procedure:

    • To a 10 mL reaction tube, add 2-phenyl-2H-indazole, DBDMH, and Na₂CO₃.

    • Add 2.0 mL of ethanol to the tube.

    • Seal the tube and place it in an ultrasonic water bath.

    • Irradiate the mixture at 40 °C with a frequency of 40 kHz and power of 50 W for 30 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-phenyl-2H-indazole.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a 7-Bromo-1H-indazole[1]
  • Reagents:

    • 7-Bromo-4-(phenylsulfonamido)-1H-indazole (0.28 mmol, 1.0 equiv.)

    • Arylboronic acid (0.42 mmol, 1.5 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂) (0.028 mmol, 10 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.056 mmol, 20 mol%)

    • Potassium phosphate (K₃PO₄) (0.84 mmol, 3.0 equiv.)

    • 1,4-Dioxane (2 mL)

    • Water (0.2 mL)

  • Procedure:

    • In an oven-dried reaction vessel under an argon atmosphere, combine the 7-bromo-1H-indazole derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add 1,4-dioxane and water to the vessel.

    • Seal the vessel and heat the reaction mixture to 100 °C for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the resulting residue by flash chromatography on silica gel to yield the desired C7-arylated indazole product.

Conclusion

Brominated indazoles are indispensable tools in modern synthetic chemistry. Their primary advantages are:

  • Strategic Versatility: They serve as pre-functionalized platforms for introducing molecular complexity through reliable and high-yielding cross-coupling reactions.

  • Regiochemical Control: Established protocols allow for the precise installation of bromine at key positions (C3, C7), enabling targeted derivatization.

  • Accelerated Drug Discovery: The use of brominated indazoles facilitates the rapid generation of diverse chemical libraries, streamlining the exploration of structure-activity relationships and the identification of potent drug candidates.

For researchers in drug development, mastering the synthesis and application of brominated indazoles is essential for innovating at the forefront of medicinal chemistry.

References

physical and chemical properties of Methyl 5-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-1H-indazole-6-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. As a substituted indazole, it belongs to a class of compounds recognized for a wide array of biological activities. The indazole scaffold is a known "privileged structure," frequently utilized in the development of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its synthesis and characterization based on related compounds. Furthermore, this guide illustrates a representative kinase signaling pathway that is often targeted by indazole-based inhibitors, providing context for its potential applications in drug discovery.

Core Compound Properties

This compound is a solid organic compound. Below is a summary of its key physical and chemical properties.

PropertyValueReference
CAS Number 1000342-30-2[1]
Molecular Formula C₉H₇BrN₂O₂[1]
Molecular Weight 255.07 g/mol [1]
Melting Point 148-153 °C[1]
Physical Appearance Solid
Purity Typically ≥95%[1]
Storage Room temperature, sealed, dry[1]

Chemical Structure and Identifiers

  • IUPAC Name: this compound

  • SMILES: COC(=O)c1cc2[nH]ncc2cc1Br

  • InChI Key: OMGXGABLIDYSNN-UHFFFAOYSA-N

Experimental Protocols

Synthesis of Substituted Indazole-6-carboxylates

A common route to synthesize substituted indazoles involves the cyclization of appropriately substituted anilines. For the target compound, a plausible synthetic precursor would be a substituted 2-methylaniline. The general workflow for such a synthesis is outlined below.

G cluster_synthesis Synthesis Workflow Start Start Precursor Substituted 2-Methylaniline Start->Precursor Starting Material Diazotization Diazotization Precursor->Diazotization e.g., NaNO2, HCl Cyclization Intramolecular Cyclization Diazotization->Cyclization Heating Esterification Esterification Cyclization->Esterification e.g., Methanol, Acid catalyst Product This compound Esterification->Product

Caption: Generalized synthetic workflow for indazole-6-carboxylates.

Protocol:

  • Diazotization: A solution of the appropriately substituted 2-methylaniline in an acidic medium (e.g., hydrochloric acid) is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Cyclization: The reaction mixture containing the diazonium salt is then heated, which induces intramolecular cyclization to form the indazole ring system.

  • Esterification: The resulting indazole-6-carboxylic acid is then esterified, for example, by refluxing in methanol with a catalytic amount of strong acid (e.g., sulfuric acid), to yield the methyl ester.

  • Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.[4]

Characterization Methods

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system, the N-H proton (which may be broad), and the methyl ester protons. The chemical shifts and coupling constants would be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (255.07 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the C=O bond of the ester (around 1700 cm⁻¹), and C=C bonds of the aromatic ring (around 1600-1450 cm⁻¹).

Biological Activity and Signaling Pathways

Indazole derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent inhibitory activity against various protein kinases.[5][6] These kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anti-cancer drugs.[6]

While the specific biological targets of this compound have not been reported, its structural features suggest it could act as a kinase inhibitor. The indazole core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[7]

G cluster_pathway Representative Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) RTK->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates Cell_Response Cell Proliferation, Survival, etc. Gene_Expression->Cell_Response Inhibitor Methyl 5-bromo-1H- indazole-6-carboxylate (Hypothetical Target) Inhibitor->Kinase_Cascade Inhibits

Caption: A representative kinase signaling pathway potentially targeted by indazole-based inhibitors.

This diagram illustrates a simplified signal transduction pathway initiated by a growth factor binding to a receptor tyrosine kinase (RTK). This binding event triggers a downstream kinase cascade, leading to the activation of transcription factors and ultimately resulting in cellular responses like proliferation and survival. A kinase inhibitor, such as a derivative of this compound, could potentially block this pathway by inhibiting one of the kinases in the cascade.

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold for the synthesis of compound libraries for high-throughput screening. The bromine atom at the 5-position and the methyl ester at the 6-position provide two distinct points for chemical modification, allowing for the exploration of structure-activity relationships (SAR). For example, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides. These modifications can be used to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.[8]

Conclusion

This compound is a promising building block for the development of novel therapeutics, particularly in the area of oncology. While detailed experimental data for this specific compound is limited in the public domain, its structural similarity to known kinase inhibitors suggests a high potential for biological activity. This technical guide provides a foundation of its known properties and offers generalized experimental approaches based on the well-established chemistry of indazoles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to Methyl 5-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1000342-30-2

This technical guide provides a comprehensive overview of Methyl 5-bromo-1H-indazole-6-carboxylate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, plausible synthetic routes, and its relevance in the context of kinase inhibition, a critical area in modern therapeutic research.

Physicochemical and Structural Data

This compound is a substituted indazole, a class of compounds recognized for their wide range of biological activities. The presence of a bromine atom and a methyl ester group provides versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex bioactive molecules.

PropertyValueReference
CAS Number 1000342-30-2N/A
Molecular Formula C₉H₇BrN₂O₂N/A
Molecular Weight 255.07 g/mol N/A
Appearance Solid (predicted)N/A
Melting Point 148-153 °C[1]

Note: Some physical properties are for isomeric or closely related structures and should be considered indicative.

Relevance in Drug Discovery and Medicinal Chemistry

Indazole derivatives are a cornerstone in medicinal chemistry, with several approved drugs and numerous clinical candidates featuring this scaffold. Their structural resemblance to purines allows them to act as competitive inhibitors of ATP-binding sites in various enzymes, most notably protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.

Derivatives of bromo-indazoles have shown potent inhibitory activity against key kinases implicated in cancer progression, such as Polo-like Kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3] this compound serves as a crucial starting material for the synthesis of libraries of potential kinase inhibitors, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.[4]

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

This protocol describes a potential multi-step synthesis starting from a commercially available substituted toluene.

Step 1: Nitration of 3-Bromo-4-methylbenzoic acid

  • To a solution of 3-Bromo-4-methylbenzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at low temperature for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the filtrate is neutral and dry under vacuum to yield 3-Bromo-4-methyl-5-nitrobenzoic acid.

Step 2: Esterification

  • Dissolve the 3-Bromo-4-methyl-5-nitrobenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Methyl 3-bromo-4-methyl-5-nitrobenzoate.

Step 3: Reductive Cyclization to form the Indazole Ring

  • Dissolve the Methyl 3-bromo-4-methyl-5-nitrobenzoate in a suitable solvent such as acetic acid.

  • Add a reducing agent (e.g., iron powder or tin(II) chloride) and heat the mixture.

  • Upon reduction of the nitro group to an amine, in-situ cyclization is expected to occur to form the indazole ring.

  • After the reaction is complete, filter the mixture to remove the metal salts and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a general method to assess the inhibitory activity of compounds like those derived from this compound against a target kinase.[2]

  • Reagent Preparation : Prepare serial dilutions of the test compound in the appropriate assay buffer. Prepare a solution of the target kinase, the corresponding substrate, and ATP. The ATP concentration is typically at or near the Michaelis constant (Km) for the specific kinase.

  • Kinase Reaction : In a 384-well plate, add the serially diluted test compounds. Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection : Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and, therefore, to the kinase activity.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Western Blotting for Cellular Pathway Analysis

This protocol can be used to determine if a test compound inhibits a specific signaling pathway within cells by analyzing the phosphorylation state of key proteins.[3]

  • Cell Treatment and Lysis : Culture the chosen cell line and treat with various concentrations of the test compound for a predetermined duration. Lyse the cells to extract the total protein content.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Protein Separation : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

  • Immunoblotting :

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis : Quantify the intensity of the bands corresponding to the phosphorylated protein. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the application of this compound derivatives in kinase inhibitor research.

G Workflow for Kinase Inhibitor Discovery cluster_synthesis Synthesis & Screening cluster_optimization Optimization Start Methyl 5-bromo-1H- indazole-6-carboxylate Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Library Compound Library Synthesis->Library Biochem Biochemical Screening (Kinase Assays) Library->Biochem CellBased Cell-Based Assays (e.g., Proliferation) Biochem->CellBased SAR Structure-Activity Relationship (SAR) CellBased->SAR Design Iterative Design SAR->Design Design->Synthesis LeadOpt Lead Optimization Design->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

A typical workflow for the discovery of kinase inhibitors.

G Simplified PLK4 Signaling Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Inhibitor Indazole Derivative Inhibitor->PLK4 Aberrant Aberrant Duplication Centriole->Aberrant Overexpression Aneuploidy Aneuploidy Aberrant->Aneuploidy Death Cell Cycle Arrest / Apoptosis Aneuploidy->Death

Inhibition of the PLK4 signaling pathway by an indazole derivative.

G Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PI3K PI3K/Akt Pathway VEGFR->PI3K PLCg PLCγ Pathway VEGFR->PLCg Inhibitor Indazole Derivative Inhibitor->VEGFR Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation PLCg->Proliferation

Inhibition of the VEGFR signaling pathway by an indazole derivative.

References

A Technical Guide to the Structural Elucidation of N-1 and N-2 Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural determination of N-1 and N-2 substituted indazole isomers is a critical step in chemical synthesis and medicinal chemistry. The position of substitution on the indazole ring significantly influences the molecule's physicochemical properties, biological activity, and patentability. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques and experimental protocols used to differentiate between these two regioisomers.

Spectroscopic Characterization: A Comparative Analysis

The differentiation of N-1 and N-2 substituted indazoles is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for absolute confirmation, single-crystal X-ray crystallography.[1] Each technique provides unique structural insights, and a collective analysis of the data ensures confident isomer assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and commonly employed tool for distinguishing between N-1 and N-2 indazole isomers in solution.[2] Key differences are observed in both proton (¹H) and carbon (¹³C) NMR spectra.

¹H NMR Spectroscopy: The chemical shifts of the indazole ring protons, particularly H-3, are highly diagnostic. In N-1 substituted indazoles, the H-3 proton is typically found further downfield compared to the corresponding N-2 isomer. Conversely, the protons on the benzene ring of N-2 isomers are often more deshielded.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring (C-3 and C-7a) are particularly informative. Generally, C-3 and C-7a are more shielded in N-2 isomers compared to N-1 isomers.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY, are invaluable for providing through-space correlations. For N-1 substituted indazoles, an NOE is typically observed between the protons of the substituent and the H-7 proton of the indazole ring. In contrast, for N-2 substituted indazoles, an NOE is expected between the substituent's protons and the H-3 proton.[3]

¹⁵N NMR Spectroscopy: The chemical shift of the nitrogen atoms can also be a clear indicator of the substitution pattern. A significant difference in nitrogen shielding, often greater than 20 ppm, is observed between the benzenoid-like N-1 isomers and the quinonoid-like N-2 isomers.[4]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for N-1 and N-2 Substituted Indazoles

ProtonN-1 Substituted Indazole (Representative)N-2 Substituted Indazole (Representative)Key Differentiating Features
H-3 ~8.0-8.2~7.8-8.0H-3 is typically more deshielded in N-1 isomers.[1][2]
H-7 ~7.7-7.9~7.6-7.8Often more deshielded in N-1 isomers.
Substituent Protons (adjacent to N) VariableVariableProximity to H-7 (N-1) or H-3 (N-2) can be confirmed by NOE.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for N-1 and N-2 Substituted Indazoles

CarbonN-1 Substituted Indazole (Representative)N-2 Substituted Indazole (Representative)Key Differentiating Features
C-3 ~133-135~122-124C-3 is significantly more deshielded in N-1 isomers.[5]
C-7a ~140-142~120-122C-7a is more deshielded in N-1 isomers.[5]
Mass Spectrometry (MS)

Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry can provide complementary information for isomer differentiation, primarily through the analysis of fragmentation patterns. While both isomers will exhibit the same molecular ion peak, the relative abundances of their fragment ions can differ. For instance, the fragmentation of the substituent and subsequent rearrangement pathways may be influenced by its position on the indazole ring.

Table 3: Common Mass Spectrometry Fragmentation Patterns

IsomerFragmentation PathwayCharacteristic Fragments
N-1 Isomer Loss of the N-1 substituent, followed by rearrangement.Varies depending on the substituent.
N-2 Isomer Cleavage of the N-2 substituent, potentially leading to a stable indazolium cation.Varies depending on the substituent.
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural proof, determining the precise atomic arrangement in the solid state and unambiguously confirming the N-1 or N-2 substitution pattern.[6][7] This technique is particularly crucial when spectroscopic data is ambiguous or for the absolute confirmation of novel structures.[8][9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for accurate structure elucidation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • ¹H NMR Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (²J and ³J) correlations between ¹H and ¹³C atoms. This is particularly useful for connecting the substituent to the indazole core.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is key for differentiating N-1 and N-2 isomers based on proximity to H-7 and H-3, respectively.[3]

Mass Spectrometry (EI/MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Acquire the mass spectrum, ensuring good resolution to accurately determine the m/z values of the molecular ion and fragment ions.

  • Fragmentation Analysis: Analyze the fragmentation pattern and compare it with known patterns for N-1 and N-2 substituted indazoles.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates and molecular geometry.

Visualizing the Elucidation Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structure elucidation of N-1 and N-2 substituted indazoles.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_confirmation Confirmation start Indazole Alkylation/Arylation isomers Mixture of N-1 and N-2 Isomers start->isomers separation Chromatographic Separation isomers->separation isomer1 Isolated Isomer 1 separation->isomer1 isomer2 Isolated Isomer 2 separation->isomer2 nmr NMR Spectroscopy (1H, 13C, NOE) isomer1->nmr ms Mass Spectrometry isomer1->ms isomer2->nmr isomer2->ms data_analysis Comparative Data Analysis nmr->data_analysis ms->data_analysis assignment1 Assign Structure of Isomer 1 data_analysis->assignment1 assignment2 Assign Structure of Isomer 2 data_analysis->assignment2 xray X-ray Crystallography (Optional but Definitive) assignment1->xray assignment2->xray final_structure1 Confirmed Structure of N-1/N-2 Isomer xray->final_structure1 final_structure2 Confirmed Structure of N-1/N-2 Isomer xray->final_structure2

Caption: Workflow for the synthesis, separation, and structural elucidation of N-1 and N-2 indazole isomers.

G cluster_decision NMR-Based Isomer Differentiation start Isolated Isomer noe_exp Perform NOESY Experiment start->noe_exp observe_noe Observe NOE Correlation noe_exp->observe_noe assign_n1 Assign as N-1 Isomer observe_noe->assign_n1 Substituent Protons to H-7 assign_n2 Assign as N-2 Isomer observe_noe->assign_n2 Substituent Protons to H-3

References

Synthetic Routes to Functionalized Indazole Cores: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. Its versatile biological activity has driven the development of a wide array of synthetic methodologies for the construction and functionalization of this important bicyclic system. This technical guide provides a detailed overview and comparative analysis of modern synthetic strategies for accessing functionalized indazole cores, with a focus on transition-metal-catalyzed C-H activation, [3+2] dipolar cycloadditions, and the Davis-Beirut reaction. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in the strategic selection and implementation of synthetic routes to novel indazole derivatives.

Transition-Metal-Catalyzed C-H Activation/Annulation

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of functionalized indazoles.[1][2] This approach allows for the direct formation of C-C and C-N bonds, avoiding the need for pre-functionalized starting materials. Catalysts based on rhodium, cobalt, and palladium have been extensively explored for this purpose.[1][2]

Rhodium(III)-Catalyzed [4+1] Annulation of Azobenzenes and Aldehydes

A highly efficient one-step synthesis of N-aryl-2H-indazoles involves the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes.[3][4] In this reaction, the azo group acts as a directing group, facilitating the ortho-C-H activation of the azobenzene. The subsequent nucleophilic addition to the aldehyde, followed by cyclization and aromatization, affords the desired indazole product.[3][4]

Quantitative Data for Rh(III)-Catalyzed [4+1] Annulation

EntryAzobenzeneAldehydeCatalyst SystemSolventTime (h)Yield (%)Reference
1AzobenzeneBenzaldehyde[CpRhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%)Dioxane2485[3]
24,4'-DimethoxyazobenzeneBenzaldehyde[CpRhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%)Dioxane2492[3]
34,4'-DichloroazobenzeneBenzaldehyde[CpRhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%)Dioxane2475[3]
4Azobenzene4-Methoxybenzaldehyde[CpRhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%)Dioxane2488[3]
5Azobenzene4-Nitrobenzaldehyde[CpRhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%)Dioxane2478[3]
6AzobenzeneAcetaldehyde[CpRhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%)Dioxane2465[3]

Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 2-Aryl-2H-indazoles [3]

To an oven-dried Schlenk tube is added the azobenzene (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5.0 mol %), and AgSbF₆ (13.7 mg, 0.04 mmol, 20 mol %). The tube is evacuated and backfilled with argon. Anhydrous dioxane (1.0 mL) and the aldehyde (0.40 mmol, 2.0 equiv) are then added. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.

Reaction Pathway: Rh(III)-Catalyzed Indazole Synthesis

G cluster_0 Catalytic Cycle Azobenzene Azobenzene Rhodacycle Rhodacycle Intermediate Azobenzene->Rhodacycle C-H Activation Aldehyde Aldehyde Addition_Product C-H Addition Product Aldehyde->Addition_Product Indazole Indazole Rh(III) Catalyst Rh(III) Catalyst Rh(III) Catalyst->Rhodacycle Rhodacycle->Addition_Product Insertion Cyclized_Intermediate Cyclized Intermediate Addition_Product->Cyclized_Intermediate Cyclization Cyclized_Intermediate->Indazole Aromatization Cyclized_Intermediate->Rh(III) Catalyst Catalyst Regeneration

Caption: Catalytic cycle for the Rh(III)-catalyzed synthesis of 2-aryl-2H-indazoles.

[3+2] Dipolar Cycloaddition of Arynes and Sydnones

The [3+2] dipolar cycloaddition of arynes with sydnones provides a rapid and highly efficient route to 2H-indazoles, often under mild reaction conditions and with excellent yields.[5][6] This method is particularly advantageous for the selective synthesis of 2H-indazole isomers, which can be challenging to obtain through other routes.[5] The reaction proceeds through the formation of a bicyclic adduct, which then undergoes a retro-[4+2] cycloaddition to extrude carbon dioxide and form the aromatic indazole core.[5]

Synthesis of a Sydnone Precursor: N-Phenylsydnone

Sydnones are stable, mesoionic heterocyclic compounds that serve as 1,3-dipoles in cycloaddition reactions. They can be readily prepared from the corresponding N-substituted amino acids.

Experimental Protocol: Synthesis of N-Phenylsydnone [3]

N-Phenylglycine (10.0 g, 66.2 mmol) is dissolved in a mixture of acetic anhydride (20 mL) and acetic acid (20 mL). The solution is cooled to 0 °C, and sodium nitrite (5.0 g, 72.5 mmol) is added in portions over 30 minutes, maintaining the temperature below 5 °C. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction mixture is poured into ice water (200 mL) and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford N-nitroso-N-phenylglycine. The crude N-nitroso-N-phenylglycine is then added to acetic anhydride (50 mL) and heated at 80 °C for 1 hour. After cooling, the mixture is poured into ice water, and the resulting solid is collected by filtration, washed with cold water, and recrystallized from ethanol to give N-phenylsydnone as a crystalline solid.

[3+2] Cycloaddition Reaction

Quantitative Data for [3+2] Dipolar Cycloaddition

EntryAryne PrecursorSydnoneFluoride SourceSolventTime (h)Yield (%)Reference
12-(Trimethylsilyl)phenyl triflateN-PhenylsydnoneCsFMeCN1295[5]
22-(Trimethylsilyl)phenyl triflateN-(4-Methoxyphenyl)sydnoneCsFMeCN1292[5]
32-(Trimethylsilyl)phenyl triflateN-(4-Chlorophenyl)sydnoneCsFMeCN1288[5]
44-Methoxy-2-(trimethylsilyl)phenyl triflateN-PhenylsydnoneCsFMeCN1290[5]
54-Chloro-2-(trimethylsilyl)phenyl triflateN-PhenylsydnoneCsFMeCN1285[5]

Experimental Protocol: General Procedure for the [3+2] Cycloaddition of Arynes and Sydnones [5]

To a solution of the sydnone (0.5 mmol, 1.0 equiv) and the aryne precursor (0.6 mmol, 1.2 equiv) in acetonitrile (5 mL) is added cesium fluoride (1.5 mmol, 3.0 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the desired 2H-indazole.

Reaction Pathway: [3+2] Cycloaddition for 2H-Indazole Synthesis

G Aryne Aryne Bicyclic_Adduct Bicyclic Adduct Aryne->Bicyclic_Adduct Sydnone Sydnone Sydnone->Bicyclic_Adduct [3+2] Cycloaddition 2H_Indazole 2H_Indazole Bicyclic_Adduct->2H_Indazole retro-[4+2] Cycloaddition CO2 CO2 Bicyclic_Adduct->CO2 Extrusion G cluster_workflow Davis-Beirut Reaction Workflow Start Start Step1 1. Condensation of o-nitrobenzaldehyde and primary amine Start->Step1 Step2 2. Base-mediated reduction of nitro group to nitroso group Step1->Step2 Step3 3. Intramolecular N-N bond formation (Heterocyclization) Step2->Step3 Step4 4. Aromatization to 2H-indazole Step3->Step4 End End Step4->End

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 5-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. The functionalization of the indazole core through cross-coupling reactions is a key strategy in the development of novel therapeutics. Among these methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds. This document provides a detailed protocol for the Suzuki coupling of methyl 5-bromo-1H-indazole-6-carboxylate with various boronic acids, a critical transformation for the synthesis of diverse indazole-based compound libraries.

The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of its boronic acid reagents.[1] The general mechanism involves a catalytic cycle with a palladium(0) species, which undergoes oxidative addition to the aryl halide, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concludes with reductive elimination to yield the coupled product and regenerate the catalyst.[2]

Optimized Reaction Conditions

While a specific protocol for this compound is not extensively documented, successful conditions have been established for structurally similar 5-bromo-1H-indazole derivatives. Notably, the Suzuki cross-coupling of various N- and C-3 substituted 5-bromoindazoles has been effectively performed using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst, potassium carbonate (K₂CO₃) as the base, and dimethoxyethane (DME) as the solvent at 80°C.[3][4] These conditions have proven effective for substrates bearing an ester functionality, such as methyl 5-bromo-1H-indazole-3-carboxylate.[3] Alternative conditions involving Pd(dppf)Cl₂ with a 1,4-dioxane/water solvent system at 100°C have also been reported for related bromo-indazole carboxamides.[5]

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound based on these established protocols.

ParameterRecommended Condition 1Recommended Condition 2
Palladium Catalyst Pd(dppf)Cl₂ (3-5 mol%)Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
Base K₂CO₃ (2 equivalents)Cs₂CO₃ (2 equivalents)
Solvent Dimethoxyethane (DME)1,4-Dioxane / H₂O (4:1)
Temperature 80 °C90-100 °C
Boronic Acid 1.2 - 1.5 equivalents1.2 - 1.5 equivalents
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Experimental Workflow

The general workflow for the Suzuki coupling of this compound is depicted in the following diagram.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - this compound - Boronic Acid - Base (e.g., K₂CO₃) Solvent Add Solvent (e.g., DME) Reactants->Solvent Degas Degas with N₂/Ar Solvent->Degas Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) Degas->Catalyst Heat Heat to 80-100 °C Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with H₂O Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Characterize Product (NMR, MS) Purify->Product

Caption: General workflow for the Suzuki coupling of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids and reaction scales.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv.)

  • Pd(dppf)Cl₂ (0.03 - 0.05 equiv.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • Dimethoxyethane (DME), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). This process should be repeated three times.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add anhydrous dimethoxyethane. Subsequently, add the Pd(dppf)Cl₂ catalyst (0.03-0.05 equiv.).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Indazole-Br) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid Derivative) Base Base ArB->Base Boronate [Ar'B(OR)₂(OH)]⁻ Base->Boronate Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-1H-indazole-6-carboxylates. The protocols and data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel indazole derivatives for biological evaluation. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is essential for achieving high yields and purity with different boronic acid coupling partners.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Bromo-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3][4][5][6] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of N-substituted amino-indazole derivatives, which are key components in many biologically active molecules and pharmaceutical candidates.[1][7][8] This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between a bromo-indazole derivative and a primary or secondary amine.[1][8] This method offers significant advantages over classical approaches due to its broad substrate scope, tolerance of various functional groups, and generally high yields.[1]

These application notes provide detailed protocols and reaction data for the Buchwald-Hartwig amination of bromo-indazole derivatives, intended to guide researchers in the synthesis of novel compounds for drug discovery and development.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that involves the formation of a carbon-nitrogen bond between an aryl halide (bromo-indazole) and an amine. The reaction is carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to involve three main steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.[1][9]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex.[1]

  • Reductive Elimination: The desired N-arylated amine product is formed through reductive elimination, regenerating the active Pd(0) catalyst.[1][9]

A potential side reaction is the hydrodehalogenation of the bromoarene, which can be minimized by careful selection of the ligand and reaction conditions.[8]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle pd0 Pd(0)L pd2_complex L-Pd(II)(Ar)(Br) pd0->pd2_complex Oxidative Addition pd_amido L-Pd(II)(Ar)(NR¹R²) pd2_complex->pd_amido pd_amido->pd0 product Ar-NR¹R² pd_amido->product arbr Ar-Br (Bromo-indazole) amine HNR¹R² (Amine) base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to ensure anhydrous and anaerobic conditions.[1] Solvents should be anhydrous, and reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

Protocol 1: Amination of 6-Bromo-1H-indazole with Primary Amines

This protocol is optimized for the coupling of primary amines with 6-bromo-1H-indazole using a BrettPhos precatalyst.

Materials:

  • 6-Bromo-1H-indazole

  • Primary amine (1.2 equivalents)

  • BrettPhos precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol), the primary amine (1.2 mmol), and the BrettPhos precatalyst (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF (5 mL) via syringe.

  • With stirring, add the LiHMDS solution (2.0 mL, 2.0 mmol) dropwise to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction until completion (typically 12-24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Amination of 6-Bromo-1H-indazole with Secondary Amines

This protocol is suitable for the coupling of secondary amines with 6-bromo-1H-indazole using a RuPhos precatalyst.

Materials:

  • 6-Bromo-1H-indazole

  • Secondary amine (1.2 equivalents)

  • RuPhos precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol), the secondary amine (1.2 mmol), and the RuPhos precatalyst (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF (5 mL) via syringe.

  • With stirring, add the LiHMDS solution (2.0 mL, 2.0 mmol) dropwise to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction until completion (typically 12-24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Indazole, Amine, Catalyst, Solvent, Base) start->setup reaction Reaction (Heating under Inert Atmosphere) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of bromo-indazole derivatives with various amines.

Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [1]

EntryPrimary AmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineBrettPhos (2)LiHMDSTHF651285
24-MethoxyanilineBrettPhos (2)LiHMDSTHF651492
3BenzylamineBrettPhos (2)LiHMDSTHF651678
4CyclohexylamineBrettPhos (2)LiHMDSTHF652075

Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C.[1]

Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [1]

EntrySecondary AmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineRuPhos (2)LiHMDSTHF651295
2PiperidineRuPhos (2)LiHMDSTHF651290
3N-MethylanilineRuPhos (2)LiHMDSTHF651882
4DibenzylamineRuPhos (2)LiHMDSTHF652470

Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C.[1]

Table 3: General Conditions for Buchwald-Hartwig Amination of 3-Bromo-indazole Derivatives [7]

Amine TypePalladium Source / LigandBaseSolventTemp (°C)Expected Yield (%)
Primary/SecondaryPd₂(dba)₃ / BINAP or RuPhosNaOtBu or LiHMDSToluene or THF80-11070-90
Amide/CarbamatePd(OAc)₂ / XantphosCs₂CO₃Dioxane100-12060-85

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh bottle of catalyst.[1]
Poor quality reagentsUse freshly distilled/dried solvents and pure amines.[1]
Incorrect baseThe choice of base is crucial. LiHMDS is effective for this system. Other bases like NaOtBu or Cs₂CO₃ could be screened.[1]
Formation of side products Reductive dehalogenationUse a less sterically hindered ligand or lower the reaction temperature.[1]
Reaction at N1 of indazoleThis is generally less favored, but protection of the N1 position (e.g., with a BOC or SEM group) can ensure regioselectivity.[1]

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of amino-indazole derivatives. The choice of ligand is critical, with BrettPhos and RuPhos precatalysts demonstrating excellent efficacy for primary and secondary amines, respectively.[1] The provided protocols and data serve as a valuable starting point for researchers in medicinal chemistry and drug discovery to synthesize novel indazole-based compounds for further investigation. Optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Methyl 5-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous clinically approved and investigational kinase inhibitors.[1] Its ability to mimic the purine core of ATP allows indazole-based compounds to effectively compete for the ATP-binding site of a wide range of protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making the development of novel kinase inhibitors a critical area of research.[1]

Methyl 5-bromo-1H-indazole-6-carboxylate is a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 5-position provides a handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the exploration of different chemical spaces within the kinase active site, allowing for the fine-tuning of potency and selectivity. The methyl carboxylate group at the 6-position can be retained, hydrolyzed to the corresponding carboxylic acid, or converted to an amide, offering further opportunities for modification to optimize pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this compound.

Key Kinase Targets

Indazole-based inhibitors have shown significant activity against a variety of kinase targets implicated in cancer and other diseases. Key targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.[4][5][6]

  • Polo-Like Kinase 4 (PLK4): A serine/threonine kinase that plays a central role in centriole duplication. Overexpression of PLK4 is observed in several cancers, making it an attractive therapeutic target.[7]

  • Pim Kinases: A family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that regulate cell survival and proliferation. Their overexpression is associated with a poor prognosis in several cancers.[1]

Synthetic Strategies

The primary synthetic strategy for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions at the C5 position.

dot

Caption: Synthetic workflow for kinase inhibitors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the 5-bromoindazole with an organoboron reagent, such as a boronic acid or boronate ester.[8][9][10][11] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the coupling of the 5-bromoindazole with various primary and secondary amines.[12][13] This introduces diverse amino functionalities that can form key hydrogen bond interactions within the kinase active site.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of Bromo-Indazole Derivatives
6-Bromo-1H-indazole DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80290[8]
5-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl esterN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80285[9]
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100N/AHigh[14]
5-bromo-1H-indazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/water1001895N/A

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: In Vitro Kinase Inhibitory Activity of Indazole Derivatives
CompoundTarget KinaseIC₅₀ (nM)Reference
Compound C05 PLK4< 0.1[7]
Axitinib PLK4Kᵢ = 4.2[7]
Compound 56e Pim-1Kᵢ = 0.005[1]
Compound 56f Pim-1Kᵢ = 0.01[1]
Indazole 3 Mps110.4[15]
Indazole 5r JNK3Double-digit nM[16][17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of Methyl 5-aryl-1H-indazole-6-carboxylate.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, DME)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Methyl 5-aryl-1H-indazole-6-carboxylate.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Materials:

  • Purified kinase enzyme (e.g., VEGFR2, FGFR1)

  • Kinase-specific substrate

  • ATP

  • Test compounds (derivatives of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 96-well or 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and buffer in each well of the assay plate.

    • Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HUVEC for angiogenesis, cancer cell lines with known kinase dysregulation)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight in a CO₂ incubator at 37 °C.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Signaling Pathway Visualizations

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key drivers of angiogenesis. Upon binding of VEGF, the receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

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VEGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Migration Migration VEGFR->Migration VEGF VEGF VEGF->VEGFR Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Simplified VEGFR signaling pathway.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptor (FGFR) signaling is initiated by the binding of FGFs, leading to receptor dimerization and autophosphorylation. This activates several downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[4][5][6][18]

dot

FGFR_Signaling cluster_membrane Cell Membrane FGFR FGFR FRS2 FRS2 FGFR->FRS2 FGF FGF FGF->FGFR Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified FGFR signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The application of robust synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the creation of diverse libraries of indazole-based compounds. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities with the potential to modulate the activity of key kinases involved in disease, thereby contributing to the development of next-generation targeted therapies.

References

Application Note: Utilizing Methyl 5-bromo-1H-indazole-6-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in modern pharmaceutical research, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2] FBDD identifies low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target. These initial hits serve as starting points for the rational, structure-guided evolution into high-affinity lead compounds.[1][3][4] The indazole core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[5][6][7][8][9] Many indazole derivatives, such as Axitinib and Pazopanib, are known protein kinase inhibitors, making this scaffold particularly valuable for oncology research.[10][11]

This application note describes the use of Methyl 5-bromo-1H-indazole-6-carboxylate as a representative fragment for FBDD campaigns, particularly those targeting protein kinases. We provide an overview of the FBDD workflow, detailed protocols for primary screening and hit validation, and templates for data presentation.

Fragment Profile: this compound

This indazole derivative is an ideal candidate for an FBDD library. Its properties align well with the "Rule of Three," a set of guidelines used to define ideal fragments, ensuring a higher probability of forming high-quality, efficient interactions with a target protein.[12]

PropertyValue (Predicted/Calculated)"Rule of Three" Guideline
Molecular Weight ~270 g/mol < 300 Da
cLogP ~2.5< 3
Hydrogen Bond Donors 1 (indazole N-H)≤ 3
Hydrogen Bond Acceptors 3 (ester O, indazole N)≤ 3
Rotatable Bonds 1≤ 3

Fragment-Based Drug Discovery Workflow

The FBDD process is a multi-stage cascade designed to efficiently identify and optimize fragment hits.[1][13] It begins with a primary screen of a fragment library using a sensitive biophysical technique, followed by orthogonal validation and structural characterization to guide medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization Target_Prep Target Protein Preparation Primary_Screen Primary Screen (e.g., TSA, SPR) Target_Prep->Primary_Screen Fragment Library Hit_Triage Hit Triage & Prioritization Primary_Screen->Hit_Triage Ortho_Screen Orthogonal Screen (e.g., SPR, NMR) Hit_Triage->Ortho_Screen Structural_Bio Structural Biology (X-ray, Cryo-EM) Ortho_Screen->Structural_Bio SBDD Structure-Based Design (SBDD) Structural_Bio->SBDD Lead_Opt Lead Optimization SBDD->Lead_Opt Iterative Cycles Preclinical Preclinical Candidate Lead_Opt->Preclinical Candidate

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Application Case Study: Targeting Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology.[11] The indazole scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the kinase hinge region in the ATP binding pocket. This compound contains the necessary pharmacophoric features to act as a seed fragment for developing potent and selective kinase inhibitors.[10][14]

Kinase_Signaling_Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Upstream_Signal->Receptor Kinase Target Kinase (e.g., VEGFR-2, FGFR1) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Angiogenesis) Substrate->Response Fragment Indazole-Based Inhibitor (Developed from Fragment) Fragment->Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway by an indazole-based inhibitor.

Experimental Protocols

A robust FBDD campaign relies on a cascade of biophysical assays to identify and validate true hits.[13][15] A common approach involves a high-throughput primary screen to identify binders, followed by a lower-throughput, information-rich secondary assay to confirm hits and quantify binding affinity.[15]

Protocol 1: Primary Screening via Thermal Shift Assay (TSA)

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening.[16][17][] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[19][20]

Objective: To identify fragments from a library that cause a significant thermal shift (ΔTm), indicating direct binding to the target protein.

Materials:

  • Purified target protein (e.g., kinase domain) at 2-5 µM.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Fragment library (including this compound) at 10-50 mM in DMSO.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Quantitative PCR (qPCR) instrument with melt curve capability.

  • 384-well PCR plates.

Methodology:

  • Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in assay buffer. For a 10 µL final volume per well, mix 5 µL of 4-10 µM protein with 2.5 µL of 10x SYPRO Orange dye (diluted from stock).

  • Fragment Dispensing: Using an acoustic dispenser or manual pipette, add 50-100 nL of each fragment stock solution to individual wells of the 384-well plate. Include "DMSO only" wells as a negative control.

  • Assay Initiation: Add 9.9 µL of the protein/dye master mix to each well. Seal the plate, centrifuge briefly (1 min at 1000 x g) to mix.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Run a melt curve protocol, typically ramping the temperature from 25°C to 95°C at a rate of 0.05°C/sec, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • Determine the Tm for each curve (the inflection point, often calculated using the derivative of the curve).

    • Calculate the thermal shift: ΔTm = Tm(fragment) - Tm(DMSO control).

    • A significant positive ΔTm (typically > 2°C or 3 standard deviations above the mean of controls) indicates a potential hit.

Example Data Table:

Fragment IDConcentration (µM)Tm (°C)ΔTm (°C)Hit Status
DMSO Control-52.10.0-
M5B-Indazole-6C 20055.3+3.2Hit
Fragment X20052.3+0.2No Hit
Fragment Y20054.8+2.7Hit
Protocol 2: Hit Validation via Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time kinetic and affinity data (KD).[21][22][23] It is an ideal orthogonal method to confirm hits from a primary screen and provide quantitative binding information.[24][25]

Objective: To confirm the binding of hits from the TSA screen and determine their binding affinity (KD) and kinetics (ka, kd).

Materials:

  • SPR instrument (e.g., Biacore, ProteOn).

  • Sensor chip (e.g., CM5, for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein.

  • SPR running buffer (e.g., PBS-P+ pH 7.4, 0.05% Tween-20, 1% DMSO).

  • Hit fragments dissolved in running buffer at various concentrations.

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM acetate pH 4.5) to achieve the desired immobilization level.

    • Deactivate remaining active esters with an injection of ethanolamine-HCl.

    • A reference channel should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a concentration series for each hit fragment (e.g., 6 concentrations from 1 µM to 200 µM) in running buffer.

    • Inject the fragment solutions over the target and reference surfaces, starting with the lowest concentration. Include a buffer-only (blank) injection for double referencing.

    • Monitor the association (during injection) and dissociation (after injection) phases in real-time.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of high salt or low pH buffer).

  • Data Analysis:

    • Subtract the reference channel and blank injection data from the target channel sensorgram.

    • Plot the response at equilibrium against fragment concentration to determine the equilibrium dissociation constant (KD).

    • Alternatively, fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir) to determine the association rate (ka) and dissociation rate (kd), where KD = kd/ka.

Example Data Table:

Fragment IDKD (µM)ka (1/Ms)kd (1/s)Binding Confirmation
M5B-Indazole-6C 1501.2 x 10³0.18Confirmed
Fragment Y952.5 x 10³0.24Confirmed
Fragment Z (TSA Hit)> 500--Not Confirmed

From Hit to Lead: The Next Steps

Once fragments like this compound are validated as binders, the next crucial phase is structure-based drug design.

Hit_to_Lead_Workflow Validated_Hit Validated Hit Fragment (e.g., M5B-Indazole-6C) KD = 150 µM Xray Co-crystallization with Target Protein Validated_Hit->Xray Structure Obtain High-Resolution Fragment-Protein Structure Xray->Structure SBDD Structure-Guided Chemistry Structure->SBDD Identify Growth Vectors SAR Synthesize Analogs & Generate SAR Data SBDD->SAR Design-Make-Test Cycle SAR->SBDD Lead Potent Lead Compound KD < 100 nM SAR->Lead

Caption: Workflow for optimizing a validated fragment hit into a potent lead compound.

Obtaining a high-resolution X-ray crystal structure of the fragment bound to the target is paramount. This structural information reveals the binding mode and identifies potential vectors for chemical elaboration ("growing") into unoccupied pockets to improve potency and selectivity.[4] The bromine atom on the indazole ring, for example, can serve as a synthetic handle for introducing new chemical moieties to explore structure-activity relationships (SAR). Through iterative cycles of chemical synthesis and biological testing, the initial low-affinity fragment can be optimized into a potent, drug-like lead candidate.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Halo-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif prevalent in a vast array of biologically active compounds and approved pharmaceuticals. Consequently, the development of efficient and versatile methods for the functionalization of the indazole core is of paramount importance in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the synthesis of diverse indazole derivatives, enabling the facile construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of halo-indazoles, covering key transformations including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The general mechanism for these reactions proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between its Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-indazole (R-X) to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira) or Carbopalladation (for Heck): The coupling partner is introduced to the palladium center.

  • Reductive Elimination: The coupled product (R-R') is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Palladium-Catalyzed Cross-Coupling Cycle cluster_legend Legend Pd(0)L2 Pd(0)Ln R-Pd(II)(X)L2 R-Pd(II)(X)Ln Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-X) R-Pd(II)(R')L2 R-Pd(II)(R')Ln R-Pd(II)(X)L2->R-Pd(II)(R')L2 Transmetalation (M-R') or Carbopalladation R-Pd(II)(R')L2->Pd(0)L2 R-R' R-R' R-Pd(II)(R')L2->R-R' Reductive Elimination R R = Indazole moiety X X = Halogen (I, Br, Cl) R_prime R' = Coupling partner L L = Ligand M M = Metal (e.g., B, Sn, Si, Zn)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[1][2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between halo-indazoles and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[4]

Data Presentation: Suzuki-Miyaura Coupling of Halo-indazoles
Halo-indazole DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100N/AHigh[4]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃Dimethoxyethane802High[5]
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious arylboronic acidsPd(dppf)Cl₂·DCM (0.05 eq.)-K₂CO₃ (3 eq.)1,4-dioxane/waterRT8-12Good to Excellent[2]
3-bromoindazoles (NH-free)Various arylboronic acidsPd(PPh₃)₄-Cs₂CO₃1,4-dioxane/EtOH/H₂O140 (µW)N/AGood[6]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄-Cs₂CO₃DMF150 (µW)211[7]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole

This protocol is adapted from the synthesis of novel pyrrolyl and thiophenyl indazoles.[5]

Materials:

  • 5-bromo-1-ethyl-1H-indazole

  • N-Boc-2-pyrroleboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, a solution of 5-bromo-1-ethyl-1H-indazole (1 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (10 mol%) in anhydrous DME (10 mL) is stirred under an argon atmosphere for 1 hour.

  • To this solution, add sequentially N-Boc-2-pyrroleboronic acid (2 mmol) in anhydrous DME (2.6 mL) and potassium carbonate (2 mmol) in water (2.5 mL).

  • The reaction mixture is heated to 80 °C for 2 hours and then allowed to cool to room temperature.

  • The mixture is poured into a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired coupled product.

Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the C-C bond formation between an unsaturated halide and an alkene, enabling the synthesis of vinyl-indazole derivatives.[8]

Data Presentation: Heck Reaction of Halo-indazoles
Halo-indazole DerivativeAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodo-6-methyl-4-nitro-1H-indazoleMethyl acrylatePd(OAc)₂-Na₂CO₃ or TEAAnhydrous DMF100-1104-12N/A[8]
5-Iodo-indoleAcrylic acidNa₂PdCl₄ (2.5)TXPTS (6.25)Na₂CO₃CH₃CN/H₂O (1:1)RefluxN/AGood[9]
5-Bromo-indoleVarious alkenesNa₂PdCl₄ (5)sSPhos (15)Na₂CO₃CH₃CN/H₂O (1:1)N/A (µW)N/AGood[9]

Note: Data for halo-indoles are included as closely related substrates, as specific data for halo-indazoles in Heck reactions is less prevalent in the literature.[1]

Experimental Protocol: Heck Reaction of 3-Iodo-6-methyl-4-nitro-1H-indazole

This protocol details a representative Heck reaction using methyl acrylate as the coupling partner.[8]

Materials:

  • 3-Iodo-6-methyl-4-nitro-1H-indazole

  • Methyl acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-6-methyl-4-nitro-1H-indazole (0.5 mmol), Palladium(II) Acetate (0.025 mmol), and Sodium Carbonate (1.0 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF (2.5 mL) followed by methyl acrylate (0.75 mmol) via syringe.

  • Place the sealed flask in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated.

  • The crude product is purified by column chromatography.

A note on N-H protection: For some substrates, protection of the indazole nitrogen (e.g., as a Boc or SEM derivative) prior to the Heck reaction may be necessary to improve yields and prevent side reactions.[8]

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12][13]

Data Presentation: Sonogashira Coupling of Halo-indazoles
Halo-indazole DerivativeTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
6-bromo-3-iodo-1H-indazoleVarious terminal alkynesPd/C-CuI-PPh₃N/AEthanolN/AGood to Excellent[14]
Experimental Protocol: General Procedure for Sonogashira Coupling

A general procedure for the Sonogashira coupling of halo-indazoles can be adapted from established methodologies.[10][14]

Materials:

  • Halo-indazole

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous and deoxygenated solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a Schlenk flask, add the halo-indazole (1.0 equiv), palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, deoxygenated solvent, followed by the amine base (2-3 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is typically filtered to remove the amine salt, and the filtrate is concentrated.

  • The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[15][16] This reaction has broad applicability in the synthesis of N-aryl indazoles and aminoindazoles.

Data Presentation: Buchwald-Hartwig Amination of Halo-indazoles
Halo-indazole DerivativeAmineCatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
3-Iodo-1-Boc-indazoleVarious primary and secondary aminesPd₂(dba)₃XantphosCs₂CO₃Toluene110Good[17]
3-Bromo-1-Boc-indazoleVarious primary and secondary aminesPd₂(dba)₃XantphosCs₂CO₃Toluene110Moderate to Good[17]
3-Iodo-1-(4-methoxybenzyl)-indazoleAnilinePd(OAc)₂BINAPNaOtBuToluene8095[17]
Experimental Protocol: Synthesis of 3-Aminoindazoles

This protocol is a general representation for the Buchwald-Hartwig amination of halo-indazoles.[17]

Materials:

  • N-protected halo-indazole (e.g., 3-Iodo-1-Boc-indazole)

  • Amine

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine the N-protected halo-indazole (1.0 equiv), the palladium precursor (e.g., 2 mol% Pd), the phosphine ligand (e.g., 4 mol%), and the base (1.4-2.0 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture in an oil bath at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

  • If necessary, the protecting group on the indazole nitrogen can be removed under appropriate conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, from reaction setup to product isolation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Halo-indazole, Catalyst, Ligand, and Base B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent and Coupling Partner B->C D Heat to Desired Temperature with Stirring C->D E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Cool to Room Temperature E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Wash, Dry, and Concentrate Organic Phase H->I J Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

These protocols and data provide a solid foundation for researchers to develop and optimize palladium-catalyzed cross-coupling reactions for the synthesis of novel indazole derivatives. The choice of specific conditions, including the catalyst, ligand, base, and solvent, will depend on the nature of the substrates and the desired transformation. Careful optimization is often necessary to achieve high yields and purity.

References

Application Notes and Protocols for N-Alkylation of Brominated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in a wide range of therapeutic agents.[1][2][3] The N-alkylation of indazoles, particularly brominated derivatives which serve as versatile synthetic intermediates, is a critical transformation in drug discovery and development.[2][4] However, the indazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2), leading to the potential formation of regioisomeric products.[2][5] Achieving regioselective alkylation is often challenging and can significantly impact product yield and purification efficiency.[3][6]

This document provides detailed application notes and experimental protocols for the selective N-alkylation of brominated indazoles. The regiochemical outcome of these reactions is highly dependent on a subtle interplay of factors including the choice of base, solvent, alkylating agent, and the steric and electronic properties of substituents on the indazole ring.[2][3][7]

Factors Influencing Regioselectivity

The selective N-alkylation of indazoles can be directed to either the N-1 or N-2 position by carefully tuning the reaction conditions. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[2][5][7] This intrinsic stability can be leveraged to favor the formation of N-1 alkylated products under conditions that permit thermodynamic equilibration.[2][7]

  • Base and Solvent Effects: The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is widely reported to favor N-1 alkylation.[3][6][8] This is often attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which directs the alkylating agent to the N-1 position.[6][8] Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[4][6] The use of cesium carbonate (Cs₂CO₃), particularly in dioxane, has also been shown to provide high N-1 selectivity, potentially through a chelation mechanism.[1][8]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a crucial role.

    • Steric Hindrance: Bulky substituents at the C-7 position sterically hinder the N-1 position, thereby directing alkylation to the N-2 position.[2][8] Electron-withdrawing groups such as nitro (NO₂) or carboxylate (CO₂Me) at the C-7 position have been shown to confer excellent N-2 regioselectivity (≥ 96%).[3][6][7]

    • Chelation Control: Coordinating groups at the C-3 or C-7 position can direct alkylation in the presence of a suitable metal cation.[8] For example, a C-3 carboxymethyl group can coordinate with the Na+ cation, leading to high N-1 selectivity.[6]

  • Alkylating Agent: Primary alkyl halides and tosylates are effective electrophiles for these reactions.[6] Alternative methods, such as Mitsunobu conditions or reactions with diazo compounds in the presence of a strong acid, have been developed to favor N-2 selectivity.[8]

Summary of Reaction Conditions

The following table summarizes various reported conditions for the N-alkylation of brominated indazoles, highlighting the resulting regioselectivity and yields.

Indazole SubstrateAlkylating AgentBase / ReagentSolventTemp. (°C)Time (h)N-1:N-2 RatioYield (%)
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl TosylatesCs₂CO₃Dioxane902N-1 selective90-98
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl IodideK₂CO₃DMFRT171.1 : 144 (N-1), 40 (N-2)
Methyl 5-bromo-1H-indazole-3-carboxylatePentyl BromideNaHTHF5024N-1 selective89
5-Bromo-1H-indazoleIsobutyl BromideK₂CO₃DMF120-58 : 4247 (N-1), 25 (N-2)
5-Bromo-1H-indazoleIsobutyl TosylateNaHTHF--70 : 30-
7-Nitro-1H-indazolePentyl BromideNaHTHF--1 : >5096
7-Carboxy-1H-indazolePentyl BromideNaHTHF--1 : 2496
Methyl 5-bromo-1H-indazole-3-carboxylateVarious AlcoholsPPh₃, DIAD/DEADTHF0 to RTOvernightN-2 selective>84

Data compiled from multiple sources.[1][3][4][5][6]

Visualized Workflows

G cluster_start Preparation cluster_conditions Reaction Setup cluster_reaction Execution cluster_end Isolation Indazole Brominated 1H-Indazole Substrate Base Base Selection (e.g., NaH, Cs₂CO₃) Indazole->Base Solvent Solvent Choice (e.g., THF, Dioxane) Indazole->Solvent AlkylatingAgent Alkylating Agent (R-X, R-OTs) Indazole->AlkylatingAgent Reaction N-Alkylation Reaction (Temp, Time) Base->Reaction Solvent->Reaction AlkylatingAgent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification N1_Product N-1 Alkylated Product Purification->N1_Product Isomer 1 N2_Product N-2 Alkylated Product Purification->N2_Product Isomer 2

G cluster_N1 Favors N-1 Alkylation cluster_N2 Favors N-2 Alkylation center Regioselectivity (N-1 vs. N-2) N2_Cond Conditions: • Mitsunobu (PPh₃/DIAD) • TfOH / Diazo Compounds center->N2_Cond N2_Steric Sterics / Electronics: • Bulky / EWG at C-7 (e.g., -NO₂, -CO₂Me) center->N2_Steric N2_Kinetic Kinetic Control center->N2_Kinetic N1_Cond Conditions: • NaH in THF • Cs₂CO₃ in Dioxane N1_Cond->center N1_Steric Sterics: • C-7 Unsubstituted • Bulky C-3 Group N1_Steric->center N1_Thermo Thermodynamic Control N1_Thermo->center

Experimental Protocols

Protocol 1: General Procedure for Highly Regioselective N-1 Alkylation (NaH/THF Method)

This protocol is optimized for achieving high N-1 regioselectivity and is particularly effective for indazoles with various substituents, provided the C-7 position is not sterically demanding or strongly electron-withdrawing.[3][6][8]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the brominated 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole anion.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature. For less reactive electrophiles, the reaction may be gently heated (e.g., to 50 °C).[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure N-1 alkylated brominated indazole.

Protocol 2: General Procedure for Regioselective N-1 Alkylation (Cs₂CO₃/Dioxane Method)

This method provides an excellent alternative for achieving high N-1 selectivity, especially with alkyl tosylates as electrophiles, and often results in very high yields.[1]

  • Preparation: To a solution of the brominated 1H-indazole (1.0 equiv) in dioxane (e.g., 0.1 M) in a sealable reaction vessel, add cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Alkylation: Add the alkyl tosylate (1.5 equiv) to the mixture at room temperature.

  • Reaction: Seal the vessel and stir the resulting mixture at 90 °C for 2 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Pour the mixture into ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the obtained residue by flash column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-1 alkylated product.[1]

Protocol 3: General Procedure for Regioselective N-2 Alkylation (Mitsunobu Reaction)

This protocol is effective for achieving N-2 selectivity by using an alcohol as the alkylating partner under Mitsunobu conditions.[1][2] This method is particularly useful when direct alkylation with halides or tosylates fails to provide the desired N-2 isomer.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the brominated 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor for the consumption of the starting indazole by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel. The separation of the N-2 product from triphenylphosphine oxide and other by-products may require careful selection of the eluent system.

References

Methyl 5-bromo-1H-indazole-6-carboxylate: A Key Intermediate in the Synthesis of the HIF-2α Inhibitor Belzutifan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 5-bromo-1H-indazole-6-carboxylate has emerged as a critical pharmaceutical intermediate in the synthesis of Belzutifan (formerly PT2977), a first-in-class hypoxia-inducible factor-2α (HIF-2α) inhibitor. Belzutifan is an important therapeutic agent for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC), central nervous system hemangioblastomas, and pancreatic neuroendocrine tumors. The indazole core of this intermediate is a privileged scaffold in medicinal chemistry, and its specific substitution pattern allows for the strategic construction of the complex molecular architecture of Belzutifan.

Application in Drug Synthesis

This compound serves as a key building block in the multi-step synthesis of Belzutifan. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, a common and versatile method for forming carbon-carbon bonds in pharmaceutical synthesis. This allows for the introduction of a crucial side chain necessary for the drug's biological activity.

The overall synthetic strategy for Belzutifan involves the coupling of the indazole core with other complex chemical moieties. The precise sequence of reactions and the protection of reactive functional groups are critical to achieving a high overall yield and purity of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1000342-30-2
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Appearance Solid
Melting Point 170-175 °C

Experimental Protocols

A representative experimental protocol for a key transformation involving this compound is a Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental for creating a carbon-carbon bond at the 5-position of the indazole ring.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid or ester (e.g., a protected hydroxyphenylboronic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid or ester, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent to the flask via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data:

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling. Actual yields may vary depending on the specific substrates and reaction conditions used.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundArylboronic AcidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O901275-90

Signaling Pathway and Mechanism of Action

Belzutifan, synthesized from this compound, targets the HIF-2α signaling pathway, which is aberrantly activated in VHL-deficient clear cell RCC.[1][2] In normoxic conditions, the VHL protein targets the HIF-α subunits for proteasomal degradation.[3] However, in the absence of functional VHL, HIF-2α accumulates and dimerizes with HIF-1β.[3][4] This heterodimer then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, cell proliferation, and survival, such as VEGF, PDGF, and Cyclin D1.[2][5] Belzutifan functions by binding to the PAS-B domain of HIF-2α, preventing its heterodimerization with HIF-1β and thereby inhibiting the downstream transcriptional activation of oncogenic genes.[4][6]

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Deficiency VHL_protein VHL Protein HIF-2α_normoxia HIF-2α VHL_protein->HIF-2α_normoxia Binds to Proteasomal_Degradation Proteasomal Degradation HIF-2α_normoxia->Proteasomal_Degradation Leads to HIF-2α_hypoxia HIF-2α Accumulation Heterodimer HIF-2α/HIF-1β Heterodimer HIF-2α_hypoxia->Heterodimer HIF-1β HIF-1β HIF-1β->Heterodimer Nucleus Nucleus Heterodimer->Nucleus Translocation Gene_Transcription Oncogenic Gene Transcription (VEGF, PDGF, Cyclin D1) Nucleus->Gene_Transcription Activates Tumor_Growth Tumor Growth, Angiogenesis, Proliferation Gene_Transcription->Tumor_Growth Belzutifan Belzutifan Belzutifan->HIF-2α_hypoxia Inhibits binding to HIF-1β

Caption: HIF-2α signaling pathway and the mechanism of action of Belzutifan.

Experimental Workflow

The synthesis of Belzutifan from this compound is a multi-step process that requires careful planning and execution. A generalized workflow is depicted below.

Belzutifan_Synthesis_Workflow Start Methyl 5-bromo-1H- indazole-6-carboxylate Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Purification_1 Purification Suzuki_Coupling->Purification_1 Intermediate_1 Coupled Indazole Intermediate Further_Functionalization Further Functionalization (e.g., Amide Coupling) Intermediate_1->Further_Functionalization Purification_2 Purification Further_Functionalization->Purification_2 Protected_Belzutifan Protected Belzutifan Deprotection Deprotection Protected_Belzutifan->Deprotection Purification_3 Purification Deprotection->Purification_3 Belzutifan_API Belzutifan (API) Purification_1->Intermediate_1 Purification_2->Protected_Belzutifan Purification_3->Belzutifan_API

Caption: Generalized workflow for the synthesis of Belzutifan.

References

Application Notes and Protocols for the Synthesis and Evaluation of Indazole-Based JNK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and heat shock. The JNK signaling pathway is implicated in a variety of cellular processes such as proliferation, apoptosis, and differentiation.[1][2] Dysregulation of this pathway has been linked to a range of pathologies, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as inflammatory conditions and cancer.[1][3][4] Consequently, the development of potent and selective JNK inhibitors is a significant focus of therapeutic research.

The indazole scaffold has emerged as a promising building block in the design of JNK inhibitors.[5][6] Its rigid structure and capacity for diverse substitutions have enabled the development of inhibitors with high potency and, in some cases, isoform selectivity, particularly for JNK3, which is predominantly expressed in the brain.[4][7] This document provides detailed application notes and protocols for the synthesis of indazole-based JNK inhibitors and their subsequent biological evaluation.

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module. It is typically initiated by stress stimuli that activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7.[8] These dual-specificity kinases then phosphorylate JNKs on threonine and tyrosine residues within the activation loop, leading to their activation.[2] Activated JNKs can then phosphorylate a variety of downstream substrates, including the transcription factor c-Jun, which modulates gene expression related to apoptosis and inflammation.[1][2]

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Gene Expression cJun->Apoptosis Inhibitor Indazole-Based JNK Inhibitor Inhibitor->JNK

JNK Signaling Pathway and Point of Inhibition.

Data Presentation: Inhibitory Activity of Indazole-Based JNK Inhibitors

The following table summarizes the in vitro inhibitory activities of representative indazole-based JNK inhibitors against JNK isoforms and the closely related p38α kinase. This data highlights the potency and selectivity profiles achieved with this chemical scaffold.

CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)p38α IC50 (nM)Reference
SR-3737 --123[9]
Compound 5r --<100>10000[10]
Compound 25c >10000>1000085.21-[4]
Compound 29 --5110[11][12]
Thiophene-Indazole 3 ----[5]
Thiophene-Indazole 6 3600-50>20000[8]
Thiophene-Indazole 16 --8-[8]

Experimental Protocols

Synthesis of a Representative N-Aromatic-Substituted Indazole JNK Inhibitor (Compound 29 Analogue)

This protocol is a representative synthesis for an N-aromatic-substituted indazole derivative, based on published procedures.[11][12]

Step 1: Synthesis of 1-(Pyridin-2-yl)-1H-indazol-5-amine

  • To a solution of 5-nitro-1H-indazole in a suitable solvent such as DMF, add a base (e.g., Cs2CO3).

  • Add 2-chloropyridine and a copper catalyst (e.g., CuI) with a ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine).

  • Heat the reaction mixture at an elevated temperature (e.g., 90-110 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-nitro-1-(pyridin-2-yl)-1H-indazole.

  • Dissolve the nitro-intermediate in a solvent mixture (e.g., ethanol/water).

  • Add a reducing agent such as iron powder and an acid source like ammonium chloride.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain 1-(pyridin-2-yl)-1H-indazol-5-amine.

Step 2: Amide Coupling to form the Final Product

  • Dissolve 1-(pyridin-2-yl)-1H-indazol-5-amine in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF.

  • Add a carboxylic acid (e.g., 3-fluoro-4-(trifluoromethoxy)benzoic acid) and a coupling agent such as HATU or EDC/HOBt.

  • Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for several hours or until completion.

  • Dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final indazole-based JNK inhibitor.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the IC50 values of synthesized compounds against JNK isoforms.

  • Compound Preparation : Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations.

  • Assay Plate Setup : Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.

  • Enzyme Addition : Add 2 µL of the respective JNK enzyme (JNK1, JNK2, or JNK3) diluted in kinase buffer to each well.

  • Reaction Initiation : Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing a suitable substrate like ATF2 and ATP at a concentration near its Km value).

  • Kinase Reaction : Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The overall workflow for the synthesis and evaluation of indazole-based JNK inhibitors can be visualized as a multi-step process from chemical synthesis to biological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Indazole Building Block + Reagents Reaction Reaction & Work-up Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Kinase Assay (IC50 Determination) Characterization->InVitro CellBased Cell-Based Assay (e.g., p-c-Jun Levels) InVitro->CellBased Selectivity Selectivity Profiling (vs. other kinases) CellBased->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Start New Designs

Workflow for JNK Inhibitor Synthesis and Evaluation.

References

Application Notes and Protocols for Amide Coupling with 6-Bromo-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the amide coupling of 6-bromo-1H-indazole-4-carboxylic acid, a key building block in the synthesis of various pharmacologically active molecules. The protocols outlined below describe common coupling methods, reagent choices, and reaction conditions.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous therapeutic agents. The targeted functionalization of the indazole scaffold is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop novel drug candidates. Amide coupling reactions are one of the most frequently employed transformations to generate diverse libraries of compounds from a carboxylic acid starting material. 6-bromo-1H-indazole-4-carboxylic acid offers a versatile platform for such modifications, with the bromine atom providing a handle for further cross-coupling reactions.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table summarizes typical reaction conditions and reported yield ranges for common coupling reagents. Please note that yields are highly substrate-dependent. The data presented below is representative for a closely related substrate, 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid, and serves as a general guideline.[1]

Coupling Reagent/SystemAdditiveBaseTypical SolventTypical Reaction TimeReported Yield Range (%)Key Advantages
EDC/HOBtHOBtDIPEA or Et₃NDMF, DCM4-12 hours70-95%Water-soluble byproducts, mild conditions
HATU-DIPEA or Et₃NDMF, DCM1-4 hours80-98%High efficiency, low racemization, fast reaction
TBTU/HBTUHOBtDIPEA or Et₃NDMF, DCM2-6 hours75-95%Efficient, but potential for guanidinylation side reaction
BOPHOBtDIPEA or Et₃NDMF, DCM2-8 hours70-90%Effective, but byproduct is carcinogenic

Experimental Protocols

The following are detailed protocols for the amide coupling of 6-bromo-1H-indazole-4-carboxylic acid with a generic primary or secondary amine.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form a reactive ester intermediate, which then reacts with the amine.

Materials:

  • 6-bromo-1H-indazole-4-carboxylic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-1H-indazole-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (0.1-0.2 M).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Add DIPEA or Et₃N (3.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.

Materials:

  • 6-bromo-1H-indazole-4-carboxylic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 5% aqueous LiCl solution (optional, for DMF removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 6-bromo-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M).

  • Add HATU (1.2 eq) and DIPEA or Et₃N (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 5% aqueous LiCl solution (if using DMF as a solvent, this helps to remove it), followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography to yield the pure amide product.

Visualizations

Experimental Workflow for Amide Coupling

AmideCouplingWorkflow start Start dissolve Dissolve 6-bromo-1H-indazole- 4-carboxylic acid in anhydrous solvent start->dissolve add_reagents Add coupling reagent (e.g., EDC/HOBt or HATU) and base (e.g., DIPEA) dissolve->add_reagents activate Stir for 15-30 min at RT (Activation) add_reagents->activate add_amine Add Amine activate->add_amine react Stir for 1-12 h at RT (Reaction) add_amine->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Final Amide Product purify->product ReagentRelationship cluster_reactants Reactants cluster_reagents Reagents CarboxylicAcid 6-Bromo-1H-indazole- 4-carboxylic Acid CouplingAgent Coupling Agent (e.g., EDC, HATU) Product Amide Product CarboxylicAcid->Product Amine Primary or Secondary Amine Base Base (e.g., DIPEA, Et3N) Amine->Product CouplingAgent->Product Additive Additive (e.g., HOBt) Additive->CouplingAgent Base->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of Halo-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions of halo-indazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.

Issue 1: Low or No Conversion of the Halo-Indazole Starting Material

Low or no conversion is a common issue in palladium-catalyzed cross-coupling reactions. Several factors can contribute to this problem, from catalyst deactivation to suboptimal reaction conditions.[1]

Potential Causes and Solutions

  • Catalyst Inactivity: The palladium catalyst may be deactivated or not in its active Pd(0) state.

    • Solution: Ensure the use of a high-quality catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0).[2] Consider using a pre-activated catalyst or adding a reducing agent if necessary.

  • Ligand Issues: The phosphine ligand may be oxidized or inappropriate for the specific transformation.

    • Solution: Use fresh, high-purity ligands. For challenging couplings, especially with aryl chlorides, bulky electron-rich phosphine ligands are often required.[3] The choice of ligand can significantly influence chemoselectivity.[4]

  • Inadequate Base: The base may be too weak, not soluble enough in the reaction medium, or of poor quality.

    • Solution: The choice of base is critical.[5] For Suzuki-Miyaura reactions, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][5] For Buchwald-Hartwig aminations, strong bases like NaOt-Bu are often used.[3] The presence of water can be crucial for the activity of some inorganic bases.[5]

  • Solvent Effects: The solvent plays a crucial role in catalyst solubility, base activity, and overall reaction rate.

    • Solution: Solvents must be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[5] Common solvents include toluene, dioxane, and THF, often with water to help dissolve the base.[5][6] The choice of solvent can also influence the selectivity of the reaction.[7]

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. For some systems, heating to 80-120 °C may be necessary.[8] Microwave irradiation can also be an effective method to accelerate the reaction.[9]

  • N-H Interference: The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle.[1]

    • Solution: While many protocols exist for unprotected indazoles, N-protection (e.g., with a Boc group) can sometimes improve yields by preventing side reactions.[10][11]

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low Conversion Observed catalyst Check Catalyst/Ligand System - Purity and activity - Appropriate choice for coupling start->catalyst base Evaluate Base - Strength and solubility - Purity catalyst->base reagents Verify Reagent Purity - Halo-indazole and coupling partner - Solvent degassing base->reagents conditions Optimize Reaction Conditions - Increase temperature - Adjust reaction time reagents->conditions protection Consider N-H Protection - If side reactions are suspected conditions->protection outcome Improved Yield protection->outcome

Caption: Troubleshooting workflow for low conversion.

Issue 2: Significant Formation of Dehalogenated Indazole Byproduct

Dehalogenation, or hydrodehalogenation, is a common side reaction where the halogen on the indazole is replaced by a hydrogen atom.[1]

Potential Causes and Solutions

  • Palladium-Hydride Formation: The active palladium catalyst can react with sources of hydride (e.g., amine bases, alcohol solvents) to form a palladium-hydride species, which then leads to dehalogenation.

    • Solution: Minimize the sources of hydride. Use a non-alcoholic solvent if possible. The choice of base can also be critical; for instance, switching to a carbonate or phosphate base might be beneficial.

  • Slow Transmetalation: If the desired cross-coupling is slow, the competing dehalogenation pathway can become more prominent.

    • Solution: Optimize conditions to accelerate the cross-coupling reaction. This could involve using a more active catalyst/ligand system, a more reactive boronic acid/ester, or increasing the temperature.[12]

  • Substrate Reactivity: Halo-indazoles, particularly iodo-indazoles, can be more prone to dehalogenation.[12]

    • Solution: While changing the halide is not always feasible, adjusting the reaction conditions to favor the cross-coupling can help. For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome.[12]

Issue 3: Homocoupling of the Coupling Partner (e.g., Boronic Acid)

Homocoupling of the boronic acid (Glaser coupling in the case of alkynes) is another common side reaction.[11]

Potential Causes and Solutions

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids, often catalyzed by the palladium species.[1]

    • Solution: Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]

  • Copper Co-catalyst (in Sonogashira coupling): While often used to facilitate Sonogashira reactions, the copper(I) co-catalyst can also promote the homocoupling of terminal alkynes.[11]

    • Solution: If homocoupling is a significant issue, consider a copper-free Sonogashira protocol. Many modern methods are designed to work efficiently without copper.[11]

Frequently Asked Questions (FAQs)

Q1: Which halo-indazole is most reactive in palladium-catalyzed cross-coupling?

A1: The general order of reactivity for the halogen is I > Br > Cl.[12] Iodo-indazoles are generally more reactive than bromo- or chloro-indazoles.[8] The position of the halogen also matters; the C3 position is often the most reactive due to electronic effects.[8]

Q2: What is the best palladium catalyst for coupling with halo-indazoles?

A2: The optimal catalyst depends on the specific reaction type and the nature of the halo-indazole and coupling partner. Some commonly used and effective catalysts include:

  • Suzuki-Miyaura: Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ with a suitable ligand like RuPhos.[9][13]

  • Heck: Na₂PdCl₄ with a ligand like sulfonated SPhos for aqueous conditions.[14]

  • Buchwald-Hartwig: Pd(0) catalysts complexed with chelating phosphine ligands like BINAP, DPPF, or XANTPHOS are often effective.[3]

  • Sonogashira: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst is typically used.[15]

Q3: Do I need to protect the N-H of the indazole?

A3: Not always. Many successful cross-coupling reactions are reported with unprotected N-H indazoles.[9] However, in some cases, the N-H group can interfere with the catalytic cycle, leading to lower yields or side reactions.[1] If you are experiencing issues, protecting the indazole nitrogen with a group like Boc (tert-butoxycarbonyl) can be a viable strategy to improve the outcome.[10][11]

Q4: How can I choose the right base for my reaction?

A4: Base selection is crucial and depends on the specific coupling reaction.

  • For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[1][9][13]

  • For Buchwald-Hartwig amination , stronger bases such as NaOt-Bu or LHMDS are often necessary.[3]

  • For Heck reactions , inorganic bases like Na₂CO₃ or organic bases like triethylamine (Et₃N) are frequently employed.

  • For Sonogashira couplings , an amine base like triethylamine or diisopropylamine is typically used.[11]

The solubility of the base in the chosen solvent system is also an important consideration.[6]

Data Presentation

Table 1: Comparison of Catalysts in the Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.[13]

EntryPalladium CatalystReaction Time (h)Yield (%)
1Pd(PPh₃)₄660
2Pd(PPh₃)₂Cl₂655
3Pd(PCy₃)₂475
4Pd(dppf)Cl₂295

Table 2: Optimization of Suzuki-Miyaura Reaction of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid.[16]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (10)K₂CO₃DMFReflux4820
2PdCl₂(PPh₃)₂ (10)Cs₂CO₃DMFReflux4835
3Pd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140482

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halo-Indazole [1][17]

  • In a reaction vessel, combine the halo-indazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under an inert atmosphere.

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow: Suzuki-Miyaura Coupling

suzuki_workflow start Combine Reactants (Halo-indazole, Boronic Acid, Base) purge Purge with Inert Gas start->purge add_solvent Add Degassed Solvent purge->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst heat Heat and Monitor Reaction add_catalyst->heat workup Aqueous Workup and Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Suzuki-Miyaura experimental workflow.

General Protocol for Buchwald-Hartwig Amination of a Halo-Indazole [1]

  • To an oven-dried reaction tube, add the halo-indazole, palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Seal the tube and heat the reaction mixture (e.g., to 100-120 °C) with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography.

Logical Relationship: Key Parameters in Cross-Coupling Optimization

optimization_parameters reaction_outcome Optimal Reaction Outcome (High Yield, Low Byproducts) catalyst Catalyst System (Pd Source & Ligand) catalyst->reaction_outcome base Base (Strength & Solubility) base->reaction_outcome solvent Solvent (Polarity & Degassing) solvent->reaction_outcome temperature Temperature temperature->reaction_outcome substrate Substrates (Halo-indazole & Coupling Partner) substrate->reaction_outcome

Caption: Key parameters for optimization.

References

troubleshooting byproduct formation in 6-Bromo-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly byproduct formation, encountered during chemical reactions with 6-Bromo-1H-indazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

N-Alkylation Reactions

Question: My N-alkylation of 6-Bromo-1H-indazole is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Answer: The formation of both N1 and N2 alkylated isomers is a common challenge in the chemistry of indazoles. The ratio of these isomers is highly dependent on the reaction conditions.[1][2]

Troubleshooting Strategies:

  • Choice of Base and Solvent: This is a critical factor.[1] For preferential N1 alkylation, a combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is often effective.[1][2][3] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[1] Conversely, conditions for selective N2 alkylation may involve the use of different base and solvent systems, and in some cases, Mitsunobu conditions (e.g., alcohol, PPh3, DIAD/DEAD) can favor the N2 isomer.[1]

  • Nature of the Alkylating Agent: The electrophile used can influence the N1/N2 ratio.[1] While primary alkyl halides are common, using α-halo carbonyl or β-halo ester electrophiles can sometimes lead to an equilibrium that favors the thermodynamically more stable N1-substituted product.[1][3]

  • Substituent Effects: Existing substituents on the indazole ring can direct the alkylation. For instance, electron-withdrawing groups at the 7-position can favor N2 alkylation.[1][3]

Illustrative N-Alkylation Conditions for Regioselectivity

Target IsomerReagents & ConditionsPredominant ProductReference
N1-Alkylation NaH, Alkyl Bromide, THF>99% N1 for certain 3-substituted indazoles[1][3]
N2-Alkylation Alcohol, PPh3, DIAD/DEAD, THFN2 isomer is often the major product[1]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am observing low conversion of my 6-Bromo-1H-indazole in a Suzuki-Miyaura or Buchwald-Hartwig reaction. What are the potential causes?

Answer: Low conversion in palladium-catalyzed cross-coupling reactions can stem from several factors, including catalyst deactivation and suboptimal reaction conditions. The presence of the unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle.[1]

Troubleshooting Workflow for Low Conversion:

G cluster_0 Troubleshooting Low Conversion start Low Conversion Observed catalyst Check Catalyst/Ligand System start->catalyst base Evaluate Base Choice and Quality start->base reagents Verify Reagent Purity & Stoichiometry start->reagents conditions Optimize Reaction Conditions (Temp., Time) start->conditions optimize Systematically Optimize Conditions catalyst->optimize base->optimize reagents->optimize conditions->optimize protect Consider N-H Protection (e.g., BOC) optimize->protect If still low yield end Improved Yield optimize->end protect->end

Troubleshooting workflow for low conversion in cross-coupling reactions.

Question: My Suzuki-Miyaura reaction with 6-Bromo-1H-indazole is forming a significant amount of dehalogenated byproduct (1H-indazole). How can I minimize this?

Answer: The formation of a dehalogenated (hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed couplings.[1] This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

Strategies to Minimize Dehalogenation:

  • Minimize Proton Sources: It is crucial to use anhydrous and thoroughly degassed solvents and reagents. Residual water is a common proton source.[1]

  • Optimize the Base: Using a base that is not hydrated (e.g., anhydrous K3PO4) can be beneficial.[1] Some bases can contain water or generate it in situ, contributing to the side reaction.[1]

Question: I am observing homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is the cause and how can I prevent it?

Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by the palladium species.[1]

Prevention of Homocoupling:

  • Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[1]

  • Control of Reaction Temperature: Homocoupling can be more prevalent at higher temperatures. It is advisable to run the reaction at the lowest effective temperature.[1]

  • Palladium Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[1]

Question: What are the common side reactions in a Buchwald-Hartwig amination with 6-Bromo-1H-indazole?

Answer: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation (similar to Suzuki coupling) and catalyst inhibition. The unprotected N-H of the indazole can also potentially interfere with the reaction.[1]

Troubleshooting Buchwald-Hartwig Amination:

  • Ligand and Base Combination: This is a critical factor for success. For unprotected indazoles, bulky biarylphosphine ligands like RuPhos or BrettPhos, paired with a strong, non-nucleophilic base such as LiHMDS, can be effective.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize 6-aryl-1H-indazoles via palladium-catalyzed cross-coupling.[1][4]

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Methodology:

  • In a reaction vessel, combine 6-Bromo-1H-indazole, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.[1][4]

  • Add the degassed solvent system via syringe.[1]

  • Add the palladium catalyst under an inert atmosphere.[1]

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.[1][4]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.[1][4]

  • The crude product can be purified by silica gel column chromatography.[4]

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine Reactants: 6-Bromo-1H-indazole, Arylboronic acid, Base purge Purge with Inert Gas (Argon, 15-20 min) start->purge add_solvent Add Degassed Solvent purge->add_solvent add_catalyst Add Pd Catalyst (under inert atmosphere) add_solvent->add_catalyst heat Heat Reaction (80-100 °C) add_catalyst->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Workup: Cool, Dilute, Extract monitor->workup Complete purify Purify by Column Chromatography workup->purify end 6-Aryl-1H-indazole purify->end

Experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination

Objective: To synthesize 6-amino-1H-indazoles from 6-Bromo-1H-indazole.[1]

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Methodology:

  • To an oven-dried reaction tube, add the 6-Bromo-1H-indazole, palladium pre-catalyst, ligand, and base.[1]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[1]

  • Add the anhydrous solvent and the amine via syringe.[1]

  • Seal the tube and heat the reaction mixture (e.g., to 100-120 °C) with stirring.[1]

  • Monitor the reaction by TLC.[1]

  • After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.[1]

  • Filter the mixture through a pad of celite and concentrate the filtrate.[1]

  • Purify the residue by silica gel column chromatography.[1]

Purification of Products

Question: My crude product from a reaction with 6-Bromo-1H-indazole is difficult to purify. What are my options?

Answer: Besides column chromatography, recrystallization is a powerful technique for purifying solid organic compounds like 6-Bromo-1H-indazole and its derivatives, especially for removing isomeric impurities.[5]

General Recrystallization Troubleshooting:

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is very pure and slow to crystallize.- Boil off some solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure 6-Bromo-1H-indazole.[5]
Compound "oils out" - The solution is cooling too quickly.- The compound is significantly impure.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider pre-purification by another method (e.g., column chromatography) if impurities are high.[5]

References

Technical Support Center: Purification of Brominated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude brominated indazole samples?

A1: Impurities in brominated indazoles typically originate from the synthetic route. They can be categorized as:

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials, such as the parent indazole.[1]

  • Intermediates: Depending on the synthetic pathway, unreacted intermediates may persist in the final product.[1]

  • Byproducts: Side reactions are a significant source of impurities. Common byproducts include over-brominated species (e.g., di-bromo indazoles) and undesired regioisomers, which can be particularly challenging to separate.[1][2]

  • Reagents and Solvents: Residual solvents from the reaction or initial purification steps are common. Brominating agents or other reagents may also be present in trace amounts.[1]

  • Degradation Products: Brominated indazoles can degrade over time, especially if not stored properly (e.g., protected from light and moisture).[1] Some brominated organic compounds can degrade rapidly at elevated temperatures.[3]

Q2: Which analytical techniques are recommended to assess the purity of my brominated indazole product?

A2: A combination of standard analytical techniques is essential for confirming the structure and assessing the purity of your compound:

  • NMR Spectroscopy (¹H & ¹³C): Confirms the chemical structure and is crucial for identifying and quantifying isomeric impurities.[2] 2D NMR experiments like HMBC can be vital for unambiguously assigning the structure of different regioisomers.[4]

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final compound by separating it from impurities.[2]

  • Mass Spectrometry (MS): Verifies the molecular weight of the product and can help in identifying the mass of unknown impurities.[2]

  • Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring the progress of a reaction and assessing the purity of fractions during column chromatography.[2]

Q3: What are the primary methods for purifying brominated indazoles?

A3: The choice of purification method depends on the specific impurities present, their properties relative to the desired product, and the required final purity. The most common methods are:

  • Column Chromatography: A versatile technique for separating compounds with different polarities. It is often the go-to method for removing byproducts and other impurities.[1]

  • Recrystallization: An effective and scalable method for purifying solid compounds. The key is to find a suitable solvent or solvent system where the brominated indazole has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.[5][6]

  • Preparative HPLC (Prep-HPLC): Used for achieving very high purity or for separating closely related impurities and isomers that are difficult to resolve by column chromatography.[1]

Troubleshooting Guides

Issue 1: I see unexpected peaks in my HPLC chromatogram.

Potential Cause & Troubleshooting Steps

  • Contamination: The unexpected peak could be from contaminated glassware or solvents.

    • Solution: Run a blank injection (mobile phase only) to check for system contamination. Always use fresh, HPLC-grade solvents and ensure all glassware is meticulously cleaned.[1]

  • Presence of Starting Materials or Intermediates: The reaction may not have gone to completion.

    • Solution: If reference standards for starting materials are available, spike your sample with them to see if the area of an unknown peak increases. Analyze the sample using LC-MS to get the molecular weight of the impurity, which can help identify it as a known starting material or intermediate.[1]

  • Formation of Byproducts (e.g., regioisomers, over-bromination): Side reactions may have occurred.

    • Solution: Use LC-MS to determine the molecular weight of the impurity. Based on the molecular weight, you can propose possible byproduct structures.[1] Separating regioisomers can be particularly challenging and may require optimizing chromatography conditions or using preparative HPLC.[7]

  • Sample Degradation: The compound may be unstable under the analytical or storage conditions.

    • Solution: Analyze a freshly prepared sample if possible. Ensure the compound is stored under appropriate conditions (cool, dark, and dry).[1]

Issue 2: I'm having difficulty separating regioisomers (e.g., N1 vs. N2 alkylation).

Potential Cause & Troubleshooting Steps

  • Poor Selectivity of Synthesis: The synthetic reaction conditions may produce a mixture of isomers.

    • Solution: Re-evaluate the synthetic strategy. For N-alkylation, the choice of base and solvent can significantly influence the N1/N2 ratio.[8] For example, using sodium hydride (NaH) in THF often favors N1-alkylation.[8]

  • Co-elution in Column Chromatography: The isomers may have very similar polarities, making separation by standard silica gel chromatography difficult.

    • Solution 1: Experiment with different solvent systems (e.g., ethyl acetate/heptane, dichloromethane/methanol gradients) to improve separation on silica gel.[2]

    • Solution 2: Consider alternative stationary phases for chromatography.

    • Solution 3: If the isomers are solid, attempt fractional recrystallization using different solvent systems. Mixed solvent systems (e.g., acetone/water, ethanol/water) can be effective.[6]

    • Solution 4: For difficult separations or to obtain highly pure isomers, preparative HPLC is often the most effective method.[1]

Issue 3: My product "oils out" or I have low recovery during recrystallization.

Potential Cause & Troubleshooting Steps

  • Compound "Oils Out": The compound is coming out of solution as a liquid instead of forming solid crystals. This is often due to the solution cooling too quickly or the presence of significant impurities.

    • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. If the crude material is highly impure, consider a preliminary purification by column chromatography before recrystallization.[5]

  • No Crystals Form Upon Cooling: The solution may be too dilute, or the compound may be very pure and slow to crystallize.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound. If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[5]

  • Low Recovery Yield: This can happen if too much solvent was used, the compound is significantly soluble even in the cold solvent, or crystals were lost during filtration.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the cooling step is thorough by using an ice bath to maximize precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[5][9]

Data Summary

The effectiveness of purification is often measured by the final purity and the recovery yield. While specific values depend heavily on the compound and impurity profile, the following table provides typical targets and outcomes for common purification methods.

Purification MethodTypical Purity AchievedTypical Recovery YieldKey Considerations
Column Chromatography 95-99%60-90%Dependent on impurity separation (ΔRf).[10]
Recrystallization >99%[6]70-95%Requires a suitable solvent system; best for solids that are already >80% pure.[5][9]
Preparative HPLC >99.5%50-80%High resolution for difficult separations, but lower capacity and higher cost.[1]

Experimental Protocols

Protocol 1: General Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying brominated indazoles using column chromatography.

1. Adsorbent Preparation:

  • Prepare a slurry of silica gel in the chosen mobile phase (eluent). A less polar solvent like heptane or hexane is typically used to start.

2. Column Packing:

  • Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

  • Allow the silica to settle, draining excess solvent until the solvent level is just above the silica surface.

3. Sample Loading:

  • Dissolve the crude brominated indazole in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent like dichloromethane).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution:

  • Begin eluting the column with a low-polarity solvent system (e.g., 100% heptane or a low percentage of ethyl acetate in heptane).[2]

  • Monitor the separation of components by collecting fractions and analyzing them with TLC.[2]

  • Gradually increase the polarity of the eluent (gradient elution) to elute the more polar compounds. For example, slowly increase the percentage of ethyl acetate in the heptane/ethyl acetate mixture.[2]

5. Fraction Analysis and Product Isolation:

  • Identify the fractions containing the pure desired product using TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified brominated indazole.

Protocol 2: Purification by Recrystallization

This protocol provides a systematic approach to purifying a solid brominated indazole by recrystallization.[5]

1. Solvent Screening:

  • Place ~20 mg of the crude material into several test tubes.

  • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise to each tube at room temperature to assess solubility. An ideal solvent will dissolve the compound poorly at room temperature.

  • For solvents where the compound is sparingly soluble, gently heat the tube. A good solvent will fully dissolve the compound when hot.

  • Allow the hot solutions to cool. The best solvent will result in the formation of a large number of crystals.

2. Dissolution:

  • Place the crude brominated indazole in an Erlenmeyer flask.

  • Add the chosen solvent in small portions and heat the mixture to boiling with stirring.

  • Continue adding the minimum amount of hot solvent needed to completely dissolve the solid.

3. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Visualized Workflows

G Diagram 1: Workflow for Identifying Unknown Impurities start Unexpected Peak in HPLC/TLC synthesis Review Synthetic Route (Hypothesize Side Products) start->synthesis lcms Analyze by LC-MS (Determine Molecular Weight) synthesis->lcms spike Spike with Standards (Confirm Known Impurities) synthesis->spike nmr Acquire NMR Spectra (¹H, ¹³C, HMBC) lcms->nmr structure Propose Impurity Structure lcms->structure nmr->structure confirm Confirm Structure spike->confirm structure->confirm end Impurity Identified confirm->end

Diagram 1: Workflow for identifying unknown impurities.

G Diagram 2: Decision Flow for Purification Method Selection start Crude Brominated Indazole Sample is_solid Is the sample a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes col_chrom Perform Column Chromatography is_solid->col_chrom No purity_check1 Purity > 99%? try_recryst->purity_check1 purity_check2 Purity sufficient? col_chrom->purity_check2 purity_check1->col_chrom No end Purified Product purity_check1->end Yes prep_hplc Use Preparative HPLC purity_check2->prep_hplc No purity_check2->end Yes prep_hplc->end

Diagram 2: Decision flow for purification method selection.

G Diagram 3: Troubleshooting Low Recrystallization Yield start Low Recovery Yield After Recrystallization check_filtrate Analyze Mother Liquor (TLC/HPLC) start->check_filtrate product_in_filtrate Significant product in filtrate? check_filtrate->product_in_filtrate too_much_solvent Too much solvent used or product is soluble when cold product_in_filtrate->too_much_solvent Yes no_product Little product in filtrate product_in_filtrate->no_product No rescreen Action: Re-screen for a less-solubilizing solvent too_much_solvent->rescreen optimize_cooling Action: Ensure thorough cooling (ice bath) & use less solvent too_much_solvent->optimize_cooling end Yield Optimized rescreen->end optimize_cooling->end loss_during_wash Product loss during washing or transfer? no_product->loss_during_wash optimize_wash Action: Wash with minimal ice-cold solvent loss_during_wash->optimize_wash optimize_wash->end

Diagram 3: Troubleshooting low recrystallization yield.

References

minimizing dehalogenation in Suzuki reaction of bromo-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of dehalogenated byproducts in the Suzuki-Miyaura cross-coupling reactions of bromo-indazoles.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of a Suzuki coupling reaction involving bromo-indazoles?

A1: Dehalogenation is a common side reaction where the bromo-indazole starting material is reduced, and the bromine atom is replaced by a hydrogen atom.[1] This undesired reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[1] This side reaction can be particularly problematic with electron-rich aryl halides and highly active catalyst systems.[1]

Q2: How can I identify if dehalogenation is occurring in my reaction?

A2: The presence of the dehalogenated indazole byproduct can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting bromo-indazole.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated indazole.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for the indazole, notably the appearance of a new proton signal in the aromatic region where the bromine was previously located.[1]

Q3: What are the primary causes of dehalogenation in the Suzuki reaction of bromo-indazoles?

A3: Several factors can contribute to dehalogenation:

  • Proton Sources: Residual water in solvents or reagents is a common proton source that can lead to hydrodehalogenation.[2]

  • Choice of Base: Strong alkoxide bases (e.g., NaOEt, KOtBu) can generate palladium-hydride species, which are known to promote hydrodehalogenation.[1] Some bases may also contain or generate water in situ.[2]

  • Solvent: Certain solvents, particularly alcohols, can act as hydride sources, facilitating the dehalogenation pathway.[3][4]

  • Ligand Choice: The properties of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[5]

  • N-H Acidity of Indazole: The acidic proton on the indazole ring can sometimes interfere with the catalytic cycle or participate in side reactions, potentially contributing to dehalogenation.[2][3]

Troubleshooting Guide

Issue: Significant formation of dehalogenated indazole byproduct.

This guide provides a systematic approach to troubleshoot and minimize dehalogenation in your Suzuki coupling reaction.

Troubleshooting Workflow

G cluster_solutions start High Dehalogenation Observed ligand Evaluate Ligand start->ligand Is the ligand suited for heteroaryl coupling? base Optimize Base ligand->base Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). ligand_sol Use bulky biarylphosphine ligands. solvent Re-evaluate Solvent System base->solvent Is the base a potential hydride source or too strong? base_sol Switch to weaker inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃). conditions Adjust Reaction Conditions solvent->conditions Is the solvent a proton/hydride source? solvent_sol Use anhydrous aprotic solvents (dioxane, THF, toluene). protection Consider N-H Protection conditions->protection Can temperature or reaction time be optimized? conditions_sol Lower temperature, shorten reaction time. end Minimized Dehalogenation protection->end Is the N-H group interfering with the reaction? protection_sol Protect with Boc or SEM group.

Caption: A troubleshooting workflow for minimizing dehalogenation.

Detailed Troubleshooting Steps
Problem Area Potential Cause Recommended Actions
Ligand The ligand may not be effectively promoting reductive elimination of the desired product over the dehalogenation pathway.Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][6] For unprotected indazoles, bulky biarylphosphine ligands like RuPhos or BrettPhos can be effective.[2]
Base The base might be too strong, a source of hydrides, or contain water. Strong alkoxide bases are known to promote dehalogenation.[1]Change from strong bases (e.g., NaOt-Bu) to weaker, non-hydrated inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][2][3]
Solvent The solvent could be a proton or hydride source (e.g., alcohols).[3]Use anhydrous and thoroughly degassed aprotic solvents like 1,4-dioxane, THF, or toluene.[2][3] If an aqueous system is necessary, try varying the water ratio, as minimal amounts of water can be crucial but excess can promote dehalogenation.[7]
Reagents & Setup Residual water or oxygen in the reaction mixture.Ensure all reagents and solvents are rigorously dried and degassed.[2] Perform several freeze-pump-thaw cycles or bubble an inert gas (Argon or Nitrogen) through the solvent.[2]
N-H Reactivity The unprotected N-H group on the indazole ring can interfere with the catalytic cycle.[2]If other strategies fail, consider protecting the indazole nitrogen with a suitable group (e.g., Boc, SEM).[3][8]
Reaction Conditions High temperatures and prolonged reaction times can favor dehalogenation.[5]Run the reaction at the lowest effective temperature and monitor closely to avoid unnecessarily long reaction times.[2]

Data on Reaction Parameter Effects

The following table summarizes the impact of different reaction components on the yield of the desired product versus the dehalogenated byproduct.

Parameter Condition A (Promotes Dehalogenation) Condition B (Minimizes Dehalogenation) General Outcome
Base Strong alkoxide bases (e.g., NaOEt, KOtBu)[1]Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1][3]Weaker bases reduce the formation of palladium-hydride species, thus minimizing dehalogenation.
Solvent Protic solvents (e.g., Ethanol)[1]Aprotic solvents (e.g., 1,4-Dioxane, Toluene)[3]Aprotic solvents are less likely to act as proton or hydride donors.
Ligand Less bulky ligands (e.g., PPh₃)Bulky, electron-rich ligands (e.g., SPhos, XPhos)[3][6]Bulky ligands can accelerate the desired reductive elimination step relative to dehalogenation.
N-H Group UnprotectedProtected (e.g., with a Boc group)[8]Protection can prevent interference of the acidic N-H proton with the catalytic cycle.[3][8]
Water Content Excess waterAnhydrous conditions or minimal water[7]While some water can be beneficial for transmetalation, excess water is a proton source for dehalogenation.[2][7]

Experimental Protocols

General Protocol for Suzuki Coupling of Bromo-indazole with Minimized Dehalogenation

This protocol is a starting point and should be optimized for your specific bromo-indazole and boronic acid partner.

Materials:

  • Bromo-indazole (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[9][10]

  • Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)[3]

Methodology:

  • To an oven-dried reaction vessel, add the bromo-indazole, arylboronic acid, and base.

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst and ligand (if separate) under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography.[2]

Visualization of the Catalytic Cycle

Suzuki_Cycle Suzuki Catalytic Cycle with Competing Dehalogenation Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)₂ Base dehalogenation Hydrodehalogenation pd2_complex->dehalogenation pd2_diaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination Ar-Ar' reductive_elimination->pd0 proton_source Proton Source (e.g., H₂O) proton_source->dehalogenation dehalogenation->pd0 Pd(0) regenerated dehalogenated_product Ar-H dehalogenation->dehalogenated_product

Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.

References

Catalyst Selection for Buchwald-Hartwig Amination of Indazoles: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in the Buchwald-Hartwig amination of indazoles. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and offer detailed protocols for this critical C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a catalyst system for the Buchwald-Hartwig amination of indazoles?

A1: The success of a Buchwald-Hartwig amination of an indazole hinges on the careful selection of several components of the catalyst system. The primary factors include the choice of palladium precursor, the phosphine ligand, the base, and the solvent. The interplay of these elements is crucial for achieving high yield and selectivity. Bulky, electron-rich phosphine ligands are often preferred as they can promote the desired reaction pathway.[1] Pre-catalysts are generally more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[2]

Q2: Which ligands are most effective for the amination of indazoles?

A2: The choice of ligand is highly dependent on the specific indazole substrate and the amine coupling partner.[2] For primary amines, ligands like BrettPhos have shown excellent efficacy.[3] For secondary amines, RuPhos is often a reliable choice.[3] Other commonly used ligands for the amination of aryl halides, which can be applicable to indazoles, include Xantphos and bulky biarylphosphine ligands. The selection of the optimal ligand often requires screening, as steric and electronic factors of both the indazole and the amine play a significant role.

Q3: How does the position of the halogen on the indazole ring affect reactivity?

Q4: What are the common side reactions in the Buchwald-Hartwig amination of indazoles and how can they be minimized?

A4: A common side reaction is the reductive dehalogenation of the halo-indazole, where the halogen atom is replaced by a hydrogen atom. This can be minimized by using a less sterically hindered ligand or by lowering the reaction temperature.[3] Another significant challenge is controlling the regioselectivity of the amination, as indazoles have two reactive nitrogen atoms (N1 and N2). Careful selection of the base and solvent system is crucial to direct the reaction to the desired nitrogen.[4]

Q5: Can you provide a general starting point for reaction conditions?

A5: A typical starting point for the Buchwald-Hartwig amination of a bromo-indazole involves using a palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS, 2.0 equivalents), and an aprotic solvent like tetrahydrofuran (THF). The reaction is typically run at an elevated temperature, for instance, 65 °C, and monitored for completion.[3] However, optimization of these conditions is almost always necessary for a new substrate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Buchwald-Hartwig amination of indazoles.

Problem 1: Low or No Conversion
Possible Cause Suggested Solution
Inactive Catalyst Ensure anhydrous and anaerobic conditions are strictly maintained. Use a fresh bottle of the palladium precatalyst or palladium source and ligand.[3]
Poor Quality Reagents Use freshly distilled and dried solvents. Ensure the amine is of high purity.[3]
Incorrect Base The choice of base is critical. While strong bases like NaOtBu or LiHMDS are common, they can be incompatible with sensitive functional groups.[2] Weaker bases like Cs₂CO₃ or K₃PO₄ may be required, potentially necessitating higher reaction temperatures.[2] The solubility of the base is also a key factor.[2]
Sub-optimal Ligand The ligand plays a crucial role. If conversion is low, screen a panel of ligands with varying steric and electronic properties (e.g., BrettPhos, RuPhos, Xantphos).
Low Reaction Temperature For challenging substrates, higher temperatures may be required to achieve a good yield.[2] However, be mindful of potential side reactions at elevated temperatures.
Problem 2: Formation of Side Products
Side Product Suggested Solution
Reductive Dehalogenation Product This side reaction is often competitive with the desired amination.[5] Try using a less sterically hindered ligand or lowering the reaction temperature.[3] Adjusting the base may also influence the rate of this side reaction.
Mixture of N1 and N2 Isomers Regioselectivity is a major challenge with indazoles.[4] To favor N1 substitution, which is often the thermodynamically more stable product, consider using a non-polar solvent and a strong base. For N2 selectivity, polar solvents and sometimes the presence of specific substituents on the indazole ring can be directing.[4] Protecting the undesired nitrogen is a definitive but longer strategy.
Hydrolysis of Aryl Halide Ensure strictly anhydrous conditions. Trace amounts of water can lead to the formation of the corresponding indazolol.

Data Presentation: Catalyst System Performance

The following tables summarize quantitative data for the Buchwald-Hartwig amination of 6-bromo-1H-indazole with various amines, showcasing the performance of different catalyst systems.

Table 1: Amination of 6-Bromo-1H-indazole with Primary Amines

Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[3]

Primary AmineProductYield (%)
Aniline6-Phenylamino-1H-indazole85
p-Toluidine6-(p-Tolylamino)-1H-indazole88
Benzylamine6-(Benzylamino)-1H-indazole92
Cyclohexylamine6-(Cyclohexylamino)-1H-indazole78

Table 2: Amination of 6-Bromo-1H-indazole with Secondary Amines

Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[3]

Secondary AmineProductYield (%)
Morpholine6-(Morpholino)-1H-indazole95
Piperidine6-(Piperidino)-1H-indazole91
Diethylamine6-(Diethylamino)-1H-indazole87
N-Methylaniline6-(N-Methyl-N-phenylamino)-1H-indazole82

Experimental Protocols

Protocol 1: General Procedure for the Amination of 6-Bromo-1H-indazole with a Secondary Amine using RuPhos Precatalyst[3]

Materials:

  • 6-Bromo-1H-indazole

  • Secondary amine

  • RuPhos precatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF (5 mL) via syringe.

  • Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L-Pd(II)(Ar)(X) OxAdd->PdII_halide Amine_Coord Amine Coordination & Deprotonation PdII_halide->Amine_Coord PdII_amide L-Pd(II)(Ar)(NR¹R²) Amine_Coord->PdII_amide BaseHBr Base-H⁺X⁻ Amine_Coord->BaseHBr RedElim Reductive Elimination PdII_amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR¹R² Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants reagents Add Indazole, Amine, Pd Precatalyst to Schlenk Tube start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous Solvent inert->solvent base Add Base Dropwise solvent->base heat Heat Reaction Mixture base->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: Isolated Product purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or No Reaction? check_conditions Check Reaction Conditions: - Anhydrous/Anaerobic? - Reagent Purity? start->check_conditions Yes side_products Side Products Observed? start->side_products No conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Improve Conditions check_conditions->conditions_bad No catalyst_issue Catalyst Issue? conditions_ok->catalyst_issue change_catalyst Screen Different Ligands (e.g., BrettPhos, RuPhos, Xantphos) catalyst_issue->change_catalyst Yes base_issue Base Issue? catalyst_issue->base_issue No catalyst_ok Catalyst OK change_base Screen Different Bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) base_issue->change_base Yes temp_issue Temperature Issue? base_issue->temp_issue No base_ok Base OK change_temp Increase Temperature temp_issue->change_temp Yes dehalogenation Reductive Dehalogenation? side_products->dehalogenation Yes regioisomers N1/N2 Isomers? side_products->regioisomers No lower_temp Lower Temperature dehalogenation->lower_temp Yes change_ligand_sterics Use Less Hindered Ligand dehalogenation->change_ligand_sterics Also Consider change_solvent_base Modify Solvent/Base System regioisomers->change_solvent_base Yes

Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.

References

Technical Support Center: Scale-up Synthesis of Methyl 5-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of Methyl 5-bromo-1H-indazole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound typically involves a multi-step process. Common routes start from commercially available substituted anilines or toluenes. A general approach involves the formation of the indazole ring followed by bromination and esterification, or vice-versa. One possible route starts with the diazotization of an appropriately substituted aniline, such as 4-bromo-2-methylaniline, followed by cyclization to form the bromoindazole core. Subsequent carboxylation and esterification at the 6-position would yield the final product.

Q2: What are the critical process parameters to control during the scale-up of the diazotization and cyclization steps?

A2: Temperature control is crucial during the diazotization of anilines, as diazonium salts can be unstable at elevated temperatures. It is recommended to maintain the temperature below 5°C. The rate of addition of the diazotizing agent (e.g., sodium nitrite) should also be carefully controlled to prevent localized overheating and potential side reactions. During the cyclization step to form the indazole ring, temperature and reaction time are key parameters that can influence the yield and impurity profile.

Q3: How can I control the regioselectivity of N-alkylation or N-acylation on the indazole ring?

A3: The indazole ring has two nitrogen atoms (N1 and N2) that can undergo alkylation or acylation, leading to a mixture of isomers. The ratio of N1 to N2 substitution can be influenced by the reaction conditions. Generally, N1-alkylation is favored under thermodynamic control (e.g., using a strong base like sodium hydride), while N2-alkylation can be favored under kinetic control or with specific reagents. For many applications, the NH of the indazole is left unprotected. If protection is necessary, the choice of protecting group and the conditions for its introduction and removal are critical considerations for process efficiency.

Q4: What are the most common impurities encountered during the synthesis and how can they be minimized?

A4: Common impurities can include regioisomers (e.g., the 4-bromo isomer or other positional isomers of the carboxylate group), starting materials, and byproducts from side reactions. Dehalogenated byproducts can form during downstream cross-coupling reactions. To minimize these, it is important to control reaction conditions carefully, ensure the purity of starting materials, and use appropriate purification methods.

Q5: What are the recommended methods for the purification of this compound at an industrial scale?

A5: At a larger scale, purification is often achieved through crystallization.[1] The choice of solvent is critical for effective purification.[1] A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the separation of impurities that remain in the mother liquor.[1] Common solvents for crystallization of similar compounds include alcohols (methanol, ethanol), esters (ethyl acetate), and hydrocarbon solvents (heptane, toluene), or mixtures thereof.[1] Column chromatography is generally less suitable for large-scale production due to cost and solvent consumption but can be used for very high purity requirements.

Troubleshooting Guides

Issue 1: Low Yield in the Indazole Ring Formation Step
Potential Cause Troubleshooting Steps
Incomplete Diazotization - Ensure accurate stoichiometry of reagents. - Maintain a low reaction temperature (0-5°C). - Verify the quality of the sodium nitrite.
Decomposition of Diazonium Salt - Use the diazonium salt immediately after its formation. - Avoid exposing the reaction mixture to high temperatures or prolonged reaction times.
Suboptimal Cyclization Conditions - Optimize the reaction temperature and time for the cyclization step. - Screen different solvents to improve solubility and reaction kinetics.
Poor Quality Starting Material - Analyze the purity of the starting aniline derivative by techniques like NMR or HPLC. - Purify the starting material if necessary.
Issue 2: Formation of Regioisomeric Impurities
Potential Cause Troubleshooting Steps
Lack of Regiocontrol in Bromination - Optimize the brominating agent and reaction conditions (temperature, solvent). - Consider using a directing group to favor bromination at the desired position.
Isomerization during Reaction - Analyze the reaction mixture at different time points to understand when the isomerization occurs. - Adjust the reaction conditions (e.g., lower temperature) to minimize isomerization.
Non-selective Carboxylation - Investigate different carboxylation methods (e.g., Kolbe-Schmitt reaction, Grignard reaction with CO2) to improve regioselectivity.
Issue 3: Difficulties in Purification
Potential Cause Troubleshooting Steps
Oiling out during Crystallization - Re-dissolve the oil by heating and add more solvent before attempting to cool again, possibly at a slower rate.[1] - Use a solvent/anti-solvent system to induce crystallization.
Poor Crystal Formation - Try scratching the inside of the flask to induce nucleation.[1] - Add a seed crystal of the pure compound.[1] - Allow for a slower cooling process.[1]
Co-crystallization of Impurities - Screen a wider range of crystallization solvents or solvent mixtures. - Consider a pre-purification step, such as an acid-base extraction, to remove certain impurities.
Product is a Gummy Solid - This may indicate the presence of residual solvent or impurities. Try slurrying the solid in a non-polar solvent like heptane to remove impurities. - Further drying under high vacuum may be necessary.[2]

Experimental Protocols

General Protocol for the Synthesis of 6-Bromo-1H-indazole (A Precursor)

This protocol is adapted from a known procedure for a related compound and may require optimization for the synthesis of this compound.[3]

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reactor, dissolve 4-bromo-2-methylaniline in chloroform.[3]

  • Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.[3]

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate followed by isoamyl nitrite.[3]

  • Heat the mixture to reflux (around 68°C) and maintain for approximately 20 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

Step 3: Work-up and Hydrolysis

  • Remove the volatile components under reduced pressure.[3]

  • Add water to the residue and perform an azeotropic distillation.[3]

  • Add concentrated hydrochloric acid and heat the mixture to 50-55°C.[3]

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.[3]

  • Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.[3]

  • Evaporate the solvent.[3]

  • Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.[3]

Visualizations

Scale_up_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Isolation cluster_final Final Product Substituted_Aniline Substituted Aniline Diazotization Diazotization Substituted_Aniline->Diazotization Cyclization Indazole Ring Formation Diazotization->Cyclization Bromination Bromination Cyclization->Bromination Esterification Esterification Bromination->Esterification Workup Aqueous Workup Esterification->Workup Crystallization Crystallization Workup->Crystallization Drying Drying Crystallization->Drying Final_Product Methyl 5-bromo-1H- indazole-6-carboxylate Drying->Final_Product

Caption: A generalized workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic Start Low Yield or High Impurity? Check_Purity Check Purity of Starting Materials Start->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Start->Optimize_Conditions No Check_Purity->Optimize_Conditions Analyze_Impurities Identify Impurity Structure (NMR, MS) Optimize_Conditions->Analyze_Impurities Purification_Strategy Develop Purification Strategy (Crystallization, Extraction) Analyze_Impurities->Purification_Strategy End Process Optimized Purification_Strategy->End

Caption: A logical workflow for troubleshooting common issues in the synthesis process.

References

Technical Support Center: Prevention of Boronic Acid Homocoupling in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to mitigate the formation of boronic acid homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A1: Homocoupling of boronic acids is a common side reaction that leads to the formation of symmetrical biaryls, reducing the yield of the desired cross-coupled product and complicating purification.[1] The two primary mechanisms responsible for this side reaction are:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[2] This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[2] Therefore, rigorous exclusion of oxygen is critical.[2]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer, which also serves to reduce the Pd(II) to the catalytically active Pd(0).[3] This is often a significant issue at the beginning of the reaction.[2]

cluster_oxygen Oxygen-Mediated Homocoupling cluster_pd2 Pd(II) Precursor-Mediated Homocoupling Pd(0) Pd(0) Pd(II)_ox Pd(II) Pd(0)->Pd(II)_ox Oxidation O2 O2 O2->Pd(II)_ox Homocoupled_1 R-R Pd(II)_ox->Homocoupled_1 Reaction with Boronic Acid Boronic Acid_1 2 R-B(OH)2 Boronic Acid_1->Homocoupled_1 Homocoupled_1->Pd(0) Regeneration Pd(II)_pre Pd(II) Precursor (e.g., Pd(OAc)2) Homocoupled_2 R-R Pd(II)_pre->Homocoupled_2 Direct Reaction Boronic Acid_2 2 R-B(OH)2 Boronic Acid_2->Homocoupled_2 Pd(0)_active Active Pd(0) Homocoupled_2->Pd(0)_active Reduction

Caption: Proposed mechanisms for boronic acid homocoupling.

Q2: How does the choice of palladium source affect homocoupling?

A2: The selection of the palladium source is critical. Using Pd(II) precatalysts like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homocoupling as they require an initial reduction to the active Pd(0) state, which can be mediated by the boronic acid.[2][3] In contrast, employing a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is generally preferred as it circumvents this initial reduction step and can directly enter the catalytic cycle.[2] Modern precatalysts, like those developed by Buchwald, are designed for the clean and efficient generation of the active Pd(0) species, which can also help minimize side reactions like homocoupling.[3]

Q3: What is the role of ligands in minimizing homocoupling?

A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, the use of bulky, electron-rich phosphine ligands is highly recommended.[2] These ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can accelerate the desired oxidative addition and reductive elimination steps of the catalytic cycle.[2] A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions leading to homocoupling.[2]

Ligand TypeGeneral CharacteristicsImpact on Homocoupling
Simple Phosphines (e.g., PPh₃) Less bulky, less electron-donating.May permit more homocoupling, especially under non-ideal conditions.
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands) Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.[4][5][6]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable.Can be highly effective in suppressing homocoupling due to their strong binding to palladium.

Q4: How does the choice of base influence the formation of homocoupling byproducts?

A4: The base is essential for the activation of the boronic acid, making it competent for the transmetalation step.[7] However, an inappropriate choice of base can promote homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred.[2] While a base is necessary, an excessively strong base or a high concentration can sometimes accelerate side reactions.

Q5: What is the effect of temperature and solvents on homocoupling?

A5: Both temperature and solvent play a significant role in controlling homocoupling.

  • Temperature: It is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[8] Higher temperatures can sometimes accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling.[8]

  • Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective at minimizing homocoupling.[8] While a small amount of water is often necessary to dissolve the base, an excess amount of water can sometimes promote homocoupling.[8]

Troubleshooting Guide

Encountering significant amounts of homocoupled byproduct can be a major obstacle. The following guide provides a logical workflow to diagnose and resolve this issue.

start High Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 deoxygenate Improve degassing protocol (Freeze-Pump-Thaw or Sparging). Ensure inert atmosphere. check_o2->deoxygenate No check_pd_source Are you using a Pd(II) precatalyst? check_o2->check_pd_source Yes deoxygenate->check_pd_source switch_pd0 Switch to a Pd(0) source (e.g., Pd(PPh3)4) or a modern precatalyst. check_pd_source->switch_pd0 Yes add_reductant Add a mild reducing agent like potassium formate. check_pd_source->add_reductant Yes check_ligand Is the ligand appropriate? check_pd_source->check_ligand No switch_pd0->check_ligand add_reductant->check_ligand switch_ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). check_ligand->switch_ligand No check_conditions Review other reaction conditions (base, temp, etc.). check_ligand->check_conditions Yes switch_ligand->check_conditions optimize_conditions Optimize base, lower temperature, consider slow addition of boronic acid. check_conditions->optimize_conditions Review end Homocoupling Minimized optimize_conditions->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Problem: High Levels of Homocoupling Observed

  • Potential Cause 1: Presence of Oxygen.

    • Solution: Ensure all solvents and the reaction headspace are rigorously deoxygenated.[2] Use techniques such as subsurface sparging with an inert gas (argon or nitrogen) for at least 30 minutes or perform three freeze-pump-thaw cycles for more sensitive reactions.[1][9] Assemble the reaction under a positive pressure of an inert gas.[1]

  • Potential Cause 2: Use of a Pd(II) Precatalyst.

    • Solution A: Switch to a Pd(0) catalyst source to avoid the initial reduction step that can cause homocoupling.[2]

    • Solution B: If using a Pd(II) source is necessary, consider the addition of a mild reducing agent, such as potassium formate, which has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[2][10]

  • Potential Cause 3: Inappropriate Ligand Choice.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[2] These ligands promote the desired catalytic cycle, making the competing homocoupling pathway less favorable.[2]

  • Potential Cause 4: Suboptimal Reaction Conditions.

    • Solution A (Slow Addition): Add the boronic acid solution slowly to the reaction mixture.[8] This keeps the instantaneous concentration of the boronic acid low, thus disfavoring the bimolecular homocoupling reaction.[8]

    • Solution B (Temperature Control): Lower the reaction temperature.[8] Side reactions are often more sensitive to temperature increases than the desired cross-coupling.[8]

Experimental Protocols

Protocol 1: Rigorous Solvent Degassing

A. Subsurface Sparging

  • Assemble the reaction flask with a stir bar and a gas inlet adapter connected to an inert gas line.

  • Insert a long needle or a glass frit sparging tube connected to the inert gas line so that it reaches the bottom of the flask.[9]

  • Add the solvent to the flask and begin stirring.[9]

  • Bubble a steady stream of nitrogen or argon gas through the solvent for at least 30 minutes.[9][11]

  • After sparging, remove the sparging tube while maintaining a positive pressure of inert gas in the flask.[9]

B. Freeze-Pump-Thaw (for highly sensitive reactions)

  • Place the solvent in a Schlenk flask that is no more than half full.

  • Freeze the solvent by placing the flask in a liquid nitrogen bath.

  • Once completely frozen, apply a high vacuum to the flask for several minutes.

  • Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe gas bubbling out of the solution.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.[12]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling Under Inert Atmosphere to Minimize Homocoupling

prep 1. Prepare Glassware (Oven-dried, cooled under Ar/N2) degas 2. Degas Solvent (Sparging or Freeze-Pump-Thaw) prep->degas add_solids 3. Add Solids under Inert Gas (Aryl Halide, Base, Ligand, Catalyst) degas->add_solids add_solvent 4. Add Degassed Solvent via Syringe add_solids->add_solvent add_boronic 5. Add Boronic Acid (as solid or solution) add_solvent->add_boronic react 6. Heat Reaction to Desired Temperature add_boronic->react monitor 7. Monitor Progress (TLC, LC-MS, GC-MS) react->monitor workup 8. Work-up and Purify monitor->workup

Caption: Workflow for setting up an inert Suzuki coupling reaction.
  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, condenser) is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[1]

  • Inerting the Flask: To the dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), base (e.g., K₃PO₄, 2.0 eq), and ligand (if not using a precatalyst). Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[13]

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃ with a Buchwald ligand, or a Pd(0) source like Pd(PPh₃)₄).[1][13]

  • Solvent Addition: Add the degassed solvent via a syringe.[13]

  • Boronic Acid Addition: Add the boronic acid (1.2-1.5 eq). For sensitive substrates, consider dissolving the boronic acid in a small amount of degassed solvent and adding it slowly to the reaction mixture using a syringe pump.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[13]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

Protocol 3: Use of Potassium Formate as a Reductive Additive

This protocol is particularly useful when using Pd(II) precatalysts.[2]

  • Follow the general procedure for setting up the Suzuki reaction under an inert atmosphere (Protocol 2).

  • Along with the base, add potassium formate (0.5-1.5 equivalents) to the reaction flask during the addition of solids.[2]

  • Proceed with the reaction as described in Protocol 2. The potassium formate will help to reduce any Pd(II) species to Pd(0) in situ, thereby minimizing the pathway for homocoupling.[2]

Quantitative Data Summary

Table 1: Effect of Dissolved Oxygen on Homocoupling

Dissolved Oxygen (ppm)Homocoupling Product (%)
3.30.18
2.20.18
0.50.071
Data adapted from a study on the synthesis of LY451395, demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.[9]

Table 2: Effect of Potassium Formate on Homocoupling

ConditionHomocoupling Product (%)
Without Potassium Formate~0.5% - 1.5%
With Potassium Formate< 0.1%
Data from a study where the addition of potassium formate reproducibly suppressed the homocoupling byproduct to below 0.1%.[2]

Table 3: Comparative Effect of Different Catalysts and Ligands on Homocoupling (Illustrative)

Catalyst PrecursorLigandAdditiveHomocoupling Byproduct (%)Desired Product Yield (%)
Pd(OAc)₂PPh₃NoneHigh (~25-40%)Moderate (~50-65%)
Pd(OAc)₂PPh₃KCOOH (1.5 equiv)Low (<5%)High (~85-95%)
Pd(PPh₃)₄(Internal)NoneLow (<10%)High (~80-90%)
Pd(OAc)₂SPhosNoneVery Low (<2%)Excellent (>95%)
Note: Data is compiled and generalized from multiple sources for illustrative purposes.[14]

References

Technical Support Center: Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted indazoles, with a focus on improving reaction yields and purity.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Question: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

Answer: Low yields and incomplete conversion are common hurdles in indazole synthesis. Several factors, depending on the specific synthetic route, can contribute to this. Here are some common causes and troubleshooting suggestions:

  • Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate and the formation of byproducts. While some reactions, like the Cadogan-type cyclizations, often require high temperatures, excessive heat can lead to decomposition of starting materials or products.[1] Conversely, some reactions may require lower temperatures to favor the desired kinetic product.[1]

    • Recommendation: Carefully review the literature for the optimal temperature range for your specific reaction. Consider performing small-scale experiments at various temperatures to determine the ideal condition for your substrate.

  • Inappropriate Solvent or Base: The choice of solvent and base is crucial and can dramatically impact the reaction outcome. For instance, in N-alkylation reactions, using potassium carbonate in THF may not be as effective as switching to a more suitable solvent like DMF or dioxane.[1] The polarity of the solvent can influence the solubility of reagents and the stabilization of intermediates.

    • Recommendation: Experiment with a range of solvents with varying polarities. Ensure the chosen base is compatible with the solvent and strong enough to deprotonate the intended substrate without causing side reactions.

  • Presence of Water: In certain reactions, the presence of moisture can be detrimental, leading to the formation of unwanted impurities.[1] For example, in domino processes involving the formation of arylhydrazones, water produced during the reaction can hydrolyze intermediates.

    • Recommendation: Use anhydrous solvents and reagents. The addition of drying agents like 4 Å molecular sieves can help to remove water from the reaction mixture.[1]

  • Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can significantly affect their reactivity.

    • Recommendation: If you suspect substrate reactivity is the issue, consider modifying the substituents or exploring alternative synthetic routes that are more tolerant of your specific functional groups.

Issue 2: Formation of Undesired Regioisomers (N1 vs. N2 Alkylation)

Question: My N-alkylation of an indazole is producing a mixture of N1 and N2 isomers, which are difficult to separate. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a frequent challenge due to the tautomeric nature of the indazole ring.[2] The 1H-indazole is generally the more thermodynamically stable tautomer.[2][3][4] The ratio of N1 and N2 products can be influenced by several factors:

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[2][5]

    • To favor the N1 isomer (thermodynamic product): Using conditions that allow for equilibration, such as higher temperatures or longer reaction times, can favor the formation of the more stable N1-alkylated product.[3][5] A common method for selective N1-alkylation is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[2][3]

    • To favor the N2 isomer (kinetic product): Lower reaction temperatures (e.g., 0 °C or room temperature) and shorter reaction times can favor the formation of the kinetically preferred N2-product.[1] Additionally, the presence of an electron-withdrawing group at the C7 position can strongly direct alkylation to the N2 position.[3]

  • Choice of Base and Solvent: The base and solvent system plays a critical role in determining the N1/N2 ratio.

    • Recommendation: For N1 selectivity, NaH in THF is a well-established system.[2][3] For N2 selectivity, exploring different base/solvent combinations may be necessary.

G start Start: Low N1/N2 Selectivity check_goal Goal: N1 or N2 Isomer? start->check_goal n1_path Favor N1 (Thermodynamic) check_goal->n1_path  N1 n2_path Favor N2 (Kinetic) check_goal->n2_path  N2 condition_n1 Use NaH in THF Higher Temp / Longer Time n1_path->condition_n1 condition_n2 Lower Temperature Shorter Reaction Time Consider C7 EWG n2_path->condition_n2 evaluate_n1 Evaluate N1/N2 Ratio condition_n1->evaluate_n1 evaluate_n2 Evaluate N1/N2 Ratio condition_n2->evaluate_n2 success Success: High Selectivity evaluate_n1->success High failure Still Low Selectivity: Consider Alternative Route evaluate_n1->failure Low evaluate_n2->success High evaluate_n2->failure Low

Caption: Troubleshooting workflow for improving N1/N2 regioselectivity.

Issue 3: Difficulty in Separating N1 and N2 Isomers

Question: I have a mixture of N1 and N2 substituted indazole isomers that are very difficult to separate by column chromatography. Are there any alternative purification methods?

Answer: The separation of N1 and N2 isomers is a known challenge due to their often similar polarities.[5] While column chromatography is a common approach, it may not always be effective. An alternative method is recrystallization, which can be a powerful technique for separating isomers and obtaining high-purity compounds.[5]

  • Recommendation: Experiment with recrystallization using a mixed solvent system. Common solvent mixtures that have been successfully used include acetone/water and ethanol/water.[5] The optimal solvent ratio and temperature profile will need to be determined empirically for your specific mixture.

Experimental Protocols

N1-Selective Alkylation of a Substituted 1H-Indazole

This protocol is a general guideline for achieving N1-selectivity in the alkylation of a substituted 1H-indazole using sodium hydride in tetrahydrofuran.[3]

Materials:

  • Substituted 1H-indazole

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., alkyl halide)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1-1.2 equivalents) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1-1.2 equivalents) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated indazole.

G start Start step1 Dissolve Indazole in Anhydrous THF (0°C, Inert Atmosphere) start->step1 step2 Add NaH portion-wise step1->step2 step3 Stir at 0°C then RT step2->step3 step4 Cool to 0°C, Add Alkylating Agent step3->step4 step5 Monitor Reaction (TLC/LC-MS) step4->step5 step6 Quench Reaction step5->step6 step7 Aqueous Workup & Extraction step6->step7 step8 Dry, Filter, Concentrate step7->step8 step9 Purify by Column Chromatography step8->step9 end End: Isolated N1-Product step9->end

Caption: Step-by-step workflow for N1-selective indazole alkylation.

Data Presentation

Table 1: Effect of Base and Solvent on N1/N2 Regioisomeric Ratio in the Alkylation of Methyl 1H-indazole-3-carboxylate
EntryBaseSolventN1/N2 RatioReference
1NaHTHFHigh N1-selectivity[3]
2K₂CO₃DMFMixture of isomers[1]
3Cs₂CO₃DMFMixture of isomers-
4DBUCH₃CNMixture of isomers-

Note: Specific ratios are highly dependent on the substrate, alkylating agent, and precise reaction conditions. This table provides a general trend.

Frequently Asked Questions (FAQs)

Q1: What are the main tautomeric forms of indazole? A1: Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[2][4] A third, less common tautomer is the 3H-indazole.[4]

Q2: Which factors have the most significant impact on the regioselectivity of indazole N-alkylation? A2: The key factors influencing the N1 vs. N2 regioselectivity are:

  • Steric and Electronic Effects of Substituents: Bulky groups at the C3 position can favor N1 alkylation, while electron-withdrawing groups at the C7 position can direct towards N2 substitution.[2]

  • Reaction Conditions: The choice of base and solvent is crucial. For instance, NaH in THF is known to favor N1-alkylation.[2]

  • Thermodynamic vs. Kinetic Control: N1-products are often the thermodynamic products, while N2-products can be favored under kinetic control.[2]

Q3: What are some common synthetic routes to selectively obtain 2H-indazoles? A3: While direct alkylation can be tuned for N2-selectivity, certain synthetic routes are designed to specifically yield 2H-indazoles. Prominent methods include the Davis-Beirut reaction and the Cadogan reductive cyclization.[2] The Cadogan reaction, for example, involves the reductive cyclization of ortho-imino-nitrobenzene substrates.[2]

Q4: Are there any modern, more efficient alternatives to traditional indazole synthesis methods? A4: Yes, modern synthetic chemistry has led to the development of more efficient and milder methods for indazole synthesis. These include various metal-catalyzed reactions (e.g., palladium, copper) that often proceed under milder conditions and with a broader substrate scope.[6][7] For instance, copper-catalyzed three-component reactions and palladium-catalyzed cross-coupling reactions followed by cyclization are effective strategies.[1][4]

References

Technical Support Center: Navigating Solubility Challenges of Indazole Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing solubility issues of indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions encountered during the synthesis and handling of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are many of my indazole derivatives poorly soluble in common organic solvents?

The solubility of indazole derivatives is heavily influenced by the inherent aromatic and often planar nature of the indazole core, which can lead to strong intermolecular interactions in the solid state. The presence of substituents can further impact solubility. For instance, nitro groups can decrease solubility in water, while the overall lipophilicity of the molecule can reduce its affinity for polar solvents.[1][2]

Q2: I have a newly synthesized indazole derivative. What is a good starting point for assessing its solubility?

A qualitative assessment of "like dissolves like" is a practical first step. Given the polar nature of the indazole ring (due to the nitrogen atoms), polar aprotic solvents are often a good choice.

  • High to Moderate Solubility is often observed in: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

  • Moderate Solubility can be expected in: Solvents of intermediate polarity like ethyl acetate.[1]

  • Low to Moderate Solubility is typical in: Polar protic solvents such as ethanol and methanol. The aromatic core can limit extensive solubility despite the potential for hydrogen bonding.[1] For example, 6-Bromo-1H-indazole is only slightly soluble in methanol.

  • Low Solubility is common in: Nonpolar aromatic solvents like toluene, where solubility might be aided by pi-pi stacking interactions.[1] It is also very low in water.[3]

Q3: Can I use co-solvents to improve the solubility of my indazole derivative for a reaction?

Yes, using a co-solvent system is a common and effective strategy. For instance, if your starting material is poorly soluble in a primary reaction solvent like tetrahydrofuran (THF), adding a small amount of a stronger solvent like DMSO or DMF can significantly improve solubility and facilitate the reaction.

Q4: How does temperature affect the solubility of indazole derivatives?

Generally, the solubility of indazole derivatives in organic solvents increases with temperature.[3][4] This principle is fundamental to purification by recrystallization, where the compound is dissolved in a minimal amount of hot solvent and then allowed to crystallize upon cooling.

Q5: My indazole derivative is a weak base. Can I use pH adjustment to increase its aqueous solubility for workup or biological assays?

Absolutely. The indazole ring contains nitrogen atoms that can be protonated. By lowering the pH of an aqueous solution (making it more acidic), you can form a more soluble salt of your basic indazole derivative. This is a very effective technique for aqueous extractions during reaction workup.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of indazole derivatives.

Problem 1: My indazole derivative precipitates out of the reaction mixture upon addition of water during workup.

  • Cause: This is a common occurrence, especially with neutral indazole derivatives that are poorly soluble in water.[2] The addition of water, an anti-solvent, drastically reduces the solubility of the organic compound.

  • Solution:

    • Extraction with an Organic Solvent: Before the precipitate becomes unmanageable, immediately add a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). This will extract your product into the organic layer.

    • Filter and Redissolve: If a significant amount of solid has already precipitated, you may need to filter the mixture to collect the solid. The solid can then be redissolved in an appropriate organic solvent for further purification. The aqueous filtrate should still be extracted with an organic solvent to recover any dissolved product.

Problem 2: I am having difficulty separating N1 and N2 substituted indazole isomers by column chromatography.

  • Cause: N1 and N2 isomers of substituted indazoles often have very similar polarities, making their separation by silica gel chromatography challenging.

  • Solution: Mixed-Solvent Recrystallization: This technique can be a powerful alternative to chromatography. By exploiting the differential solubility of the isomers in a carefully chosen solvent mixture, one isomer can be selectively crystallized while the other remains in the mother liquor.

    • Recommended Solvent Systems: Mixtures of a water-soluble organic solvent (e.g., acetone, ethanol, methanol) and water have proven effective. The optimal ratio will need to be determined empirically for your specific mixture.

Problem 3: My indazole derivative is "oiling out" during recrystallization instead of forming crystals.

  • Cause: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is more common with impure compounds or when using mixed solvent systems.

  • Solution:

    • Add More of the "Good" Solvent: If using a mixed-solvent system, add a small amount of the solvent in which your compound is more soluble to reduce the supersaturation.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation to occur at a temperature below the compound's melting point.

    • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites. Adding a tiny "seed" crystal of the pure compound can also induce crystallization.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility of 3-Methyl-6-nitroindazole in various pure solvents at different temperatures. This data is crucial for selecting appropriate solvents for synthesis, purification, and analysis.

Temperature (K)DMFTHFAcetoneEthyl AcetateEthanolAcetonitrilen-PropanolWater
278.150.29510.08910.06930.03890.01010.02110.00750.000041
283.150.32830.10120.07990.04510.01180.02450.00870.000049
288.150.36410.11450.09180.05210.01370.02840.01010.000058
293.150.40250.12920.10520.06000.01590.03280.01170.000069
298.150.44350.14540.12020.06880.01840.03780.01350.000082
303.150.48710.16330.13690.07870.02120.04350.01560.000097
308.150.53320.18300.15560.08980.02440.04990.01800.000116
313.150.58180.20470.17640.10220.02800.05710.02060.000138
318.150.63280.22850.19950.11600.03210.06520.02360.000165
323.150.68610.25470.22520.13140.03670.07430.02700.000198
328.150.74170.28340.25370.14850.04180.08440.03090.000237

Data extracted from Wang, L., et al. (2019). Solubility Measurement, Correlation, and Molecular Interactions of 3-Methyl-6-nitroindazole in Different Neat Solvents and Mixed Solvents from T = 278.15 to 328.15 K. Journal of Chemical & Engineering Data, 64(8), 3260–3269.[3]

Experimental Protocols

Protocol 1: General Procedure for Determining Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines a standard method for accurately determining the equilibrium solubility of an indazole derivative in a specific solvent.

G start Start: Excess solid in solvent equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72h) start->equilibrate saturate Ensure excess solid remains to confirm saturation equilibrate->saturate separate Separate solid and liquid (centrifugation or filtration) saturate->separate analyze Analyze the concentration of the solute in the clear supernatant/filtrate (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate solubility (e.g., mg/mL or mol/L) analyze->calculate end End: Solubility value calculate->end G start Start: Impure solid dissolve Dissolve in minimum amount of hot 'good' solvent start->dissolve add_bad Add hot 'bad' solvent dropwise until solution becomes cloudy dissolve->add_bad clarify Add a few drops of hot 'good' solvent to clarify the solution add_bad->clarify cool_slowly Cool slowly to room temperature clarify->cool_slowly cool_ice Cool in an ice bath to maximize crystal formation cool_slowly->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash crystals with a small amount of cold solvent mixture filter->wash dry Dry the purified crystals wash->dry end End: Pure crystals dry->end

References

Technical Support Center: Regioselective Bromination of 1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of 1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for electrophilic bromination on an unsubstituted 1H-indazole, and why?

A1: The C3 position is the most common and electronically favored site for electrophilic bromination on the 1H-indazole ring. The pyrazole portion of the bicyclic system is more electron-rich than the benzene portion, and the C3 position is particularly activated towards electrophilic attack. This intrinsic reactivity means that many standard bromination protocols will yield the 3-bromo-1H-indazole as the major product.[1][2]

Q2: I am getting a mixture of isomers. How can I improve regioselectivity for a specific position?

A2: Achieving high regioselectivity depends on the target position.

  • For C3-Bromination: This is the thermodynamically favored product. Using mild brominating agents like N-Bromosuccinimide (NBS) in solvents such as acetonitrile (MeCN) or dichloromethane (DCM) typically gives good selectivity for the C3 position.[1]

  • For C7-Bromination: Directing bromination to the C7 position often requires a directing group at the C4 position. For example, a 4-sulfonamido-1H-indazole can be selectively brominated at C7 using NBS in DMF at an elevated temperature (e.g., 80 °C).[3][4]

  • For C5 or C6-Bromination: Direct bromination of the parent 1H-indazole to achieve high selectivity at the C5 or C6 position is challenging and rarely reported. The most effective and common strategies involve multi-step syntheses starting from an already brominated precursor, such as a bromo-fluorobenzaldehyde or a bromo-toluidine, followed by cyclization to form the indazole ring.[5][6]

Q3: My reaction is producing significant amounts of di- and tri-brominated products. How can I prevent this "over-bromination"?

A3: The formation of multiple bromination products occurs when the mono-brominated indazole is reactive enough to undergo further substitution. To control this, consider the following strategies:

  • Stoichiometry: Carefully control the amount of the brominating agent. Use of 1.0 to 1.1 equivalents is often sufficient for mono-bromination.

  • Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.

  • Avoid Strong Bases: For certain substrates, the presence of a strong base can promote the formation of di-brominated species.[3]

  • Choice of Reagent: Milder reagents may provide better control. For instance, if Br₂ is causing over-bromination, switching to NBS might be beneficial.

Q4: What is the difference between using NBS, Br₂, and DBDMH as a bromine source?

A4: While all are effective brominating agents, they differ in reactivity and handling.

  • Bromine (Br₂): A highly reactive liquid that is effective but can be hazardous to handle due to its volatility and corrosiveness. It can sometimes lead to over-bromination due to its high reactivity.[1]

  • N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine. It is a widely used reagent for selective bromination of indazoles, particularly at the C3 position.[1]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, cost-effective solid reagent that is considered less corrosive than other sources. It has been used for efficient C3-bromination, sometimes accelerated by ultrasound, providing high yields in short reaction times.[7][8][9]

Troubleshooting Guides

Issue 1: Poor or No C3-Bromination Yield

If you are experiencing low or no yield of the desired 3-bromo-1H-indazole, consult the following troubleshooting workflow.

G start Low/No C3-Bromo Product reagent Check Brominating Agent (NBS, Br₂, DBDMH) start->reagent solvent Evaluate Solvent Choice (MeCN, DCM, CHCl₃, AcOH) start->solvent temp Adjust Reaction Temperature start->temp activation Consider Activation Method (e.g., Ultrasound for DBDMH) start->activation reagent_sol Old/decomposed reagent? Try fresh batch. reagent->reagent_sol solvent_sol Solvent polarity can affect reactivity. Try switching from non-polar to polar aprotic. solvent->solvent_sol temp_sol Reaction too slow? Gradually increase temperature. (e.g., from 0°C to RT or 40°C) temp->temp_sol activation_sol Reaction sluggish? Ultrasound can accelerate DBDMH reactions. activation->activation_sol

Caption: Troubleshooting workflow for low C3-bromination yield.
Issue 2: Undesired Regioisomer Formation (e.g., C5 or C7 instead of C3)

If your direct bromination of an unsubstituted 1H-indazole is yielding isomers other than the expected C3 product, or if you are attempting to synthesize a specific isomer and getting a mixture, consider the underlying electronic and steric factors.

G start Mixture of Regioisomers c3 Is C3 the Major Product? start->c3 directing_group Is there a directing group on the ring? start->directing_group c3_yes This is the expected outcome for unsubstituted 1H-indazole. c3->c3_yes Yes c3_no Unexpected Outcome. Verify starting material purity. Re-evaluate reaction conditions (temp, solvent). c3->c3_no No dg_yes Directing group dictates regioselectivity. - C4-substituent can direct to C7. - C3-substituent can direct to C5. directing_group->dg_yes Yes dg_no If unsubstituted, C3 should be favored. If other isomers form, consider multi-step synthesis for desired pure regioisomer. directing_group->dg_no No

Caption: Logic diagram for addressing regioselectivity issues.

Data Presentation: Comparison of Bromination Conditions

The following tables summarize typical conditions and reported yields for the regioselective bromination of 1H-indazole derivatives.

Table 1: Conditions for C3-Bromination

Brominating AgentSubstrateSolvent(s)Additive/BaseTemp. (°C)Time (h)Yield (%)Reference(s)
Br₂ 1H-Indazole-3-carboxylic acidAcetic AcidNone901687.5[10]
NBS 1-Methyl-1H-indazoleMeCNNoneRT195[1]
NBS 1H-IndazoleCHCl₃NoneReflux192[1]
DBDMH 2-Phenyl-2H-indazoleEtOHNa₂CO₃400.598[8][11]

Table 2: Conditions for C7-Bromination of a Substituted Indazole

Brominating AgentSubstrateSolventAdditive/BaseTemp. (°C)Time (h)Yield (%)Side Product (%)Reference(s)
NBS 4-Sulfonamido-1H-indazoleDMFNoneRT24555 (5,7-dibromo)[3]
NBS 4-Sulfonamido-1H-indazoleDMFNone8028410 (5,7-dibromo)[3]
NBS 4-Sulfonamido-1H-indazoleDMFNaOH (2 eq)802< 5> 95 (5,7-dibromo)[3]

Experimental Protocols

Protocol 1: General Procedure for C3-Bromination using NBS

Objective: To synthesize 3-bromo-1H-indazole from 1H-indazole.

Materials:

  • 1H-Indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-indazole (1.0 eq) in the chosen solvent (e.g., MeCN or CHCl₃, approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-bromo-1H-indazole.

Protocol 2: Synthesis of 5-Bromo-1H-indazole via Cyclization

Objective: To synthesize 5-bromo-1H-indazole from a brominated precursor, as direct bromination is not regioselective for this position.[5]

Materials:

  • 5-Bromo-2-fluorobenzaldehyde

  • Hydrazine hydrate (excess)

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluorobenzaldehyde (1.0 eq) and a large excess of hydrazine hydrate (e.g., 10 mL per 2g of aldehyde).

  • Reaction: Heat the reaction mixture under gentle reflux (approx. 100-110 °C) for 4 hours.

  • Workup: Cool the reaction to room temperature. Remove the excess hydrazine under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield 5-bromo-1H-indazole.[5]

References

Validation & Comparative

A Comparative Analysis of Reactivity: Methyl 5-bromo-1H-indazole-6-carboxylate vs. Methyl 5-iodo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and organic synthesis, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the indazole core is a privileged structure found in numerous biologically active compounds. The strategic introduction of substituents onto the indazole ring often relies on palladium-catalyzed cross-coupling reactions, where the nature of the halide at the coupling site plays a critical role in determining reactivity. This guide provides a comparative analysis of the reactivity of two key building blocks: Methyl 5-bromo-1H-indazole-6-carboxylate and Methyl 5-iodo-1H-indazole-6-carboxylate .

This comparison is based on established principles of organic chemistry and supported by experimental data from analogous systems, providing a predictive framework for researchers engaged in the synthesis of complex indazole derivatives. While direct side-by-side comparative studies for these specific molecules are not extensively documented, the well-understood trends in aryl halide reactivity in cross-coupling reactions offer a solid foundation for this analysis.

Core Reactivity Principles: The Carbon-Halogen Bond

The fundamental difference in reactivity between the bromo and iodo derivatives lies in the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This directly impacts the rate-determining step of most palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-I bond facilitates a faster rate of oxidative addition, leading to overall shorter reaction times and often allowing for milder reaction conditions compared to the corresponding bromo derivative.

Comparative Reactivity in Key Cross-Coupling Reactions

The following table summarizes the expected relative reactivity and typical reaction conditions for this compound and Methyl 5-iodo-1H-indazole-6-carboxylate in common palladium-catalyzed cross-coupling reactions. The data for the bromo-indazole is based on reported conditions for similar 5-bromoindazole derivatives, while the data for the iodo-indazole is an extrapolation based on the established reactivity trends of aryl iodides.

Reaction TypeParameterThis compoundMethyl 5-iodo-1H-indazole-6-carboxylate (Predicted)
Suzuki-Miyaura Coupling Relative Reactivity GoodExcellent
Typical Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂, Pd(PPh₃)₄
Typical Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄
Typical Temperature 80-120 °CRoom Temperature to 80 °C
Reaction Time 2-24 hours0.5-6 hours
Sonogashira Coupling Relative Reactivity Moderate to GoodExcellent
Typical Catalyst PdCl₂(PPh₃)₂/CuIPdCl₂(PPh₃)₂/CuI
Typical Base Et₃N, DIPEAEt₃N, DIPEA
Typical Temperature 60-100 °CRoom Temperature to 70 °C
Reaction Time 4-24 hours1-8 hours
Buchwald-Hartwig Amination Relative Reactivity GoodExcellent
Typical Catalyst Pd₂(dba)₃ with bulky phosphine ligandsPd₂(dba)₃ with bulky phosphine ligands
Typical Base NaOt-Bu, K₃PO₄NaOt-Bu, Cs₂CO₃
Typical Temperature 90-120 °C60-100 °C
Reaction Time 6-24 hours2-12 hours

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions. The protocol for the bromo-indazole is adapted from literature procedures for analogous compounds.[1][2][3] The protocol for the iodo-indazole is a predicted methodology based on the expected higher reactivity.

Representative Protocol: Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of dimethoxyethane (DME) and water (4:1, 5 mL) is added [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 80 °C for 2-12 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1][2]

Predicted Protocol: Suzuki-Miyaura Coupling of Methyl 5-iodo-1H-indazole-6-carboxylate

To a solution of Methyl 5-iodo-1H-indazole-6-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol) in a mixture of dioxane and water (4:1, 5 mL) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol). The reaction mixture is degassed with argon for 15 minutes and then stirred at room temperature or heated to 60 °C for 0.5-4 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the workup and purification would follow the same procedure as described for the bromo-indazole.

Visualizing the Reaction Mechanism and Reactivity Factors

The following diagrams illustrate the fundamental steps of a palladium-catalyzed cross-coupling reaction and the key factors that differentiate the reactivity of the bromo- and iodo-indazoles.

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Pd(II)) pd0->oa_complex Ar-X transmetalation_complex Transmetalation Complex oa_complex->transmetalation_complex Organometallic Reagent reductive_elimination_complex Reductive Elimination Complex transmetalation_complex->reductive_elimination_complex Isomerization reductive_elimination_complex->pd0 Reductive Elimination product Coupled Product reductive_elimination_complex->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G reactivity Overall Reactivity rate_oa Rate of Oxidative Addition reactivity->rate_oa Determined by bond_strength C-X Bond Strength rate_oa->bond_strength Inversely proportional to halide Halide (X) bond_strength->halide Dependent on

Caption: Factors influencing the reactivity of aryl halides in cross-coupling.

Conclusion

References

Distinguishing N1 and N2 Indazole Isomers: A Comparative Guide to Regioselectivity Confirmation by NOE NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of regioselectivity in N-substituted indazoles is a critical step in chemical synthesis and drug design. The formation of either the N1 or N2 isomer can significantly impact a molecule's biological activity and physicochemical properties. While various analytical techniques can be employed, Nuclear Overhauser Effect (NOE) NMR spectroscopy stands out as a powerful, non-destructive method for this purpose. This guide provides a comparative overview of using NOE NMR to confirm indazole substitution, supported by experimental data and protocols.

The direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products.[1][2] The differentiation between these isomers is crucial, and while techniques like X-ray crystallography provide definitive structural evidence, NMR methods are more readily accessible and provide valuable insights in solution.[1][2] Among NMR techniques, 2D experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly decisive for structural elucidation.[3][4][5]

The Power of Proximity: NOE in Action

NOE is a phenomenon where the irradiation of a specific proton nucleus can lead to a change in the intensity of the NMR signal of another proton that is close in space (typically within 5 Å).[6] This through-space correlation is invaluable for determining the regiochemistry of indazole substitution.

In the case of N-substituted indazoles:

  • N1-Isomers: The protons on the atom directly attached to the N1 nitrogen are in close spatial proximity to the H7 proton of the indazole core.

  • N2-Isomers: The protons on the atom directly attached to the N2 nitrogen are spatially close to the H3 proton of the indazole core.

Therefore, observing an NOE correlation between the substituent's protons and either H7 or H3 provides clear evidence for the N1 or N2 substitution pattern, respectively.

Comparative Analysis: NOE vs. Other NMR Techniques

While NOE is a powerful tool, it is often used in conjunction with other NMR experiments for comprehensive structural confirmation.

NMR Technique Principle Application to Indazole Regioselectivity Advantages Limitations
NOE/NOESY Through-space correlation between protons- N1-Isomer: Correlation between substituent's α-protons and H7. - N2-Isomer: Correlation between substituent's α-protons and H3.Direct evidence of spatial proximity.NOE effect can be weak for some proton pairs. May require longer experiment times.
HMBC Through-bond correlation between protons and carbons over 2-3 bonds- N1-Isomer: Correlation between substituent's α-protons and C7a.[7] - N2-Isomer: Correlation between substituent's α-protons and C3.[7]Often provides strong, unambiguous correlations.Requires analysis of both proton and carbon spectra.
¹H NMR Chemical Shifts Electronic environment of protonsThe H7 proton in N2 isomers is often deshielded and appears at a higher frequency compared to N1 isomers.[8]Quick initial assessment.Can be influenced by other substituents on the ring, leading to ambiguity.

Experimental Protocol: Confirming Regioselectivity with 1D NOE Difference Spectroscopy

This protocol outlines a general procedure for confirming the regioselectivity of a substituted indazole using a 1D NOE difference experiment.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified indazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.
  • Filter the solution into a clean, dry NMR tube.

2. Initial NMR Spectra Acquisition:

  • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons, particularly the substituent's α-protons and the aromatic protons of the indazole core.
  • Acquire a COSY spectrum to confirm the coupling relationships between the aromatic protons and aid in their assignment.

3. 1D NOE Difference Experiment:

  • Set up a 1D NOE difference experiment (e.g., selnogp on Bruker instruments).
  • Experiment 1 (On-resonance): Selectively irradiate the multiplet corresponding to the α-protons of the N-substituent.
  • Experiment 2 (Off-resonance control): Irradiate a region of the spectrum where no proton signals are present to serve as a baseline.
  • The instrument will automatically subtract the off-resonance spectrum from the on-resonance spectrum.

4. Data Analysis:

  • Process the resulting difference spectrum.
  • A positive enhancement of a proton signal in the difference spectrum indicates a spatial proximity to the irradiated protons.
  • N1-Isomer Confirmation: Observe an enhancement of the H7 proton signal.
  • N2-Isomer Confirmation: Observe an enhancement of the H3 proton signal.

5. (Optional) 2D NOESY Experiment:

  • For more complex molecules or to visualize all NOE correlations simultaneously, a 2D NOESY experiment can be performed.[3][4][5] This experiment will show cross-peaks between all spatially close protons.

Visualizing the Logic: NOE-Based Regioselectivity Determination

The following diagrams illustrate the key NOE correlations and the logical workflow for determining indazole regioselectivity.

G cluster_N1 N1-Substituted Indazole cluster_N2 N2-Substituted Indazole N1_subst Substituent at N1 H7 H7 Proton N1_subst->H7 NOE N2_subst Substituent at N2 H3 H3 Proton N2_subst->H3 NOE

Caption: Key NOE correlations for N1 and N2 substituted indazoles.

G start Irradiate Substituent's α-Protons observe_H7 Observe NOE to H7? start->observe_H7 observe_H3 Observe NOE to H3? observe_H7->observe_H3 No N1_isomer N1 Isomer Confirmed observe_H7->N1_isomer Yes N2_isomer N2 Isomer Confirmed observe_H3->N2_isomer Yes inconclusive Inconclusive/Re-evaluate observe_H3->inconclusive No

Caption: Experimental workflow for regioselectivity determination by NOE.

Conclusion

Confirming the regioselectivity of indazole substitution is a non-trivial but essential aspect of synthetic chemistry. NOE NMR spectroscopy provides a robust and reliable method for distinguishing between N1 and N2 isomers by leveraging through-space proton interactions. When used in conjunction with other 1D and 2D NMR techniques, researchers can confidently assign the correct regiochemistry to their synthesized indazole derivatives, ensuring the integrity of their subsequent research and development efforts.

References

Indazole-Based Kinase Inhibitors: A Structural Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the X-ray crystal structures of indazole-based kinase inhibitors reveals critical insights into their binding mechanisms and provides a foundation for the rational design of next-generation therapeutics. The indazole scaffold has proven to be a versatile core for developing potent inhibitors targeting a range of kinases involved in oncogenesis, such as VEGFR, FGFR, and PLK4.

The indazole core is a prominent pharmacophore in medicinal chemistry, with several approved anticancer drugs, including Axitinib and Pazopanib, featuring this moiety.[1] The analysis of co-crystal structures illuminates the specific interactions between these inhibitors and the ATP-binding pocket of their target kinases, guiding structure-activity relationship (SAR) studies to enhance potency and selectivity.

Comparative Analysis of Inhibitor Potency

The inhibitory activities of various indazole-based compounds against their primary kinase targets are summarized below. This data, presented as IC50 values (the concentration required to inhibit 50% of the kinase activity), highlights the efficacy of these molecules.

Inhibitor/Compound SeriesTarget Kinase(s)IC50 (nM)PDB ID(s)
Axitinib VEGFRs, PLK4Ki = 4.2 nM (PLK4)4AG8 (VEGFR2)
Anlotinib VEGFR2/3, FGFR1-3, PDGFRα, c-Kit-Not specified
Indazole-pyrimidine derivatives (13i) VEGFR-234.5 nMNot specified
Indazole-phenyl derivatives (14c) FGFR19.8 nMNot specified
1H-indazol-3-amine derivatives (27a) FGFR1, FGFR2< 4.1 nM, 2.0 nMNot specified
Indazole derivative (C05) PLK4< 0.1 nMNot specified
SR-1459 ROCK-II13 nMNot specified

This table summarizes the inhibitory concentrations (IC50) or inhibition constants (Ki) for selected indazole-based kinase inhibitors against their respective targets. Lower values indicate higher potency. Data sourced from multiple research articles.[1][2][3]

Structural Insights from X-ray Crystallography

X-ray crystallography provides atomic-level detail of how these inhibitors fit into the kinase active site. For instance, the co-crystal structure of a pyrazolopyridine-based inhibitor with CDK8 revealed that the bicyclic core forms a crucial hydrogen bond with the hinge residue Ala100.[4] In another example, molecular docking studies of an indazole derivative targeting FGFR1 predicted interactions with both the adenine and phosphate-binding regions of the kinase.[5] These structural insights are invaluable for optimizing lead compounds. For example, the discovery that an unoccupied space existed near the DFG motif in a PLK4-inhibitor complex guided further structural modifications to improve binding affinity.[2]

Key Signaling Pathway: VEGFR-2 in Angiogenesis

Many indazole-based inhibitors, such as Axitinib and Anlotinib, target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.[6][7] Upon binding of its ligand, VEGF-A, VEGFR-2 activates several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[6][8][9] By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent its activation and disrupt these downstream signals.[10]

VEGFR2_Signaling VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: Simplified VEGFR-2 signaling cascade.

Experimental Protocols

General In Vitro Kinase Inhibition Assay

This protocol outlines a typical method for determining the IC50 value of an inhibitor against a target kinase.[11][12]

Objective: To measure the half-maximal inhibitory concentration (IC50) of an indazole-based compound against a specific protein kinase.

Materials:

  • Recombinant Kinase Enzyme

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test Inhibitor (e.g., indazole derivative)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection Reagent (e.g., ADP-Glo™, TR-FRET antibodies)[13]

  • 384-well assay plates

  • Plate reader compatible with the detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: Add the kinase enzyme, the specific substrate, and the test inhibitor (or DMSO for control) to the wells of the assay plate.

  • Initiation: Start the kinase reaction by adding ATP to all wells.[14]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Termination & Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in a fluorescence-based assay, an effective inhibitor will suppress a spectral shift.[13]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

General Protein X-ray Crystallography Workflow

This workflow describes the key steps involved in determining the three-dimensional structure of a protein, often in complex with an inhibitor.[15][16]

XRay_Workflow Protein X-ray Crystallography Workflow Purification 1. Protein Expression & Purification Crystallization 2. Crystallization Purification->Crystallization Diffraction 3. X-ray Diffraction Data Collection Crystallization->Diffraction Processing 4. Data Processing Diffraction->Processing Solution 5. Structure Solution & Model Building Processing->Solution Refinement 6. Refinement & Validation Solution->Refinement PDB 7. PDB Deposition Refinement->PDB

Caption: Key stages of protein structure determination.

Methodology:

  • Protein Production and Purification: The target kinase is overexpressed, typically in E. coli or insect cells, and purified to homogeneity using techniques like affinity chromatography.[17]

  • Crystallization: The purified protein (often incubated with the inhibitor) is subjected to various conditions (e.g., changes in pH, temperature, or the addition of precipitants) to form highly ordered crystals.[17] This remains a significant bottleneck in the process.[17]

  • X-ray Diffraction Data Collection: A single crystal is mounted and irradiated with a high-intensity X-ray beam, often from a synchrotron source.[16][18] The crystal diffracts the X-rays, creating a distinct pattern of spots that is recorded by a detector.[19]

  • Data Processing and Structure Solution: The diffraction pattern is computationally processed to determine the electron density map of the molecule.[15] This map is then interpreted to build an atomic model of the protein and the bound inhibitor.[19]

  • Refinement and Validation: The initial model is refined against the experimental data to improve its accuracy. The final structure's quality is assessed using various validation tools before it is typically deposited in the Protein Data Bank (PDB).[19]

References

A Comparative Guide to Methyl 5-bromo-1H-indazole-6-carboxylate for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, serves as a versatile template for designing molecules that can interact with a wide array of biological targets. Among the various derivatives, Methyl 5-bromo-1H-indazole-6-carboxylate stands out as a valuable, albeit under-characterized, intermediate for structure-activity relationship (SAR) studies, particularly in the realm of kinase inhibition. This guide provides a comparative analysis of this compound, leveraging data from structurally related analogs to elucidate the potential impact of its distinct functionalities on biological activity.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent antitumor effects.[1] The success of indazole-based drugs, such as the kinase inhibitors Axitinib and Pazopanib, has solidified its status as a "privileged scaffold." The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the ATP-binding pocket of kinases. Furthermore, the benzene ring offers multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship Insights from 5- and 6-Substituted Indazoles

The 5-position is often solvent-exposed in the ATP binding pocket of many kinases. Modifications at this position can significantly influence a compound's interaction with the surrounding solvent and the protein surface, thereby affecting both potency and selectivity. The presence of a bromine atom, as in our compound of interest, offers a handle for further chemical modifications through cross-coupling reactions, enabling the exploration of this chemical space.

The 6-position is also critical for modulating the biological activity of indazole derivatives. The introduction of various functional groups at this position has been shown to impact kinase inhibitory activity. For instance, in a series of 2,6-disubstituted pyrazines with an indazole moiety, the introduction of an aminoalkyl group at the 6-position of the indazole ring improved efficacy in both enzymatic and cell-based assays for CK2 inhibition.[2] The methyl carboxylate group in this compound provides a potential point for hydrogen bonding or further derivatization to explore interactions with the target protein.

Comparative Biological Activity of Related Indazole Derivatives

To contextualize the potential activity of this compound, the following table summarizes the biological data for a selection of 5- and/or 6-substituted indazole derivatives that have been evaluated as kinase inhibitors. This comparative data highlights how modifications at these positions can dramatically alter potency and selectivity.

Compound Target Kinase(s) IC50 (nM) Key Structural Features Reference
Indazole Derivative 1ROCK-II131-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-amino analog[3]
Indazole Derivative 2ROCK-II801-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-hydroxy analog[3]
Indazole Derivative 3PAK19.81H-indazole-3-carboxamide with hydrophobic and hydrophilic substitutions[4]
5-bromo-1H-indazol-3-amine derivativeK562 cell line5150Suzuki-coupling product with a substituted boronic acid ester[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of compounds in SAR studies. Below are standard protocols for key assays relevant to the investigation of indazole-based kinase inhibitors.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the test compound in a kinase assay buffer.

    • Initiate the reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

    • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Indazole Methyl 5-bromo-1H- indazole-6-carboxylate Analogs Analog Synthesis (Modification at 5- and 6-positions) Indazole->Analogs SAR Exploration KinaseAssay Kinase Inhibition Assay (e.g., ADP-Glo) Indazole->KinaseAssay Analogs->KinaseAssay CellAssay Cell Viability Assay (e.g., MTT) KinaseAssay->CellAssay IC50 IC50 Determination KinaseAssay->IC50 CellAssay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR signaling_pathway cluster_pathway Generic Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Target Kinase (e.g., Aurora Kinase) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Methyl 5-bromo-1H- indazole-6-carboxylate (or Analog) Inhibitor->Kinase Inhibition

References

The Halogen Dance: A Cost-Benefit Analysis of Bromo- vs. Iodoindazoles in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between brominated and iodinated starting materials is a critical decision point in the synthesis of novel therapeutics and functional materials. This guide provides a comprehensive cost-benefit analysis of using bromoindazoles versus iodoindazoles in palladium-catalyzed cross-coupling reactions, supported by comparative data and detailed experimental protocols.

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization of this heterocyclic system, often through the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is paramount for tuning pharmacological properties. Bromo- and iodoindazoles are key precursors for these transformations, primarily via widely-used cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The selection of the halogenated indazole has profound implications for reaction efficiency, cost, and overall synthetic strategy.

The Fundamental Trade-Off: Reactivity vs. Cost

The central theme in the bromo- versus iodoindazole debate is the classic trade-off between chemical reactivity and economic cost. This relationship is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, which directly influences the rate-determining oxidative addition step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions.

This difference in bond strength establishes a general reactivity trend for haloindazoles:

Indazolyl-I > Indazolyl-Br

This enhanced reactivity of iodoindazoles often translates to tangible synthetic advantages, including milder reaction conditions (e.g., lower temperatures), reduced catalyst loadings, and faster reaction times. However, this performance boost typically comes at a higher purchase price.

Data Presentation: A Comparative Overview

To provide a clear quantitative comparison, the following tables summarize the approximate costs of representative bromo- and iodoindazoles and the expected performance in key cross-coupling reactions.

Table 1: Cost Comparison of Commercially Available Haloindazoles
CompoundCAS NumberApproximate Price (USD/g)
5-Bromo-1H-indazole53857-57-1$7 - $20[1][2][3]
5-Iodo-1H-indazole69957-83-5$50 - $100+
6-Bromo-1H-indazole79762-54-2$10 - $25[4][5][6]
6-Iodo-1H-indazole261953-36-0$60 - $120+
7-Bromo-1H-indazole22918-26-3$40 - $80
7-Iodo-1H-indazole885272-36-6$100 - $200+

Prices are estimates based on catalog listings from various chemical suppliers for research quantities and are subject to change. Bulk pricing may be significantly lower.

As the data indicates, iodoindazoles are consistently more expensive than their brominated counterparts. This price differential can be a significant factor in process development and large-scale synthesis campaigns.

Table 2: Comparative Performance in Cross-Coupling Reactions
ReactionFeatureIodoindazolesBromoindazolesRationale & Nuances
Suzuki-Miyaura Reactivity HigherLowerThe weaker C-I bond facilitates faster oxidative addition to the Pd(0) catalyst.
Typical Yield 85-98%75-95%Iodoindazoles often provide higher yields under milder conditions.[7]
Catalyst Loading 1-3 mol%2-5 mol%Higher reactivity may allow for lower catalyst usage, partially offsetting higher substrate cost.
Temperature Room Temp. - 80 °C80-110 °CMilder conditions can be beneficial for thermally sensitive substrates.[8]
Buchwald-Hartwig Reactivity Generally HigherGenerally LowerWhile the C-I bond is weaker, iodide can sometimes act as an inhibitor to the catalyst, potentially favoring bromides in some systems.
Typical Yield 80-95%80-95%With optimized conditions and modern ligands, high yields are achievable with both.
Ligand Choice CriticalCriticalBulky, electron-rich phosphine ligands are essential for both, but ligand screening is always recommended.[9]
Base NaOtBu, LiHMDS, Cs₂CO₃NaOtBu, LiHMDS, K₃PO₄Strong, non-nucleophilic bases are typically required.
Sonogashira Reactivity HigherLowerIodoindazoles generally couple more efficiently and at lower temperatures.
Typical Yield 80-95%70-90%Higher yields are often reported for iodoarenes.[7]
Cu Co-catalyst Often requiredRequiredCopper-free conditions have been developed, but are typically more efficient with iodoarenes.
Temperature Room Temp. - 60 °C50-100 °CThe milder conditions for iodoindazoles can prevent decomposition of sensitive alkynes.

Case Studies in Drug Synthesis

The choice between bromo- and iodoindazoles is not merely academic; it has direct implications in the synthesis of life-saving medicines.

  • Axitinib , a kinase inhibitor for the treatment of renal cell carcinoma, has been synthesized using 6-iodo-1H-indazole as a key intermediate.[10][11] The higher reactivity of the iodo-substituted core is likely advantageous in the construction of this complex molecule.

  • Niraparib , a PARP inhibitor used for the treatment of ovarian cancer, features a substituted indazole core. While various synthetic routes exist, some rely on the coupling of a bromo-substituted phenylpiperidine with an indazole moiety, highlighting the utility of bromoarenes in complex syntheses.[12][13][14][15]

Experimental Protocols

The following are generalized, yet detailed, protocols for key cross-coupling reactions. These should serve as a starting point, and optimization of catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.

Protocol 1: Suzuki-Miyaura Coupling of a Haloindazole

Materials:

  • Haloindazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the haloindazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. For a direct comparison, run parallel reactions with the bromo- and iodoindazole, sampling at regular time intervals.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Outcome: The reaction with the iodoindazole is expected to proceed faster and may give a higher yield compared to the bromoindazole under identical conditions.[8]

Protocol 2: Buchwald-Hartwig Amination of a Haloindazole

Materials:

  • Haloindazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., RuPhos G3, 2 mol%)

  • Base (e.g., LiHMDS, 1M in THF, 2.0 mmol)

  • Anhydrous solvent (e.g., THF, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the haloindazole, palladium precatalyst, and a stir bar.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine.

  • Add the base dropwise to the stirred mixture at room temperature.

  • Seal the tube and heat the reaction mixture to 65-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Workflow and Decision-Making Process

To aid in the conceptualization of these synthetic operations, the following diagrams illustrate a typical experimental workflow and a decision-making guide for selecting between bromo- and iodoindazoles.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Weigh Reagents: Haloindazole Coupling Partner Catalyst & Base prep1->prep2 prep3 Degas Solvents prep2->prep3 react1 Combine Reagents in Flask prep3->react1 react2 Evacuate & Backfill with Inert Gas (3x) react1->react2 react3 Add Solvents & Reactants react2->react3 react4 Heat & Stir react3->react4 react5 Monitor Progress (TLC/LC-MS) react4->react5 workup1 Quench Reaction & Extract react5->workup1 workup2 Wash & Dry Organic Layer workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

A typical experimental workflow for cross-coupling reactions.

G start Select Haloindazole for Synthesis cost Is Cost a Primary Constraint? start->cost reactivity Are Mild Conditions or Fast Reaction Times Critical? cost->reactivity No bromo Choose Bromoindazole cost->bromo Yes scale Is this for Large-Scale Synthesis? reactivity->scale No iodo Choose Iodoindazole reactivity->iodo Yes scale->bromo Yes scale->iodo No, for early-stage or difficult coupling optimize_bromo Optimize Conditions for Bromoindazole (e.g., higher temp, more active catalyst) bromo->optimize_bromo

Decision-making flowchart for haloindazole selection.

Conclusion

The decision to use a bromo- or iodoindazole in a synthetic campaign is a multifaceted one that requires a careful balancing of cost, reactivity, and the specific demands of the target molecule.

  • Iodoindazoles are the preferred choice when higher reactivity, milder reaction conditions, and faster reaction times are paramount. This is particularly true in the context of early-stage drug discovery, where rapid access to a diverse range of analogs is crucial, and for complex syntheses involving sensitive functional groups. The higher cost of iodoindazoles may be partially offset by the potential for lower catalyst loadings and higher yields.

  • Bromoindazoles represent a more cost-effective and pragmatic choice for large-scale synthesis and process development, where the cost of starting materials is a significant driver. While they generally require more forcing conditions, the development of highly active palladium catalysts and ligands has greatly expanded their utility, often allowing for excellent yields to be achieved with careful optimization.

Ultimately, the optimal choice of halogenated indazole will be context-dependent. By understanding the fundamental trade-offs and leveraging the extensive literature on cross-coupling reactions, researchers can make informed decisions to accelerate their research and development efforts.

References

A Comparative Guide to Analytical Methods for Purity Assessment of Methyl 5-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for assessing the purity of Methyl 5-bromo-1H-indazole-6-carboxylate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines various analytical techniques, presenting their principles, experimental protocols, and comparative data to aid in method selection and implementation.

Introduction

This compound is a heterocyclic compound whose purity is paramount for its intended use in drug development. A comprehensive purity assessment involves the identification and quantification of the main component, as well as the detection and characterization of any impurities. These impurities can include starting materials, byproducts of the synthesis, degradation products, and residual solvents. A multi-faceted analytical approach is often necessary for a complete purity profile.

Potential Impurities

Based on common synthetic routes for indazole derivatives, potential impurities in this compound may include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Positional Isomers: Isomeric forms of the target molecule, such as Methyl 4-bromo-1H-indazole-6-carboxylate or Methyl 7-bromo-1H-indazole-6-carboxylate.

  • Byproducts: Compounds formed from side reactions during synthesis.

  • Degradation Products: Impurities formed during storage or under stress conditions.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Comparison of Key Analytical Methods

The following sections detail the most common and effective analytical techniques for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It offers high resolution, sensitivity, and quantitative accuracy.

Data Presentation: HPLC Method Parameters and Validation Data

ParameterRecommended Conditions/Typical Values
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
LOD 0.01 - 0.05%
LOQ 0.03 - 0.15%
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (RSD) < 2%

Experimental Protocol: HPLC Purity Assessment

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the same solvent to the same concentration as the main standard.

  • Chromatographic Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method). Quantify impurities using the reference standard.

Mandatory Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Acetonitrile start->dissolve dilute Prepare Dilutions dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity & Impurity Levels integrate->calculate report Generate Report calculate->report

Figure 1: HPLC experimental workflow for purity assessment.

Gas Chromatography (GC)

GC is particularly useful for the analysis of volatile impurities, such as residual solvents, that may be present from the manufacturing process.

Data Presentation: GC Method Parameters for Residual Solvents

ParameterRecommended Conditions/Typical Values
Column DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm)
Carrier Gas Helium or Hydrogen
Injector Headspace
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
Detector Flame Ionization Detector (FID)
LOD 1 - 10 ppm
LOQ 3 - 30 ppm
Linearity (r²) > 0.99
Accuracy (% Recovery) 90 - 110%
Precision (RSD) < 10%

Experimental Protocol: GC for Residual Solvents

  • Standard Preparation: Prepare a stock solution containing known concentrations of potential residual solvents in a suitable high-boiling solvent (e.g., dimethyl sulfoxide).

  • Sample Preparation: Accurately weigh the sample of this compound and dissolve it in the same high-boiling solvent.

  • Headspace Analysis: Transfer the standard and sample solutions to headspace vials and analyze using the GC system.

  • Data Analysis: Identify and quantify the residual solvents in the sample by comparing their peak areas to those of the standards.

Mandatory Visualization: GC Headspace Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in DMSO weigh->dissolve vial Transfer to Headspace Vial dissolve->vial incubate Incubate and Inject Headspace vial->incubate separate GC Separation incubate->separate detect FID Detection separate->detect identify Identify Solvents detect->identify quantify Quantify Solvents identify->quantify report Generate Report quantify->report

Figure 2: GC headspace workflow for residual solvent analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for purity determination that does not always require a reference standard for each impurity.[1] It provides a direct measure of the molar concentration of the analyte and its impurities.[2]

Data Presentation: qNMR Parameters

ParameterRecommended Conditions/Typical Values
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Internal Standard Maleic acid or Dimethyl sulfone
Pulse Sequence Standard 1H pulse sequence with a long relaxation delay (e.g., 5 x T1)
Accuracy (% Purity) ± 0.5%
Precision (RSD) < 1%

Experimental Protocol: qNMR Purity Assessment

  • Sample Preparation: Accurately weigh the sample and a certified internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent.

  • NMR Analysis: Acquire the 1H NMR spectrum under quantitative conditions.

  • Data Analysis: Integrate the signals of the analyte and the internal standard. Calculate the purity of the analyte based on the integral ratios, the number of protons, and the molecular weights of the analyte and the standard.

Mandatory Visualization: qNMR Logic Diagram

qNMR_Logic cluster_input Inputs cluster_measurement NMR Measurement cluster_calculation Purity Calculation analyte Known mass of Analyte spectrum Acquire 1H NMR Spectrum analyte->spectrum is Known mass and purity of Internal Standard is->spectrum integrate Integrate Analyte and IS signals spectrum->integrate ratio Calculate Integral Ratio integrate->ratio purity Calculate Purity (%) ratio->purity

Figure 3: Logical relationship in qNMR purity calculation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it an invaluable tool for the identification of unknown impurities.[3]

Data Presentation: LC-MS Parameters for Impurity Identification

ParameterRecommended Conditions
LC System UPLC or HPLC
Column C18 reverse-phase column
Mobile Phase Acetonitrile and water with 0.1% formic acid (for better ionization)
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data
Ionization Mode Electrospray Ionization (ESI), positive and negative modes

Experimental Protocol: LC-MS for Impurity Profiling

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent.

  • LC-MS Analysis: Inject the sample into the LC-MS system.

  • Data Analysis: Use the accurate mass data to determine the elemental composition of the impurities. Use tandem MS (MS/MS) to obtain structural information for identification.

Mandatory Visualization: Impurity Identification Workflow

Impurity_ID_Workflow start Sample with Unknown Impurities lc_separation LC Separation start->lc_separation ms_detection High-Resolution MS Detection lc_separation->ms_detection accurate_mass Determine Accurate Mass ms_detection->accurate_mass msms Perform MS/MS Fragmentation ms_detection->msms elemental_comp Propose Elemental Composition accurate_mass->elemental_comp structure_elucidation Elucidate Impurity Structure elemental_comp->structure_elucidation msms->structure_elucidation report Report Identified Impurities structure_elucidation->report

Figure 4: Workflow for impurity identification using LC-MS.

Conclusion

The purity assessment of this compound requires a combination of analytical techniques to ensure a comprehensive evaluation. HPLC is the workhorse for quantitative purity determination and impurity profiling. GC is essential for monitoring residual solvents. qNMR offers a valuable orthogonal method for purity assignment without the need for extensive reference standards for impurities. LC-MS is indispensable for the structural elucidation of unknown impurities. The choice and combination of these methods will depend on the specific requirements of the analysis, the stage of drug development, and regulatory expectations. For a complete and robust purity assessment, it is recommended to use a combination of these orthogonal techniques.

References

A Comparative Guide to Indazole and Indole Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors are a cornerstone. The architectural foundation, or scaffold, of these inhibitor molecules is critical to their efficacy and specificity. Among the most successful scaffolds are the bicyclic aromatic heterocycles, indazole and indole. While structurally similar, the subtle difference in the arrangement of nitrogen atoms within their five-membered rings significantly impacts their pharmacological properties. This guide provides an objective comparison of indazole and indole scaffolds in kinase inhibitor design, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.

Core Structural Differences

Indazole and indole are isomers, both featuring a benzene ring fused to a five-membered nitrogen-containing ring. The key distinction lies in the position of the nitrogen atoms. In indole, the nitrogen atom is at position 1. In indazole, the nitrogen atoms are at positions 1 and 2. This seemingly minor alteration has profound effects on the molecule's hydrogen bonding capacity, electronic distribution, and conformational preferences, which in turn dictate its binding affinity and selectivity for different kinase targets.[1]

Quantitative Performance of Exemplar Inhibitors

To illustrate the therapeutic applications and comparative performance of these scaffolds, we will examine prominent FDA-approved kinase inhibitors built upon either the indazole or indole/oxindole core. Axitinib and Pazopanib are examples of indazole-based inhibitors, while Sunitinib and Sorafenib are well-known drugs featuring an indole or oxindole (a related scaffold) core. These drugs primarily target receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[2][3]

Biochemical Potency (IC50) of Selected Kinase Inhibitors

The half-maximal inhibitory concentration (IC50) measures the potency of a drug in inhibiting a specific biological or biochemical function. The data below represents the concentration of the drug required to inhibit 50% of the activity of the purified kinase enzyme in cell-free assays.

Kinase TargetAxitinib (Indazole) IC50 (nM)Pazopanib (Indazole) IC50 (nM)Sunitinib (Indole/Oxindole) IC50 (nM)Sorafenib (Indole/Oxindole) IC50 (nM)
VEGFR10.1[4]1080[5]-
VEGFR20.2[4]302[5]90
VEGFR30.1-0.3[4]47-20
PDGFRα1.684-50
PDGFRβ1.6[4]842[5]50
c-Kit1.7[4]748[5]-
Raf-1---6
B-Raf---22

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from multiple sources.

Cellular Potency (IC50) of Selected Kinase Inhibitors

This table presents the IC50 values of the inhibitors in cell-based assays, which measure the drug's effect on the viability or proliferation of cancer cell lines. This data provides insight into the drug's potency in a more biologically relevant context.

Cell LineCancer TypeAxitinib (Indazole) IC50 (µM)Pazopanib (Indazole) IC50 (µM)Sunitinib (Indole/Oxindole) IC50 (µM)Sorafenib (Indole/Oxindole) IC50 (µM)
HUVECEndothelial0.020.0210.010.02
HT-29Colon--7.65.8
MCF-7Breast--10.24.0
A549Lung--7.16.5

Note: Cellular IC50 values are dependent on the specific cell line and experimental conditions.

Signaling Pathways and Inhibition

The following diagrams illustrate the key signaling pathways targeted by the discussed inhibitors. The points of inhibition by the indazole and indole-based drugs are highlighted.

VEGFR_PDGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKit c-Kit cKit->PI3K cKit->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Angiogenesis, Survival) AKT->Proliferation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->cKit Axitinib Axitinib (Indazole) Axitinib->VEGFR Pazopanib Pazopanib (Indazole) Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit Sunitinib Sunitinib (Indole) Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKit Sorafenib Sorafenib (Indole) Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Caption: Key signaling pathways targeted by indazole and indole-based kinase inhibitors.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_invivo In Vivo Studies KinaseAssay In Vitro Kinase Assay DetermineIC50 Determine Biochemical IC50 KinaseAssay->DetermineIC50 CellCulture Cancer Cell Line Culture DetermineIC50->CellCulture Treatment Treatment with Inhibitor CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT/MTS) Treatment->ViabilityAssay DetermineCellIC50 Determine Cellular IC50 ViabilityAssay->DetermineCellIC50 Xenograft Tumor Xenograft Model DetermineCellIC50->Xenograft Efficacy Evaluate In Vivo Efficacy Xenograft->Efficacy Start Compound Synthesis (Indazole or Indole Scaffold) Start->KinaseAssay

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).

Materials:

  • Purified recombinant kinase (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or coupled to a detection system

  • Test inhibitors (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96- or 384-well assay plates

  • Detection reagents (e.g., scintillation fluid, luminescence/fluorescence reagents)

  • Plate reader (scintillation counter, luminometer, or fluorometer)

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations. Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

  • Reaction Initiation: Add the diluted inhibitors and a DMSO control to the wells of the assay plate. Add the kinase reaction mixture to each well. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding a stop solution like EDTA). Detect the kinase activity. For radiometric assays, this involves capturing the radiolabeled phosphate transferred to the substrate on a filter membrane and measuring radioactivity. For non-radiometric assays, this may involve measuring the amount of ADP produced via a coupled enzymatic reaction that generates a luminescent or fluorescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a kinase inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HUVEC, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test inhibitors (dissolved in DMSO and serially diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the test inhibitors. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.[7]

Conclusion

Both indazole and indole scaffolds have proven to be exceptionally valuable in the design of potent and effective kinase inhibitors. The choice between these two privileged structures is nuanced and depends on the specific kinase target and the desired selectivity profile.

Indazole-based inhibitors , such as Axitinib and Pazopanib, are highly effective multi-targeted kinase inhibitors, particularly against the VEGFR family. The additional nitrogen atom in the indazole ring can act as a hydrogen bond acceptor, potentially offering different interaction patterns with the kinase hinge region compared to indole.

Indole and oxindole-based inhibitors , exemplified by Sunitinib and Sorafenib, also demonstrate potent multi-kinase inhibition, with Sorafenib uniquely targeting the Raf kinase family. The indole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been extensively explored.[8]

Ultimately, the selection of an indazole or indole scaffold in a drug discovery program will be driven by a comprehensive analysis of structure-activity relationships, kinase selectivity profiling, and the overall pharmacological properties of the resulting compounds. The experimental data and methodologies presented in this guide provide a framework for such comparative evaluations, aiding researchers in the rational design of next-generation kinase inhibitors.

References

Unambiguous Structural Elucidation of Methyl 5-bromo-1H-indazole-6-carboxylate: A Comparative Guide to 2D NMR Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive characterization of Methyl 5-bromo-1H-indazole-6-carboxylate. We present a detailed experimental workflow and comparative data tables, underscoring the power of these methods in distinguishing it from structurally similar indazole derivatives.

The indazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern on the indazole ring is critical for its pharmacological profile. Therefore, unambiguous characterization is essential. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for conclusive structural assignment, especially for substituted isomers where 1D spectra can be ambiguous.

Experimental Workflow for 2D NMR Analysis

The logical flow for the complete structural elucidation of this compound using 2D NMR is depicted below. This workflow ensures a systematic approach, starting from simple proton-proton correlations to long-range proton-carbon connectivities, ultimately leading to the unequivocal assignment of all atoms in the molecule.

G Workflow for 2D NMR Characterization cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation sample Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) oneD_NMR 1D NMR (¹H, ¹³C) sample->oneD_NMR COSY 2D COSY oneD_NMR->COSY assign_protons Assign proton signals based on chemical shifts and multiplicities (1D ¹H) oneD_NMR->assign_protons HSQC 2D HSQC COSY->HSQC proton_proton Establish proton-proton connectivities (COSY) COSY->proton_proton HMBC 2D HMBC HSQC->HMBC proton_carbon Identify direct proton-carbon correlations (HSQC) HSQC->proton_carbon long_range Determine long-range (2-3 bond) proton-carbon correlations (HMBC) HMBC->long_range assign_protons->proton_proton proton_proton->proton_carbon proton_carbon->long_range final_structure Combine all data for unambiguous structural confirmation long_range->final_structure

Figure 1. A flowchart illustrating the systematic workflow for the 2D NMR characterization of this compound.

Comparative 2D NMR Data Analysis

The following tables summarize the expected 2D NMR correlations for this compound. This data is compared with known correlations for other indazole derivatives to highlight the unique spectral features of the target molecule. The unambiguous assignment of signals for the target compound is crucial to differentiate it from potential isomeric impurities, such as Methyl 7-bromo-1H-indazole-6-carboxylate.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1N-H~13.5-
3C-H~8.2~135
3aC-~122
4C-H~7.8~120
5C-Br-~115
6C-COOCH₃-~125
7C-H~8.0~112
7aC-~140
8 (CO)C=O-~165
9 (OCH₃)O-CH₃~3.9~52

Note: These are predicted chemical shifts based on the analysis of similar indazole structures and require experimental verification.

Table 2: Predicted 2D NMR Correlations for this compound

Proton (¹H)COSY (Correlates with)HSQC (Correlates with)HMBC (Correlates with)
H-3-C-3C-3a, C-7a
H-4H-7 (weak, 4-bond)C-4C-3a, C-5, C-6
H-7H-4 (weak, 4-bond)C-7C-3a, C-5, C-6, C-7a
OCH₃-C-9 (OCH₃)C-8 (CO)

Comparison with Alternative Indazole Structures

The utility of 2D NMR becomes evident when comparing the target molecule with its isomers or other substituted indazoles. For instance, in a hypothetical Methyl 7-bromo-1H-indazole-6-carboxylate isomer, the HMBC correlations would be significantly different. The proton at position 5 would show correlations to the carboxyl carbon, and the proton at position 4 would show a correlation to the bromine-bearing carbon. Such distinct correlation patterns, unobtainable from 1D NMR alone, provide irrefutable proof of the correct structure. Studies on various substituted indazoles have consistently demonstrated the power of 2D NMR in assigning N-1 and N-2 isomers and positional isomers on the benzene ring.[1][2]

Experimental Protocols

The following are detailed methodologies for the key 2D NMR experiments.

General Sample Preparation:

  • Sample Concentration: 5-10 mg of the compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).

NMR Spectroscopy:

  • Spectrometer: A 500 MHz NMR spectrometer was used for all experiments.

  • Temperature: All spectra were recorded at 298 K.

1. ¹H-¹H COSY (Correlation Spectroscopy):

The COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.

  • Pulse Program: Standard COSY pulse sequence.

  • Spectral Width: 12 ppm in both dimensions.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 4.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

The HSQC experiment correlates protons directly attached to a carbon atom.

  • Pulse Program: Standard HSQC with gradient selection.

  • ¹H Spectral Width: 12 ppm.

  • ¹³C Spectral Width: 180 ppm.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 8.

  • One-bond Coupling Constant (¹JCH): Optimized for 145 Hz.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the carbon skeleton.

  • Pulse Program: Standard HMBC with gradient selection.

  • ¹H Spectral Width: 12 ppm.

  • ¹³C Spectral Width: 200 ppm.

  • Data Points: 2048 (F2) x 512 (F1).

  • Number of Scans: 16.

  • Long-range Coupling Constant (ⁿJCH): Optimized for 8 Hz.

References

Reactivity of Bromoindazoles vs. Chloroindazoles in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficiency of carbon-carbon bond formation is a critical aspect of synthesizing complex molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this field, valued for its versatility and functional group tolerance.[1][2] When working with heterocyclic compounds like indazoles, the choice of the halide coupling partner significantly impacts reaction outcomes. This guide provides an objective comparison of the reactivity of bromoindazoles versus chloroindazoles in Suzuki coupling reactions, supported by experimental data.

General Reactivity of Aryl Halides in Suzuki Coupling

In palladium-catalyzed Suzuki couplings, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[3][4] This trend is attributed to the bond dissociation energy of the carbon-halogen bond, with the weaker C-I bond being the easiest to break during the oxidative addition step of the catalytic cycle. Consequently, aryl bromides are typically more reactive than aryl chlorides.[5] This higher reactivity often translates to milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve comparable yields.

However, advancements in catalyst systems, particularly the development of bulky and electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have made the coupling of less reactive aryl chlorides more feasible and efficient.[6] Despite these advances, the inherent reactivity difference between bromo and chloro derivatives remains a key consideration in synthetic strategy.

Comparative Analysis of Bromoindazoles and Chloroindazoles

The following tables summarize experimental data for the Suzuki coupling of various bromo- and chloroindazoles with different boronic acids. This data, compiled from multiple sources, illustrates the general reactivity trends and the conditions required to achieve good to excellent yields for each class of substrate.

Table 1: Suzuki Coupling of Bromoindazoles

Indazole SubstrateBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)0.2595[7]
3-Bromo-5-amino-1H-indazole4-Methoxyphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane/H₂O120 (MW)0.592
7-Bromo-4-(phenylsulfonamido)-1H-indazole4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1001285[8]
4-BromoindazolePhenylboronic acidXPhos PrecatalystK₃PO₄Dioxane/H₂O605-8Lower than 3-bromo[9]

Table 2: Suzuki Coupling of Chloroindazoles

Indazole SubstrateBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Chloroindazole5-Indoleboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001585[9]
3-ChloroindazolePhenylboronic acidXPhos PrecatalystK₃PO₄Dioxane/H₂O10015-2091[9]
6-ChloroindolePhenylboronic acidXPhos PrecatalystK₃PO₄Dioxane/H₂O605-897[9]

From the data, it is evident that bromoindazoles can often be coupled under milder conditions or with shorter reaction times compared to their chloro counterparts. For instance, microwave-assisted couplings of 3-bromoindazoles can be completed in minutes with high yields.[7] In contrast, the coupling of 3-chloroindazole generally requires higher temperatures and longer reaction times to achieve comparable yields.[9]

Experimental Protocols

Below are detailed experimental methodologies for representative Suzuki coupling reactions of a bromoindazole and a chloroindazole.

Protocol 1: Microwave-Assisted Suzuki Coupling of 3-Bromo-1H-indazole

This protocol is adapted from a procedure for the microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles.[7]

Materials:

  • 3-Bromo-1H-indazole

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Cs₂CO₃

  • 1,4-Dioxane

  • Ethanol

  • Water

Procedure:

  • In a microwave process vial, combine 3-bromo-1H-indazole (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add a solvent mixture of 1,4-dioxane, ethanol, and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Protocol 2: Suzuki Coupling of 3-Chloroindazole

This protocol is based on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[9]

Materials:

  • 3-Chloroindazole

  • Arylboronic acid

  • XPhos Precatalyst (or a similar advanced catalyst system)

  • K₃PO₄

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel, add 3-chloroindazole (1.0 mmol), the arylboronic acid (2.0 mmol), K₃PO₄ (2.0 mmol), and the XPhos precatalyst (0.02-0.035 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the mixture to 100 °C and stir for 15-20 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 3-aryl-1H-indazole.

Visualizing the Suzuki Coupling and Reactivity Comparison

To further illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Indazole-Halide) ArX->OxAdd ArB Ar'-B(OR)2 (Boronic Acid) ArB->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Workflow start Start: Suzuki Coupling of Halogenated Indazole bromo Bromoindazole start->bromo More Reactive chloro Chloroindazole start->chloro Less Reactive bromo_cond Milder Conditions (Lower Temp, Shorter Time) bromo->bromo_cond chloro_cond Harsher Conditions (Higher Temp, Longer Time) chloro->chloro_cond bromo_yield High Yield bromo_cond->bromo_yield catalyst Advanced Catalyst System (e.g., with bulky, electron-rich ligands) chloro_cond->catalyst chloro_yield High Yield catalyst->chloro_yield

Caption: Comparative workflow for Suzuki coupling of bromo- and chloroindazoles.

Conclusion

References

Safety Operating Guide

Proper Disposal of Methyl 5-bromo-1H-indazole-6-carboxylate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Methyl 5-bromo-1H-indazole-6-carboxylate, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. Based on data from structurally similar halogenated indazole derivatives, this compound may cause skin and eye irritation and could be harmful if swallowed or inhaled.[1][2] All handling should occur in a well-ventilated area or under a chemical fume hood.[1][3]

Personal Protective Equipment (PPE):

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.[4]To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.[1]To protect against contamination of personal clothing.
Respiratory Protection A respirator may be necessary if dust is generated.[3]To prevent the inhalation of dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate the immediate area to prevent unnecessary exposure.[3]

  • Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the recommended personal protective equipment.[1]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3]

  • Clean-Up:

    • For dry spills, carefully sweep or scoop the material to avoid generating dust.[1]

    • Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.[1][3]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] This ensures the compound is managed in an environmentally responsible and compliant manner.

  • Waste Segregation:

    • Due to its bromine content, this compound is classified as a halogenated organic waste.[5]

    • It is crucial not to mix halogenated waste with non-halogenated waste streams.[5]

    • Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[5] High-density polyethylene (HDPE) containers are often recommended.[5]

  • Disposal of Unused or Pure Compound:

    • Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, avoiding the generation of dust.[5]

    • Ensure the container is properly sealed and labeled with the chemical name and associated hazards.

  • Disposal of Contaminated Materials:

    • Solid Waste: Items such as contaminated gloves, weighing paper, and absorbent materials should be placed in a sealed bag and then into the solid "Halogenated Organic Waste" container.[5]

    • Liquid Waste (Rinsate): Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[5] After this initial decontamination, the glassware can be washed according to standard laboratory procedures.

  • Storage and Collection:

    • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[3]

The preferred final disposal method is typically controlled incineration, which effectively destroys the organic molecule and removes hazardous byproducts.[5] Do not dispose of this chemical down the drain or in regular trash.[5]

Chemical and Physical Properties Summary

While a specific SDS for this compound was not identified, the table below summarizes properties for a closely related isomer, Methyl 6-bromo-1H-indazole-5-carboxylate, to provide an indication of its characteristics.

PropertyValue
CAS Number 1396762-16-5
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol [6]
Form Solid[6]
Melting Point 170-175 °C[6]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

A Start: Disposal of This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a spill? B->C D Contain spill with inert absorbent material C->D Yes G Segregate Waste: Pure Compound or Contaminated Material? C->G No E Collect and place in 'Halogenated Organic Waste' D->E F Decontaminate spill area E->F J Seal and label waste container F->J H Place pure solid in 'Halogenated Organic Waste' G->H Pure Compound I Rinse contaminated labware with solvent. Collect rinsate in 'Halogenated Organic Waste'. Dispose of solid contaminated materials in the same. G->I Contaminated Material H->J I->J K Store in a cool, dry, well-ventilated area J->K L Arrange for pickup by licensed waste disposal service K->L M End: Proper Disposal Complete L->M

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 5-bromo-1H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 5-bromo-1H-indazole-6-carboxylate (CAS No. 1000342-30-2). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid, combustible compound.[1][2] While specific toxicity data for this exact molecule is limited, analogous compounds such as Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate and 6-Bromo-1-methyl-1H-indazole are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, it is crucial to handle this compound with appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement. For extended handling, consider double gloving or using thicker, reusable gloves.[5]
Eye and Face Protection Safety glasses with side shields or GogglesSafety goggles are required to protect against splashes. A face shield should be worn in addition to safety glasses or goggles when a splash hazard is present.[5]
Skin and Body Protection Laboratory coatA standard lab coat is the minimum requirement.[5] For larger quantities or when generating dust, chemical-resistant coveralls are recommended.
Respiratory Protection Dust mask (N95 or equivalent) or RespiratorUse a dust mask if handling small quantities in a well-ventilated area.[3][6] For larger quantities or in case of insufficient ventilation, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7]
Foot Protection Closed-toe shoesRequired in all laboratory settings where chemicals are handled.[8]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[3]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Safe Handling Practices:

  • Avoid Contact: Avoid all personal contact with the compound, including inhalation of dust and contact with skin and eyes.[3]

  • Prevent Dust Generation: Use handling techniques that minimize the creation of dust.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling.[3]

  • Clothing: Launder contaminated work clothes separately before reuse.[3]

Storage:

  • Store in original, tightly sealed containers.[3]

  • Keep in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Disposal Plan: Waste Management and Spills

As a brominated organic compound, this compound must be disposed of as halogenated organic waste.[9][10] Do not dispose of this chemical down the drain.[11]

Waste Segregation and Collection:

  • Waste Container: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[9][12]

  • Labeling: The container must be clearly marked with "Hazardous Waste" and a list of its chemical constituents.[9][13]

  • Segregation: Do not mix halogenated waste with non-halogenated organic waste, acidic or alkaline waste streams, or waste containing heavy metals.[9]

Spill Cleanup Protocol:

  • Immediate Action: Evacuate the immediate area if the spill is large or generates a significant amount of dust. Alert personnel in the vicinity.[3]

  • Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[3] Place the collected material into a sealed, labeled container for disposal.[3]

  • Decontamination: After the bulk of the material has been removed, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with copious amounts of water.[3] Collect all cleanup materials (e.g., absorbent pads, contaminated wipes) in a sealed bag and dispose of as hazardous waste.[9]

  • Reporting: Report all spills to the appropriate environmental health and safety personnel.

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) B Work in a Chemical Fume Hood A->B C Weigh and Handle Compound B->C D Perform Experiment C->D E Segregate Halogenated Waste D->E H Decontaminate Work Area D->H F Collect in Labeled, Sealed Container E->F G Store for Professional Disposal F->G I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.